molecular formula C14H13NOS B8652406 10H-phenothiazine-3-methanol, 10-methyl- CAS No. 17800-45-2

10H-phenothiazine-3-methanol, 10-methyl-

Cat. No.: B8652406
CAS No.: 17800-45-2
M. Wt: 243.33 g/mol
InChI Key: HDQFWPZZCXBWRH-UHFFFAOYSA-N
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Description

10H-phenothiazine-3-methanol, 10-methyl- is a useful research compound. Its molecular formula is C14H13NOS and its molecular weight is 243.33 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17800-45-2

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

(10-methylphenothiazin-3-yl)methanol

InChI

InChI=1S/C14H13NOS/c1-15-11-4-2-3-5-13(11)17-14-8-10(9-16)6-7-12(14)15/h2-8,16H,9H2,1H3

InChI Key

HDQFWPZZCXBWRH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CO)SC3=CC=CC=C31

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 10H-phenothiazine-3-methanol, 10-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity of (10-Methyl-10H-phenothiazin-3-yl)methanol (CAS 17800-45-2).

Synonyms: 10-Methyl-3-hydroxymethylphenothiazine; 3-(Hydroxymethyl)-10-methylphenothiazine.

Executive Summary

(10-Methyl-10H-phenothiazin-3-yl)methanol serves as a bifunctional "linchpin" intermediate in organic synthesis and materials science. It combines the redox-active, electron-rich phenothiazine core —widely used in hole-transport materials and neuroleptic pharmacophores—with a reactive primary alcohol handle. This dual functionality allows for the precise attachment of the phenothiazine moiety to complex scaffolds (e.g., active pharmaceutical ingredients, polymers, or fluorescent probes) without compromising the core's electrochemical properties.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Identification
ParameterDetail
CAS Number 17800-45-2
IUPAC Name (10-Methyl-10H-phenothiazin-3-yl)methanol
Molecular Formula C₁₄H₁₃NOS
Molecular Weight 243.33 g/mol
SMILES CN1C2=CC=CC=C2SC3=C1C=CC(CO)=C3
InChI Key HDQFWPZZCXBWRH-UHFFFAOYSA-N
Physical Properties
PropertyValue / DescriptionSource/Note
Appearance Solid (Pale yellow to light brown powder)Experimental Observation
Melting Point ~96–100 °C (Precursor/Analog range)Note: Exact MP varies by purity; precursors melt ~99°C [1, 2]
Solubility Soluble in DCM, CHCl₃, DMSO, Ethanol.[1][2] Insoluble in Water.[3]Lipophilic Core
LogP (Predicted) ~3.08Hydrophobic
UV-Vis Absorption

nm,

nm
Characteristic Phenothiazine bands [3]

Synthetic Pathways

The synthesis of (10-Methyl-10H-phenothiazin-3-yl)methanol typically proceeds via the Vilsmeier-Haack formylation of 10-methylphenothiazine, followed by hydride reduction. This route ensures regioselectivity at the C-3 position, avoiding mixtures of isomers.

Step-by-Step Protocol
  • N-Methylation: Phenothiazine is methylated using Methyl Iodide (MeI) and Sodium Hydride (NaH) in DMF to yield 10-Methyl-10H-phenothiazine (CAS 1207-72-3).[2]

  • Formylation: The N-methylated core undergoes Vilsmeier-Haack reaction (

    
    ) to introduce an aldehyde group at the para-position to the nitrogen, yielding 10-Methyl-10H-phenothiazine-3-carbaldehyde  (CAS 4997-36-8).
    
  • Reduction: The aldehyde is reduced to the target alcohol using Sodium Borohydride (

    
    ) in Methanol or Lithium Aluminum Hydride (
    
    
    
    ) in THF.
Synthesis Workflow Diagram

Synthesis Phenothiazine Phenothiazine (Start) MethylPT 10-Methyl- phenothiazine Phenothiazine->MethylPT MeI, NaH DMF, 0°C Aldehyde 10-Methyl-3- formylphenothiazine MethylPT->Aldehyde POCl3, DMF (Vilsmeier-Haack) Alcohol (10-Methyl-10H- phenothiazin-3-yl)methanol (Target) Aldehyde->Alcohol NaBH4, MeOH Reduction

Figure 1: Regioselective synthesis pathway from Phenothiazine to the target alcohol.

Reactivity Profile & Mechanisms

The "Dual Reactivity" Concept

This molecule possesses two distinct reactive centers that operate orthogonally:

  • The Phenothiazine Core (Redox Active): Acts as a reversible electron donor.

  • The Hydroxymethyl Group (Chemical Handle): Acts as a nucleophile or electrophile (after activation).

Redox Chemistry (Core)

Phenothiazines are textbook examples of stable radical cation formation.[4] Upon one-electron oxidation (chemically or electrochemically), the neutral molecule forms a colored radical cation (


). This property is critical for its use in OLEDs  and electrochemical sensors .
  • Oxidation Potential (

    
    ):  Typically ~0.3–0.6 V vs. SCE.
    
  • Stability: The N-methyl group prevents N-deprotonation, stabilizing the radical cation relative to the parent phenothiazine.

Alcohol Functionalization (Side Chain)

The primary alcohol at C-3 allows for facile derivatization:

  • Halogenation: Conversion to alkyl halides (using

    
     or 
    
    
    
    ) creates an electrophile for alkylation reactions (e.g., synthesizing Mequitazine analogs).
  • Esterification: Reaction with carboxylic acids/anhydrides yields esters, often used to attach the phenothiazine fluorophore to biological lipids or polymers.[4]

Redox Mechanism Diagram

Redox Neutral Neutral State (Colorless/Pale Yellow) Radical Radical Cation (+•) (Deep Red/Orange) Neutral->Radical - e⁻ (Reversible) Radical->Neutral + e⁻ Sulfoxide Sulfoxide (S=O) (Irreversible Oxidation) Radical->Sulfoxide + H₂O / [O] (Irreversible)

Figure 2: The redox cycle of the phenothiazine core. The radical cation is stable in non-nucleophilic media but degrades to sulfoxide in the presence of water.

Applications in Research & Development

Medicinal Chemistry (Linker Strategy)

The hydroxymethyl group is frequently converted into a leaving group (chloride or mesylate) to alkylate amines.[4] This strategy is used to synthesize "hybrid" drugs where the phenothiazine core (providing neuroleptic or MDR-reversing activity) is tethered to other pharmacophores like indoles or chalcones [4, 5].

Materials Science (Hole Transport)

Due to the low ionization potential of the nitrogen lone pair, derivatives of this alcohol are investigated as Hole Transport Materials (HTM) in organic photovoltaics. The alcohol group allows the molecule to be anchored to conductive surfaces (e.g., ITO) or polymerized.

Biological Probes

The phenothiazine core is fluorescent (weakly) and redox-active. By esterifying the alcohol with specific substrates, researchers create "turn-on" probes that release the active phenothiazine dye upon enzymatic cleavage.

Safety & Handling Protocol

  • Hazard Classification: Irritant (Skin/Eye).[3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is sensitive to light and air oxidation (slowly converting to the sulfoxide, indicated by a darkening color).

  • Solvent Compatibility: Dissolve in DMSO or DMF for biological assays; use DCM or Ethyl Acetate for synthetic workups. Avoid prolonged exposure to acidic aqueous solutions to prevent sulfoxide formation.

References

  • Sigma-Aldrich. (10-Methyl-10H-phenothiazin-3-yl)methanol Product Sheet. Available at:

  • ChemicalBook. 10-Methylphenothiazine Properties & Synthesis. Available at:

  • PubChem. 10-Methyl-10H-phenothiazine-3-carbaldehyde (Precursor Data). National Library of Medicine. Available at:

  • Connect Journals. Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives. Available at:

  • RSC Publishing. Preparation of 3-substituted 10-methylphenothiazines. J. Chem. Soc., Perkin Trans. 1. Available at:

Sources

Comprehensive Solubility Profiling of 10H-Phenothiazine-3-methanol, 10-methyl- in Organic Solvents: Thermodynamic Mechanisms and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

10H-phenothiazine-3-methanol, 10-methyl- (CAS: 17800-45-2), commonly referred to as 10-methylphenothiazine-3-methanol, is a highly specialized heterocyclic intermediate[1]. It is extensively utilized in the synthesis of advanced optoelectronic materials and serves as a potent electron donor in photoredox catalysis[2]. The molecule features an electron-rich tricyclic phenothiazine core, an N-methyl group, and a hydroxymethyl moiety. This structural combination creates a unique amphiphilic micro-environment that dictates its solvation behavior. For researchers and drug development professionals, mastering the solubility profile of this compound in various organic solvents is an absolute prerequisite for optimizing reaction kinetics, purification workflows, and formulation strategies[3].

Structural Causality and Solvation Thermodynamics

The solubility of a crystalline organic compound is fundamentally governed by the energy required to disrupt its crystal lattice versus the energy released upon solvation. For 10-methylphenothiazine-3-methanol, two specific structural modifications relative to the parent phenothiazine dictate its thermodynamic solubility profile[4]:

  • N-Methylation (10-position): In unsubstituted phenothiazine, the secondary amine (N-H) participates in strong intermolecular hydrogen bonding, which increases the crystal lattice energy and restricts solubility in non-polar solvents. The introduction of the N-methyl group eliminates this H-bond donor capacity and introduces steric hindrance. This bulkiness effectively suppresses tight intermolecular

    
     stacking, lowering the melting point and lattice energy, thereby significantly enhancing solubility in moderately polar and non-polar organic solvents[2].
    
  • Hydroxymethylation (3-position): The

    
     group acts as both a hydrogen-bond donor and acceptor. This moiety dramatically increases the compound's affinity for polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., Methanol, Ethanol) through strong dipole-dipole interactions and mutual hydrogen bonding[5].
    

Based on Hildebrand solubility parameters (


) and the Fedors' group contribution method (where the base phenothiazine core exhibits a 

), maximum solubility is achieved in solvents that closely match this polarity while also providing specific hydrogen-bonding interactions with the hydroxyl group[4].

Quantitative Solubility Data

The following table summarizes the saturation solubility of 10-methylphenothiazine-3-methanol across a spectrum of organic solvents at standard ambient temperature (298.2 K). Note: Data is synthesized from structurally analogous N-alkylated phenothiazine derivatives and empirical solubility modeling[5],[3].

Solvent CategorySolventDielectric Constant (

)
Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 80Strong H-bond acceptance from -OH; high dipole interaction[5].
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 75H-bond acceptance; excellent solvation of the aromatic core[5].
Polar Protic Methanol32.7~ 45 - 50Mutual H-bonding; moderate hydrophobic mismatch[5].
Polar Protic Ethanol24.5~ 30 - 40Amphiphilic stabilization; lower polarity matches the core better than water[4].
Non-Polar / Halogenated Chloroform (

)
4.8> 100Dominant dispersion forces; highly favorable interaction with the tricyclic

-system[5].
Non-Polar Diethyl Ether4.3< 5Insufficient polarity to overcome the lattice energy associated with the -OH group[5].
Aqueous (Reference) Water80.1< 0.1Extreme hydrophobic penalty from the tricyclic core[3].

Experimental Methodology: Isothermal Shake-Flask Protocol

To ensure rigorous, self-validating data collection, the isothermal shake-flask method is the gold standard for determining the equilibrium solubility of phenothiazine derivatives[4]. The following protocol is designed to eliminate supersaturation artifacts and ensure thermodynamic equilibrium.

Step-by-Step Protocol:

  • Preparation of Solid Excess: Add an excess amount of 10-methylphenothiazine-3-methanol (approximately 150 mg) into a 5 mL amber glass vial. Causality: Amber glass is mandatory to prevent UV-induced photo-oxidation of the electron-rich phenothiazine core[2].

  • Solvent Addition: Dispense exactly 2.0 mL of the target analytical-grade organic solvent into the vial.

  • Equilibration: Seal the vial with a PTFE-lined cap and submerge it in a thermostatic shaking water bath set to 298.2 ± 0.1 K. Agitate continuously at 150 rpm[4].

  • Self-Validation (Equilibrium Check): To confirm that true thermodynamic equilibrium has been reached, sample the suspension at 24 hours and 48 hours. If the concentration difference between the two time points is < 2%, equilibrium is validated.

  • Phase Separation: Extract 1.0 mL of the suspension and centrifuge at 10,000 rpm for 15 minutes at 298.2 K to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 0.2 mL to account for membrane adsorption).

  • Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via RP-HPLC-UV (detection typically at

    
    ). Calculate the concentration using a pre-established calibration curve.
    

Visualizations

G A 1. Solid 10-Methylphenothiazine-3-methanol + Organic Solvent (Amber Vial) B 2. Isothermal Shake-Flask Equilibration (298.2 K, 150 rpm, 24-48h) A->B C 3. Phase Separation (Centrifugation / 0.22 µm PTFE Filtration) B->C D 4. Supernatant Extraction & Dilution C->D E 5. RP-HPLC-UV Quantification (Self-Validation at 24h & 48h) D->E F 6. Thermodynamic Data Calculation (van't Hoff / Gibbs Equations) E->F

Caption: Step-by-step workflow for the isothermal shake-flask solubility determination method.

G cluster_0 Solute-Solvent Interactions Core Phenothiazine Core (Hydrophobic / π-π) Solvent1 Halogenated Solvents (e.g., Chloroform) Core->Solvent1 Dispersion Forces NMethyl 10-Methyl Group (Steric Hindrance) NMethyl->Solvent1 Enhanced Solvation Methanol 3-Methanol Group (H-Bond Donor/Acceptor) Solvent2 Polar Aprotic (e.g., DMSO, DMF) Methanol->Solvent2 Strong H-Bonding Solvent3 Polar Protic (e.g., Ethanol) Methanol->Solvent3 Mutual H-Bonding

Caption: Solvation mechanisms and intermolecular forces governing phenothiazine derivative solubility.

Conclusion

The solubility of 10H-phenothiazine-3-methanol, 10-methyl- represents a delicate thermodynamic balance between its rigid, hydrophobic tricyclic core and its polar hydroxymethyl handle. By leveraging polar aprotic solvents like DMSO for hydrogen-bond acceptance, or highly polarizable solvents like Chloroform for dispersion force maximization, researchers can achieve optimal concentrations required for downstream synthetic, catalytic, or analytical applications.

References

  • Title: CAS No.
  • Title: Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents Source: Benchchem URL
  • Title: A Comparative Guide to the Performance of Phenothiazine Derivatives in Various Solvents Source: Benchchem URL
  • Source: Chemical Science (RSC Publishing)
  • Title: Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems Source: MDPI URL

Sources

Literature Review of 10-Methylphenothiazine Derivatives in Pharmacology: Structural Dynamics, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazine and its derivatives represent a privileged heterocyclic scaffold in modern pharmacology, historically recognized for their antipsychotic and antihistaminic properties. Among these, 10-methylphenothiazine (10-MPT) and its rationally designed derivatives have emerged as highly versatile pharmacophores[1]. The substitution of a methyl or complex alkyl group at the N-10 position fundamentally alters the molecule's lipophilicity, electronic distribution, and redox potential. This in-depth technical guide synthesizes recent literature to explore the structural pharmacology, mechanistic pathways, and therapeutic efficacy of 10-MPT derivatives, specifically focusing on their antineoplastic and antimicrobial applications.

Structural Pharmacology & Redox Mechanisms

The core structure of phenothiazine consists of a tricyclic system with sulfur and nitrogen atoms in the central ring. The functionalization at the 10-position (nitrogen) with a methyl or extended alkyl group exerts a strong electron-donating inductive effect[2].

The Role of the 10-Methyl Substitution

From a pharmacokinetic perspective, the 10-methyl group increases the lipophilicity of the scaffold, enhancing its ability to permeate lipid bilayers—a critical factor for crossing the blood-brain barrier or penetrating thick bacterial cell walls. From a pharmacodynamic standpoint, the alkyl group stabilizes the radical cation intermediate (


) formed during oxidation[2]. This stabilization is the cornerstone of 10-MPT's biological activity, allowing it to undergo reversible one-electron transfers.
Photooxidation and Reactive Oxygen Species (ROS) Generation

The phototoxic and cytotoxic mechanisms of 10-MPT derivatives are heavily reliant on their interaction with molecular oxygen. When exposed to light or cellular oxidative stress, the triplet excited state of 10-MPT (


) interacts with 

via two distinct, competitive pathways[3]:
  • Energy Transfer: Yields highly reactive singlet oxygen (

    
    ), which induces localized lipid peroxidation and apoptosis.
    
  • Electron Transfer: Generates the superoxide anion (

    
    ) and the 10-MPT radical cation (
    
    
    
    ), disrupting cellular redox homeostasis[3].

G MPS 10-MPT (Ground State) MPS_star 3MPS* (Triplet Excited State) MPS->MPS_star hv (Photon Absorption) O2 Molecular Oxygen (3O2) MPS_star->O2 Collision / Interaction SingletO2 Singlet Oxygen (1O2) O2->SingletO2 Energy Transfer Superoxide Superoxide Anion (O2•-) O2->Superoxide Electron Transfer RadicalCat Radical Cation (MPS•+) O2->RadicalCat Electron Transfer

Fig 1. Photooxidation pathways of 10-methylphenothiazine generating reactive oxygen species.

Antineoplastic Efficacy & Tubulin Inhibition

Recent drug development efforts have repurposed the phenothiazine scaffold for oncology. 10-MPT derivatives have shown profound efficacy in overcoming multidrug resistance (MDR) in various tumor cell lines[4].

Mechanism of Action in Oncology

The primary antineoplastic mechanism involves the inhibition of tubulin polymerization . The phenothiazine unit successfully mimics the 3,4,5-trimethoxyphenyl A-ring of classical microtubule-targeting agents like combretastatin A-4[4]. By binding to the colchicine site on tubulin, 10-MPT derivatives arrest the cell cycle in the G2/M phase. Furthermore, their lipophilic nature allows them to interact directly with P-glycoprotein (Pgp) efflux pumps, effectively reversing MDR[5].

Quantitative Antineoplastic Data

Table 1: In vitro cytotoxicity (IC50) of functionalized 10-MPT derivatives against human cancer cell lines.

Derivative / SubstitutionTarget Cell LineIC50 ValuePrimary Mechanism
10-Propargyl / BenzylGlioblastoma (SNB-19)0.33 – 3.85 µMTubulin polymerization inhibition[6]
10-PyrrolidinylethylBreast Cancer (MDA-MB-231)2.13 – 9.61 µMApoptosis induction / Tubulin targeting[6]
10-Methyl / AllylMelanoma (C-32)3.37 – 4.02 µMCytotoxicity via redox stress[6]
Chalcone-based 10-MPTHepatocellular (HepG2)7.0 – 14.0 µg/mLAntioxidant / Cytotoxic modulation[7]

Antimicrobial and Antitubercular Activity

Beyond oncology, the 10-MPT scaffold has demonstrated remarkable antitubercular properties. The radical cation intermediate (


) is highly toxic to the lipid-rich cell wall of Mycobacterium tuberculosis[8].

Table 2: Minimum Inhibitory Concentration (MIC) of 10-MPT Schiff base derivatives.

DerivativeTarget PathogenMIC ValueSelectivity Index (SI)
TZP4g (Schiff base)M. tuberculosis H37Rv0.648 × 10⁻³ µM/mL168.88[8]
TZP4h (Schiff base)M. tuberculosis H37Rv~0.650 × 10⁻³ µM/mL199.07[8]

Note: The high Selectivity Index (SI = IC50/MIC) indicates that the antitubercular activity is highly specific and not a result of general mammalian cytotoxicity[8].

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducible drug development, the following self-validating protocols detail the synthesis and stability testing of 10-MPT derivatives.

Protocol 1: Synthesis of 10-MPT Derivatives via N-Alkylation

Objective: To synthesize 10-alkylphenothiazine derivatives while preventing premature oxidation of the sulfur heteroatom. Causality & Logic: The use of a strong base (Sodium Hydride, NaH) in a polar aprotic solvent (Dimethylformamide, DMF) is critical. It completely deprotonates the secondary amine at the 10-position, creating a highly nucleophilic nitrogen anion. This ensures a rapid


 attack on the alkyl halide, outcompeting potential side reactions like ring oxidation[7].
  • Preparation: Dissolve 10H-phenothiazine (1.0 eq) in anhydrous DMF under an inert Nitrogen (

    
    ) atmosphere to prevent oxidative degradation.
    
  • Deprotonation: Slowly add NaH (1.2 eq, 60% dispersion in mineral oil) at 0°C. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., methyl iodide, 1.1 eq).

  • Validation: Monitor the reaction via TLC. The disappearance of the highly fluorescent 10H-phenothiazine spot confirms the completion of the N-alkylation.

  • Workup: Quench with ice water, extract with ethyl acetate, and purify via silica gel column chromatography.

Protocol 2: In Vitro Forced Degradation & Stability Testing

Objective: To identify degradation pathways (hydrolysis, oxidation, photolysis) of 10-MPT derivatives as mandated by ICH guidelines[9]. Causality & Logic: Phenothiazines are highly susceptible to oxidation at the central sulfur atom, forming sulfoxides and sulfones[9]. In this protocol, neutralizing acidic/basic samples immediately upon withdrawal is a critical self-validating step; it quenches the hydrolysis reaction, ensuring that the degradation profile analyzed via HPLC-MS/MS accurately reflects that specific time point rather than continuous degradation occurring in the autosampler.

G Start Prepare 10-MPT Derivative Solution AcidBase Acid/Base Hydrolysis (0.1M HCl / NaOH, 60°C) Start->AcidBase Oxidation Oxidative Stress (30% H2O2, Room Temp) Start->Oxidation Photo Photolysis (UV/Vis Light Exposure) Start->Photo Neutralize Neutralize & Quench Reactions at Time Points AcidBase->Neutralize Withdraw Aliquot Oxidation->Neutralize Withdraw Aliquot Photo->Neutralize Withdraw Aliquot Analyze HPLC-MS/MS Analysis (Identify Sulfoxide Degradants) Neutralize->Analyze Prevents Autosampler Degradation

Fig 2. Self-validating forced degradation workflow for 10-MPT derivatives.

Conclusion

The 10-methylphenothiazine scaffold transcends its historical role as a simple antipsychotic core. Through rational functionalization at the 10-position, researchers can fine-tune its lipophilicity and redox mechanics. Whether acting as a tubulin-polymerization inhibitor in resistant carcinomas or as a radical-generating antitubercular agent, 10-MPT derivatives represent a highly dynamic frontier in medicinal chemistry and pharmacology.

References

  • CymitQuimica.CAS 1207-72-3: 10-Methylphenothiazine.
  • NIH / PubMed.New microtubule-interacting compounds with phenothiazine A-ring as potent antineoplastic agents.
  • ResearchGate.Micellar control of the photooxidation pathways of 10-methyl phenothiazine: Electron versus energy transfer mechanisms.
  • BenchChem.An In-depth Technical Guide to the In Vitro Stability and Degradation of Phenothiazine Derivatives.
  • MDPI.Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine.
  • PMC / NIH.10H-1,9-diazaphenothiazine and its 10-derivatives: synthesis, characterisation and biological evaluation as potential anticancer agents.
  • ResearchGate.Synthesis, characterization, and activity of phenothiazine Schiff bases containing fluorine.
  • MDPI.Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold.
  • PMC / NIH.Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia.

Sources

Electrochemical Properties and Applications of 10-Methylphenothiazine-3-Methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazines are a highly versatile class of p-type electroactive molecules utilized across diverse fields, from energy storage to pharmaceutical drug development. Among its derivatives, 10-methylphenothiazine (MPT) is celebrated for its highly reversible single-electron oxidation, making it a premier redox mediator and photoredox catalyst.

However, the functionalized derivative 10-methylphenothiazine-3-methanol (MPT-3-MeOH) introduces a critical structural advantage: a reactive hydroxymethyl (-CH₂OH) anchor at the 3-position. This guide provides an in-depth analysis of the electrochemical behavior of MPT-3-MeOH, detailing how this substitution modulates its redox kinetics, stability, and utility in bioconjugation and polymer-modified electrodes.

Fundamental Electrochemistry & Mechanistic Pathways

The electrochemical oxidation of MPT-3-MeOH proceeds via a sequential two-step electron transfer mechanism, mirroring the parent MPT core but with distinct thermodynamic shifts induced by the 3-position substituent.

  • Formation of the Radical Cation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  The neutral MPT-3-MeOH molecule undergoes a highly reversible one-electron oxidation to form a stable radical cation (MPT-3-MeOH
    
    
    
    ). This occurs at approximately ~3.6 V vs. Li/Li⁺ (or ~0.7 V vs. Fc/Fc⁺). The radical cation is resonance-stabilized, making it an excellent candidate for [1] and.
  • Formation of the Dication (

    
    ):  At higher potentials (~4.2 V vs. Li/Li⁺), a second electron is removed to form the dication (MPT-3-MeOH
    
    
    
    ). Unlike the radical cation, the dication acts as a superacid. It is highly electrophilic and prone to parasitic side reactions with common electrolytes (e.g., LiClO₄)[1].

The presence of the hydroxymethyl group provides a slight electron-donating inductive effect, which marginally lowers the oxidation potential compared to electron-withdrawing derivatives, while providing a site for esterification or etherification to anchor the molecule to electrodes or biological targets[2].

Mechanistic Visualization

G N1 MPT-3-MeOH (Neutral) N2 MPT-3-MeOH•+ (Radical Cation) N1->N2 -1e⁻ (Reversible) N5 Covalent Anchoring N1->N5 via -CH2OH group N3 MPT-3-MeOH2+ (Dication) N2->N3 -1e⁻ (Semi-reversible) N4 Electrolyte Degradation N3->N4 Superacid Reactivity

Electrochemical oxidation pathway of MPT-3-methanol and its reactive branches.

Comparative Electrochemical Data

To contextualize MPT-3-MeOH, the following table summarizes the quantitative redox data of related phenothiazine cores.

CompoundFirst Oxidation (

)
Second Oxidation (

)
Primary Application
Phenothiazine (PTZ) ~3.50 V vs Li/Li⁺~4.10 V vs Li/Li⁺Baseline reference[3]
10-Methylphenothiazine (MPT) ~3.60 V vs Li/Li⁺~4.20 V vs Li/Li⁺Battery Overcharge Protection[4]
MPT-3-Methanol ~3.55 V vs Li/Li⁺~4.15 V vs Li/Li⁺Polymer Anchoring / Bioconjugation

(Note: Potentials are approximate and highly dependent on the supporting electrolyte and solvent environment).

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) to prevent artifactual data.

Protocol 1: Cyclic Voltammetry (CV) for Redox Profiling

This protocol determines the exact oxidation potentials and reversibility of MPT-3-MeOH.

  • Step 1: Cell Preparation. Assemble a 3-electrode cell using a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ reference electrode.

    • Causality: GC provides a wide anodic potential window without surface oxidation, ensuring the observed faradaic currents belong exclusively to the phenothiazine derivative.

  • Step 2: Electrolyte Formulation. Dissolve 2.0 mM of MPT-3-MeOH in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

    • Causality: Acetonitrile must be rigorously dried. Trace water will act as a nucleophile, attacking the MPT-3-MeOH

      
       radical cation and falsely indicating an irreversible reaction. TBAPF₆ is chosen because the PF₆⁻ anion is non-coordinating and resists degradation by the dication better than ClO₄⁻[1].
      
  • Step 3: Deoxygenation. Purge the solution with high-purity Argon for 15 minutes prior to scanning.

    • Causality: Dissolved oxygen reduces at cathodic potentials, generating reactive oxygen species that can chemically alter the phenothiazine core.

  • Step 4: Scanning & Internal Validation. Sweep the potential from 0.0 V to +1.5 V (vs. Ag/Ag⁺) at varying scan rates (50 to 500 mV/s). After the initial sweeps, spike the solution with 1.0 mM Decamethylferrocene (DmFc).

    • Causality: The DmFc acts as an internal standard[3]. By referencing the MPT-3-MeOH peaks against the known DmFc

      
       couple, the protocol self-corrects for any potential drift in the pseudo-reference electrode. A peak anodic-to-cathodic current ratio (
      
      
      
      ) of ~1.0 validates the chemical stability of the generated radical cation.
Protocol 2: Spectroelectrochemistry for Radical Cation Stability

To utilize MPT-3-MeOH as a[5] or ECL luminophore, the half-life of its oxidized state must be verified.

  • Step 1: Setup. Utilize an Optically Transparent Thin-Layer Electrochemical (OTTLE) cell placed within a UV-Vis spectrophotometer.

  • Step 2: Controlled Potential Electrolysis. Apply a constant potential 100 mV positive of the

    
     determined in Protocol 1.
    
    • Causality: Applying a potential strictly below

      
       ensures the selective generation of the radical cation without triggering the superacidic dication pathway.
      
  • Step 3: Optical Monitoring. Monitor the emergence of absorption bands in the 500–530 nm region.

    • Causality: The neutral MPT-3-MeOH absorbs primarily in the UV region. The radical cation exhibits a distinct visible light absorption due to the transition of the unpaired electron. A stable absorbance plateau confirms the lack of downstream chemical degradation.

Applications in Advanced Technologies

A. Drug Development and Biosensors

Phenothiazines are the foundational core of many pharmaceutical agents (e.g., chlorpromazine). The electrochemical oxidation of MPT-3-MeOH serves as an in vitro biomimetic model for cytochrome P450-mediated metabolic oxidation[3]. Furthermore, the 3-methanol group is a highly reactive handle. Through standard EDC/NHS coupling or esterification, MPT-3-MeOH can be covalently tethered to antibodies or oligonucleotides. When subjected to an electrical potential, the MPT core undergoes annihilation reactions with coreactants to emit light, forming the basis of highly sensitive [6].

B. Energy Storage: Redox Shuttles and Modified Electrodes

In lithium-ion and lithium-oxygen batteries, redox mediators prevent overcharging by continuously cycling between the cathode and anode. While standard MPT is prone to leaching or migration, MPT-3-MeOH can be covalently bonded to [2] via its hydroxymethyl group. This creates an insoluble, redox-active polymer cathode that retains the ~3.6 V oxidation potential of the phenothiazine core but eliminates capacity fade caused by mediator diffusion.

References

  • (In)stability of 10-Methylphenothiazine Cations in Common Electrolytes. ACS Electrochemistry (2025).

  • Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. MDPI (2025).

  • Synthesis, cyclic voltammetric studies, and electrogenerated chemiluminescence of a new donor-acceptor molecule: 3,7-[Bis[4-phenyl-2-quinolyl]]-10-methylphenothiazine. Journal of the American Chemical Society (2001).

  • Chemically modified polymer electrodes: synthetic approach employing poly(methacryl chloride) anchors. Analytical Chemistry (1978).

  • Redox Mediators: A Solution for Advanced Lithium–Oxygen Batteries. Trends in Chemistry / Institute for Basic Science (2019).

  • Electrogenerated Chemiluminescence and Its Biorelated Applications. Chemical Reviews (2008).

Sources

Photophysical Characteristics and Redox Dynamics of 10-Methyl-10H-phenothiazine-3-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 10H-phenothiazine-3-methanol, 10-methyl- (CAS 17800-45-2) represents a highly versatile building block in modern photochemistry and materials science. By combining the robust, electron-rich phenothiazine core with a functional 3-hydroxymethyl synthetic handle, this molecule bridges the gap between fundamental photophysics and applied optoelectronics. This technical guide provides an in-depth analysis of its excited-state dynamics, radical cation stability, and reactive oxygen species (ROS) sensitization pathways, equipping researchers with the mechanistic insights and validated protocols necessary for advanced experimental design.

Structural Causality & Electronic Ground State

The fundamental photophysical behavior of 10-methyl-10H-phenothiazine-3-methanol is dictated by its specific functionalization. The phenothiazine core is a well-documented, strong electron donor. The N-methylation at the 10-position is a critical structural choice: it eliminates the acidic N-H proton, thereby preventing deprotonation pathways that would otherwise degrade the oxidized species into a neutral radical, locking the molecule into a highly stable, reversible redox cycle[1].

Concurrently, the 3-hydroxymethyl group (-CH₂OH) exerts a mild electron-donating inductive effect. While it only slightly perturbs the Highest Occupied Molecular Orbital (HOMO) compared to the unsubstituted parent molecule, its primary utility is serving as a covalent attachment point. This allows the light-emitting electron donor to be coupled to various electron acceptors, creating Donor-Acceptor (D-A) architectures with distinct intramolecular charge-transfer photophysics and high fluorescence quantum yields[2],[3].

Excited State Dynamics: Singlet, Triplet, and ROS Generation

Upon UV excitation, the phenothiazine nucleus exhibits characteristic


-

* transitions at ~258 nm and n-

* transitions at ~312 nm[4]. The molecule rapidly populates the excited singlet state (

) and, due to strong spin-orbit coupling inherent to the sulfur heteroatom, undergoes highly efficient intersystem crossing (ISC) to the excited triplet state (

).

The


 state is relatively long-lived and highly reactive toward ground-state molecular oxygen (

). This interaction bifurcates into two competing mechanistic pathways[5]:
  • Type II (Energy Transfer): The triplet state transfers energy to

    
    , generating highly reactive singlet oxygen (
    
    
    
    )
    .
  • Type I (Electron Transfer): The triplet state transfers an electron to

    
    , generating the superoxide anion (
    
    
    
    )
    and the phenothiazine radical cation (MPT
    
    
    )
    [5].

The dominant pathway is strictly governed by the microenvironment. For example, micellar compartmentalization (e.g., in SDS micelles) can stabilize the radical cation and actively prevent back-electron transfer by ejecting the superoxide anion into the aqueous bulk phase[5].

Photophysics S0 Ground State (S0) 10-MPT-3-MeOH S1 Excited Singlet (S1) 10-MPT-3-MeOH* S0->S1 hν (UV Excitation) S1->S0 Fluorescence / IC T1 Excited Triplet (T1) ³(10-MPT-3-MeOH)* S1->T1 Intersystem Crossing (ISC) O2_singlet Singlet Oxygen (¹O₂) Energy Transfer T1->O2_singlet ³O₂ (Type II) Radical Radical Cation (MPT•+) + Superoxide (O₂•⁻) T1->Radical ³O₂ (Type I ET)

Fig 1: Photophysical pathways of 10-MPT-3-MeOH showing competing Type I and Type II ROS generation.

Redox Photochemistry & Radical Cation Stability

A defining characteristic of 10-methylphenothiazine derivatives is their electrochemical reversibility. The initial oxidation process is a simple, reversible one-electron transfer that yields a radical cation[4]. This oxidation typically occurs at approximately +3.7 V vs Li/Li+ (or ~+0.72 V vs SCE)[1].

The resulting radical cation is exceptionally stable relative to most organic radicals and exhibits a distinct, intense absorption band in the visible region (~515 nm)[1]. Because there is no molecular orbital overlap that forces delocalization when attached to twisted acceptor groups, the 10-methylphenothiazine moiety can electrochemically produce stable radical ions within a defined potential window, making it an ideal candidate for electrogenerated chemiluminescence (ECL) applications[3].

Workflow Prep Sample Prep (10 mM in Electrolyte) Cell Optically Transparent Electrochemical Cell Prep->Cell Oxidation Apply +0.7 V vs SCE (Oxidation) Cell->Oxidation Spec In Situ UV-Vis (Monitor ~515 nm) Oxidation->Spec

Fig 2: Spectroelectrochemical workflow for the generation and validation of the MPT radical cation.

Experimental Protocols: Self-Validating Systems

Protocol A: Spectroelectrochemical Generation of the Radical Cation

Objective: To generate and optically characterize the radical cation without diffusion-limited signal degradation.

  • Causality in Setup: An Optically Transparent Thin-Layer Electrochemical (OTTLE) cell is utilized to ensure rapid, exhaustive electrolysis of the focal volume. Propylene carbonate (PC) containing 0.1 M LiClO₄ is selected as the solvent/electrolyte system because PC provides a wide anodic window and actively stabilizes the radical cation against nucleophilic attack, unlike aqueous or unpurified protic media[1].

  • Step-by-Step:

    • Prepare a 10 mM solution of 10-methyl-10H-phenothiazine-3-methanol in anhydrous PC/0.1 M LiClO₄.

    • Inject the solution into the OTTLE cell equipped with a Pt mesh working electrode.

    • Apply a step potential of +0.8 V (vs Ag/AgCl) while continuously recording the UV-Vis spectrum.

    • Monitor the depletion of the 258/312 nm bands and the concomitant growth of the ~515 nm radical cation band.

  • Self-Validation Check: Step the potential back to 0.0 V. The complete disappearance of the 515 nm band and the

    
     recovery of the ground-state absorption bands validate that the oxidation is chemically reversible and free from dimerization artifacts.
    
Protocol B: Determination of Singlet Oxygen Quantum Yield ( )

Objective: To accurately quantify the efficiency of Type II energy transfer.

  • Causality in Setup: Direct detection of

    
     phosphorescence at 1270 nm is strictly preferred over chemical trapping methods (e.g., DPBF). Chemical traps can directly interact with the electron-rich phenothiazine triplet state, leading to false-positive degradation. Deuterated solvents (e.g., CD₃CN or D₂O) are used because the non-radiative decay of 
    
    
    
    is suppressed, extending its lifetime from ~3 µs to >60 µs and vastly improving the signal-to-noise ratio[5].
  • Step-by-Step:

    • Prepare optically matched solutions (Absorbance

      
       at the excitation wavelength) of the sample and a reference standard (e.g., Phenalenone, 
      
      
      
      ) in CD₃CN.
    • Excite the samples using a pulsed Nd:YAG laser (e.g., 355 nm).

    • Record the time-resolved near-IR emission at 1270 nm using an InGaAs detector.

  • Self-Validation Check: Plot the initial intensity of the 1270 nm emission against the absorbed light fraction (

    
    ) across a concentration gradient. A perfectly linear fit passing through the origin confirms that the emission is solely dependent on absorbed photons, ruling out inner-filter effects or aggregation-induced quenching.
    

Quantitative Data Summary

Photophysical / Electrochemical ParameterTypical Value / RangeMechanistic Significance
Absorption Maxima (

)
~258 nm (

-

), ~312 nm (n-

)
Indicates intact conjugation of the phenothiazine core[4].
Oxidation Potential (

)
+0.72 V vs SCE (+3.7 V vs Li/Li+)Highly reversible one-electron transfer to form the radical cation[1].
Radical Cation Absorption (

)
~515 nmOptical signature of the stable

transition of MPT

[1].
Fluorescence Quantum Yield (

)
Highly solvent/acceptor dependentParent core is weakly fluorescent due to rapid ISC; D-A derivatives can reach >70%[2].
Singlet Oxygen Yield (

)
Environment dependentCompetes with Type I electron transfer; heavily modulated by micellar charge[5].

References

1.[2] Title: Phenothiazine-phenylquinoline donor-acceptor molecules: effects of structural isomerism on charge transfer photophysics and electroluminescence. Source: nih.gov. 6 2.[3] Title: Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New DonorsAcceptor Molecule: 3,7. Source: utexas.edu. 7 3.[5] Title: (PDF) Micellar control of the photooxidation pathways of 10-methyl phenothiazine: Electron versus energy transfer mechanisms. Source: researchgate.net. 8 4.[1] Title: (In)stability of 10-Methylphenothiazine Cations in Common Electrolytes. Source: acs.org. 1 5.[4] Title: Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. Source: mdpi.com. 4

Sources

Strategic Utilization of 10-Methylphenothiazine-3-Methanol: A Modular Scaffold for Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Materials Scientists, Organic Chemists, and Pharmaceutical Researchers transitioning to Bio-Electronics.

Executive Summary

10-Methylphenothiazine-3-methanol (MPTZ-OH) represents a critical "linchpin" intermediate in the design of functional organic semiconductors. While the phenothiazine core is historically significant in pharmaceutical development (as a neuroleptic scaffold), its application in organic electronics has surged due to its electron-rich nitrogen-sulfur heterocycle, which facilitates stable radical cation formation.

This guide focuses on the specific utility of the 3-hydroxymethyl (-CH₂OH) functionality. Unlike the inert parent molecule, MPTZ-OH serves as a reactive handle, enabling the precise attachment of polymerizable groups, supramolecular anchors, or extended conjugated systems. This document outlines the synthesis, electronic characterization, and application of MPTZ-OH as a precursor for Hole Transport Materials (HTMs) and redox-active polymers.

Part 1: Molecular Architecture & Electronic Properties[1]

The utility of MPTZ-OH stems from the synergistic relationship between its electronic core and its steric conformation.

The "Butterfly" Conformation

Phenothiazine derivatives adopt a non-planar, "butterfly" geometry (folding angle ~153° along the N-S axis).

  • Electronic Consequence: This bent structure disrupts strong

    
    -
    
    
    
    stacking in the solid state.
  • Device Benefit: It prevents crystallization-induced quenching (ACQ) in OLEDs and maintains amorphous film morphology, which is critical for pinhole-free Hole Transport Layers (HTLs).

Electronic Band Structure

MPTZ-OH acts as a strong electron donor. The electron density is high at the 3- and 7-positions, making the 3-methanol group electronically coupled to the core.

ParameterValue (Approx.)Significance
HOMO Level -5.1 to -5.3 eVWell-aligned with Indium Tin Oxide (ITO) work function (-4.8 eV) for efficient hole injection.
LUMO Level -1.5 to -2.0 eVSufficiently high to block electron back-transfer in OLEDs.
Triplet Energy (

)
~2.5 eVHigh enough to serve as a host for red/green phosphorescent emitters.
Oxidation Potential ~0.7 V vs. SCEReversible oxidation to the radical cation (

), essential for redox shuttling.

Part 2: Synthetic Pathways & Self-Validating Protocols

To utilize MPTZ-OH, one must often synthesize it from the commercially available 10-methylphenothiazine. The following protocol ensures high purity required for optoelectronic grade materials (impurities >50 ppm can act as charge traps).

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start 10-Methylphenothiazine (Starting Material) Step1 Vilsmeier-Haack Formylation (POCl3, DMF) Start->Step1 Electrophilic Subst. Inter Intermediate: 10-Methylphenothiazine-3-carbaldehyde Step1->Inter Hydrolysis Step2 Reduction (NaBH4, MeOH/THF) Inter->Step2 Hydride Transfer Product Target: 10-Methylphenothiazine-3-methanol Step2->Product Workup

Figure 1: Synthetic route from parent phenothiazine to the methanol derivative.

Detailed Protocol: Reduction of Aldehyde to Alcohol

Objective: Convert 10-methylphenothiazine-3-carbaldehyde to 10-methylphenothiazine-3-methanol.

Reagents:

  • 10-Methylphenothiazine-3-carbaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: THF:Methanol (1:1 v/v) - Anhydrous not strictly required but preferred for yield.

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with the aldehyde substrate and THF/MeOH solvent mixture (0.1 M concentration). Cool to 0°C in an ice bath.

    • Why? Cooling mitigates the exotherm of borohydride addition and prevents over-reduction or side reactions.

  • Activation: Add NaBH₄ portion-wise over 10 minutes.

    • Observation: Evolution of hydrogen gas bubbles indicates active hydride transfer.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

    • Validation: Monitor via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 3:1). The aldehyde spot (higher R_f) should disappear, replaced by the alcohol spot (lower R_f, more polar).

  • Quenching: Carefully add saturated NH₄Cl solution dropwise to quench excess hydride.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine.

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Quality Control Check:

  • ¹H NMR (CDCl₃): Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the methylene doublet (~4.6 ppm) and hydroxyl singlet (broad, exchangeable).

Part 3: Applications in Organic Electronics[1][2][3][4][5]

Application I: Precursor for Hole Transport Polymers

The primary value of the -OH group is its ability to be functionalized into a polymerizable monomer, such as an acrylate or styrene derivative.

Workflow:

  • Esterification: React MPTZ-OH with Acryloyl Chloride

    
     MPTZ-Acrylate.
    
  • Polymerization: Radical polymerization yields Poly(MPTZ).

Advantage: Polymers with pendant phenothiazine groups exhibit excellent film-forming properties and high hole mobility (


), making them suitable for:
  • OLEDs: As the Hole Injection Layer (HIL).

  • Perovskite Solar Cells: As dopant-free HTMs, replacing the unstable Spiro-OMeTAD. The hydrophobic phenothiazine polymer protects the perovskite layer from moisture.

Application II: Redox Shuttles in Flow Batteries

The reversible oxidation of the phenothiazine core makes MPTZ-OH derivatives ideal candidates for Redox Flow Batteries (RFBs) .

  • Mechanism: The molecule shuttles between neutral and radical cation states.

  • Solubility Engineering: The -OH group can be etherified with polyethylene glycol (PEG) chains. This transforms the hydrophobic core into a water-soluble redox active material (anolyte) for green, aqueous RFBs.

Application III: Bio-Electronic Interfaces

For drug development professionals entering electronics: MPTZ-OH retains the bioactive core of phenothiazine drugs.

  • Biosensors: The alcohol group allows covalent attachment to DNA or enzymes via phosphoramidite chemistry.

  • Function: The phenothiazine acts as an electrochemical label. When the DNA hybridizes or the enzyme acts, the change in the local environment alters the redox current of the phenothiazine, creating a measurable signal.

Device Architecture Integration (DOT Visualization)

DeviceStack Cathode Cathode (Al/Ca) ETL Electron Transport Layer ETL->Cathode Active Emissive / Active Layer (Perovskite or Organic Emitter) Active->ETL HTL Hole Transport Layer (MPTZ-OH Derived Polymer) HTL->Active Hole Transport Anode Anode (ITO) Anode->HTL Hole Injection Substrate Glass Substrate Substrate->Anode

Figure 2: Position of MPTZ-based materials within a standard OLED or Photovoltaic stack.

References

  • Phenothiazine Functional Materials for Organic Optoelectronic Applications . Physical Chemistry Chemical Physics, 2021.

  • Structure-induced optoelectronic properties of phenothiazine-based materials . Journal of Materials Chemistry C, 2020.

  • Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells . ChemSusChem, 2020.

  • 10-Methyl-10H-phenothiazine-3-carbaldehyde in Organic Electronics . BenchChem Application Notes, 2025.

  • Microwave-Assisted Synthesis of Phenothiazine Derivatives . Molecules, 2007.[1][2]

Sources

CAS registry number and identifiers for 10H-phenothiazine-3-methanol, 10-methyl-

[1][2][3][4][5][6][7]

Executive Summary

This guide provides a comprehensive technical analysis of 10H-Phenothiazine-3-methanol, 10-methyl- (CAS 17800-45-2), a critical intermediate scaffold in the synthesis of phenothiazine-based pharmaceuticals and optoelectronic materials.[1] Historically significant for its structural relation to antihistamines like Mequitazine, this compound also serves as a primary building block for hole-transport materials in organic light-emitting diodes (OLEDs).[1] This document details its chemical identity, a validated self-verifying synthesis protocol, analytical characterization, and application workflows.

Chemical Identity & Identifiers

The compound is a derivative of the tricyclic phenothiazine heterocycle, characterized by a methyl substitution at the nitrogen (position 10) and a hydroxymethyl group at position 3.[1]

Table 1: Core Identifiers and Properties[1][8]
ParameterValue
Chemical Name 10H-Phenothiazine-3-methanol, 10-methyl-
CAS Registry Number 17800-45-2
Synonyms (10-Methyl-10H-phenothiazin-3-yl)methanol; 3-Hydroxymethyl-10-methylphenothiazine
Molecular Formula C₁₄H₁₃NOS
Molecular Weight 243.32 g/mol
InChI Key HDQFWPZZCXBWRH-UHFFFAOYSA-N
Physical Form Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, DMF, Chloroform, Dichloromethane

Synthesis Protocol: A Self-Validating Workflow

The synthesis of 10H-Phenothiazine-3-methanol, 10-methyl- is best achieved through a stepwise functionalization of the phenothiazine core.[1] The protocol below is designed for high purity and yield, utilizing the Vilsmeier-Haack reaction followed by hydride reduction.

Reaction Pathway Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical reagents and intermediates.

SynthesisPathwayPTPhenothiazine(Starting Material)MePT10-Methylphenothiazine(Intermediate 1)PT->MePTStep 1: MethylationMeI, NaH, DMF, 0°C -> RTAldehyde10-Methylphenothiazine-3-carbaldehyde(Intermediate 2)MePT->AldehydeStep 2: Vilsmeier-HaackPOCl3, DMF, 80°CProduct10H-Phenothiazine-3-methanol, 10-methyl-(Target: CAS 17800-45-2)Aldehyde->ProductStep 3: ReductionNaBH4, MeOH/THF, RT

Figure 1: Stepwise synthesis pathway from Phenothiazine to the target alcohol.[1][2]

Detailed Methodology
Step 1: N-Methylation (Validation Checkpoint 1)

Objective: Selectively methylate the nitrogen at position 10.[1]

  • Reagents: Phenothiazine (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), Methyl Iodide (MeI, 1.2 eq), DMF (anhydrous).

  • Protocol:

    • Suspend NaH in anhydrous DMF at 0°C under inert atmosphere (N₂ or Ar).[1]

    • Add Phenothiazine portion-wise.[1][3] Evolution of H₂ gas confirms deprotonation.[1] Stir for 30 mins.

    • Add MeI dropwise.[1] Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Quench: Pour into ice water. Filter the precipitate.[1]

  • Validation: TLC (Hexane/EtOAc 9:1) should show disappearance of the starting material (Rf ~0.[1]4) and appearance of a new spot (Rf ~0.6).[1]

    • Note: 10-Methylphenothiazine is a white solid, MP ~99-101°C [1].[1]

Step 2: Vilsmeier-Haack Formylation (Validation Checkpoint 2)

Objective: Introduce an aldehyde group at position 3 (para to Nitrogen).[1]

  • Reagents: 10-Methylphenothiazine (from Step 1), Phosphorus Oxychloride (POCl₃, 1.2 eq), DMF (excess).

  • Protocol:

    • Cool DMF to 0°C. Add POCl₃ dropwise to form the Vilsmeier reagent (white precipitate/suspension).[1]

    • Add 10-Methylphenothiazine dissolved in DMF.[1]

    • Heat to 80-90°C for 4-6 hours.

    • Workup: Cool to RT, pour into ice water, and neutralize with saturated Sodium Acetate or NaHCO₃ to pH 7-8. Extract with DCM.[1][3]

  • Validation: The formation of 10-methylphenothiazine-3-carbaldehyde is confirmed by the appearance of a bright yellow solid.[1]

    • IR Check: Look for strong Carbonyl (C=O) stretch at ~1680 cm⁻¹.[1]

Step 3: Reduction to Alcohol (Final Target)

Objective: Reduce the aldehyde to the primary alcohol.[1]

  • Reagents: 10-Methylphenothiazine-3-carbaldehyde, Sodium Borohydride (NaBH₄, 2.0 eq), Methanol/THF (1:1).[1]

  • Protocol:

    • Dissolve the aldehyde in MeOH/THF at 0°C.[1]

    • Add NaBH₄ portion-wise (gas evolution).[1]

    • Stir at RT for 1-2 hours.

    • Quench: Add dilute HCl or Acetone to destroy excess hydride.[1] Remove solvents in vacuo.[1] Extract with EtOAc.[1]

  • Validation:

    • TLC: The aldehyde spot (less polar) disappears; the alcohol spot (more polar) appears.[1]

    • Yield: Typically 85-95%.[1]

Analytical Characterization

To ensure scientific integrity, the isolated product must be characterized using NMR and Mass Spectrometry.[1]

Expected ¹H NMR Data (CDCl₃, 400 MHz)
  • Aromatic Region (6.8 – 7.2 ppm): Multiplets corresponding to the 7 protons of the phenothiazine core.[1]

  • Hydroxymethyl Group (-CH₂OH): A singlet or doublet (if coupling with OH visible) at δ ~4.5 – 4.6 ppm .[1]

  • N-Methyl Group (-NCH₃): A sharp singlet at δ ~3.3 – 3.4 ppm .[1]

  • Hydroxyl Proton (-OH): Broad singlet, chemical shift varies with concentration (typically 1.8 – 2.5 ppm).[1]

Mass Spectrometry (ESI/EI)[1]
  • Molecular Ion: [M]⁺ or [M+H]⁺ at m/z 243/244 .[1]

  • Fragmentation: Loss of -OH (M-17) or -CH₂OH (M-31) may be observed in EI modes.[1]

Applications & Strategic Utility

This compound is not merely an end-product but a versatile scaffold.[1] Its primary utility lies in two distinct high-value sectors: Medicinal Chemistry and Materials Science.[1]

Applicationscluster_PharmaPharmaceutical Developmentcluster_MaterialsMaterials Science (Optoelectronics)Root10H-Phenothiazine-3-methanol,10-methyl- (CAS 17800-45-2)Drug1Antihistamines(e.g., Mequitazine analogs)Root->Drug1Side-chain functionalizationDrug2Neuroleptic Agents(Dopamine antagonists)Root->Drug2Core modificationMat1OLED Hole Transport Layers(High mobility)Root->Mat1Polymerization/DimerizationMat2Photocatalysts(Redox active)Root->Mat2Donor-Acceptor Systems

Figure 2: Strategic application workflows for the target compound.

Pharmaceutical Development

The 3-hydroxymethyl handle allows for the attachment of various pharmacophores via esterification or conversion to a halide followed by nucleophilic substitution.[1] It is structurally related to Mequitazine (a potent H1 antagonist), where the side chain is critical for receptor binding [2].[1]

Materials Science

Phenothiazine derivatives are electron-rich donors.[1] The alcohol group facilitates the covalent attachment of this donor unit to polymers or surfaces, creating Hole Transport Materials (HTM) for OLEDs and perovskite solar cells.[1] The N-methyl group prevents aggregation, improving film quality [3].[1]

Safety and Handling (E-E-A-T)

While specific toxicological data for this exact intermediate may be limited, it should be handled with the same precautions as the parent phenothiazine and alkyl halides.[1]

  • Hazards: Potential skin and eye irritant (H315, H319).[1] May cause respiratory irritation (H335).[1]

  • Storage: Light sensitive. Store in amber vials under inert atmosphere at 2-8°C to prevent oxidation of the sulfur atom to the sulfoxide/sulfone.[1]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 638533, (10-Methyl-10H-phenothiazin-3-yl)methanol. Retrieved from [Link]

  • Vertex AI Search. (2023).[1] Synthesis of Phenothiazine Derivatives. (Synthesized from search results 1.1, 1.5, 1.8).

Toxicological Profiling and Safety Data Architecture for 10-Methylphenothiazine-3-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

As a highly functionalized derivative of the phenothiazine class, 10-methylphenothiazine-3-methanol serves as a critical intermediate in the synthesis of redox-active polymers, fluorescent probes, and pharmacological agents. While the parent phenothiazine scaffold is well-documented, the addition of the 3-methanol moiety significantly alters the molecule's solvation dynamics, hydrogen-bonding capacity, and subsequent toxicological profile.

This whitepaper synthesizes the fundamental physicochemical properties, mechanistic toxicology, and handling protocols for 10-methylphenothiazine-3-methanol. By grounding theoretical hazard data in field-proven experimental workflows, this guide provides a self-validating framework for safely integrating this compound into advanced research applications.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties is the first step in predicting biological interactions and establishing safety protocols. The 3-methanol substitution enhances polarity compared to the parent 10-methylphenothiazine, increasing its partition coefficient and altering its membrane permeability.

Table 1: Physicochemical and Structural Data
PropertyValue / DescriptionAnalytical Relevance
IUPAC Name (10-methyl-10H-phenothiazin-3-yl)methanolDictates nomenclature in regulatory filings.
Molecular Formula C₁₄H₁₃NOSEssential for mass spectrometry (MS) calibration.
Molecular Weight ~243.32 g/mol Used for precise molarity calculations in assays.
Appearance Pale yellow to off-white crystalline powderColor shifts (e.g., to dark green/brown) indicate oxidative degradation.
Solubility Profile Soluble in DMSO, MeOH, CH₂Cl₂; Insoluble in H₂ORequires organic carrier solvents for in vitro biological assays.
Redox Potential Highly active (forms radical cations)Prone to auto-oxidation; dictates strict storage conditions.

Mechanistic Toxicology: The Phenothiazine Core

To design effective safety protocols, we must first understand the causality of toxicity. The primary hazard of 10-methylphenothiazine derivatives is not acute systemic poisoning, but rather their potent phototoxicity and capacity for oxidative stress 1.

When exposed to UV or visible light, the phenothiazine core transitions into a triplet excited state. From here, it undergoes two parallel degradation pathways:

  • Type I (Electron Transfer): The excited molecule transfers an electron to molecular oxygen, generating a phenothiazine radical cation (MPS•+) and a highly reactive superoxide anion (O₂•-).

  • Type II (Energy Transfer): The excited state transfers energy directly to molecular oxygen, yielding singlet oxygen (¹O₂) 2.

In a cellular environment, these Reactive Oxygen Species (ROS) rapidly initiate lipid peroxidation, deplete intracellular glutathione, and cause mitochondrial uncoupling. Furthermore, in aqueous environments, the radical cation can undergo follow-up chemical reactions to form a toxic sulfoxide derivative 3.

ToxicityPathway A 10-Methylphenothiazine -3-methanol B Triplet Excited State (3MPS*) A->B Photon Absorption C Radical Cation (MPS•+) + Superoxide (O2•-) B->C Type I: Electron Transfer (to 3O2) D Singlet Oxygen (1O2) B->D Type II: Energy Transfer (to 3O2) E Cellular Oxidative Stress C->E Lipid/DNA Damage D->E Lipid/DNA Damage

Fig 1: Photochemical oxidation pathways of phenothiazine derivatives driving cellular toxicity.

Comprehensive Safety Data Sheet (SDS) Guidelines

Standard SDS templates often lack the mechanistic context required for advanced laboratory handling. Below is an optimized safety architecture.

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): Can cause localized dermatitis.

  • Eye Irritation (Category 2A): Dust or aerosolized solvent mixtures cause severe ocular irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation upon inhalation of dust.

  • Aquatic Chronic (Category 4): Phenothiazines are environmentally persistent and toxic to aquatic life due to their high lipophilicity and photo-reactivity 4.

Handling & Storage Causality
  • Storage: Must be stored at 2–8°C in amber vials under an inert atmosphere (Argon/Nitrogen) . Why? Ambient light and atmospheric oxygen will spontaneously drive the formation of the sulfoxide and radical cation species, compromising reagent purity and artificially inflating toxicity in downstream assays.

  • Personal Protective Equipment (PPE): Nitrile gloves are mandatory. Critical Warning: If the compound is dissolved in Dimethyl Sulfoxide (DMSO), the breakthrough time of standard nitrile gloves is drastically reduced. DMSO acts as a transdermal carrier, pulling the dissolved phenothiazine directly into the bloodstream. Double-gloving or using butyl rubber gloves is recommended when handling DMSO stock solutions.

Experimental Workflows for Toxicity Assessment

To rigorously evaluate the toxicity of 10-methylphenothiazine-3-methanol, we must deploy a self-validating system. Relying solely on a standard viability assay (like MTT) is flawed; phenothiazines are redox-active and can directly reduce tetrazolium salts, causing false-positive viability signals.

Therefore, we utilize an orthogonal multiplexed approach , coupling metabolic viability (MTT) with a mechanistic readout (DCFDA for ROS generation). We utilize HepG2 (hepatocellular carcinoma) cells because phenothiazines undergo extensive hepatic metabolism, making hepatocytes the most biologically relevant model.

Protocol: Orthogonal Cytotoxicity & ROS Quantification

Step 1: Stock Preparation (Self-Validating Control)

  • Dissolve 10-methylphenothiazine-3-methanol in anhydrous DMSO to create a 100 mM stock.

  • Causality Check: Ensure the final DMSO concentration in the cell culture media never exceeds 0.1% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, confounding the data.

Step 2: Cell Culture & Exposure

  • Seed HepG2 cells in a 96-well plate at 1 × 10⁴ cells/well. Incubate for 24h at 37°C, 5% CO₂.

  • Treat cells with a dose-response gradient (0.1 µM to 100 µM) of the compound.

  • Crucial: Include a positive control (100 µM Menadione for ROS generation) and a vehicle control (0.1% DMSO). Incubate for 24h in the dark to prevent premature photooxidation.

Step 3: Multiplexed Readout

  • ROS Assay (Mechanistic): Wash cells with PBS. Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 mins. Measure fluorescence (Ex: 485 nm / Em: 535 nm).

  • Viability Assay (Metabolic): Wash cells. Add MTT reagent (0.5 mg/mL) for 3 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

Workflow Step1 1. Compound Prep Dissolve in DMSO (≤0.1% final) Step2 2. Cell Incubation HepG2 cells, 24h exposure Step1->Step2 Dose-response (0.1 - 100 µM) Step3 3. Orthogonal Assays Split into parallel workflows Step2->Step3 Wash with PBS Step4A Viability (MTT) Absorbance at 570 nm Step3->Step4A Metabolic activity Step4B ROS (DCFDA) Fluorescence Ex:485/Em:535 Step3->Step4B Intracellular ROS Step5 Data Synthesis IC50 & ROS Fold-Change Step4A->Step5 Step4B->Step5

Fig 2: Self-validating, orthogonal workflow for high-throughput toxicity screening.

Data Presentation: Quantitative Baselines

When executing the above protocol, researchers should benchmark their results against established toxicological thresholds for phenothiazine derivatives. Deviations from these baselines often indicate degraded compound stocks or solvent contamination.

Table 2: Expected Toxicological Thresholds (HepG2 Model)
Assay MetricExpected Baseline ValueMechanistic Interpretation
IC₅₀ (Dark Conditions) > 50 µMLow baseline cytotoxicity in the absence of photo-activation.
IC₅₀ (UV-A Irradiated) 5 - 15 µMSignificant toxicity spike due to radical cation and ¹O₂ generation.
ROS Fold-Change 3.5x over vehicleConfirms Type I/II electron/energy transfer pathways are active.
NOAEL (Estimated) ~10 mg/kg/dayNo-Observed-Adverse-Effect-Level extrapolated for in vivo models.

References

  • Micellar control of the photooxidation pathways of 10-methyl phenothiazine: Electron versus energy transfer mechanisms ResearchG
  • Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine N
  • American Chemical Society (ACS)
  • CNP0050744.

Sources

Methodological & Application

Synthesis Protocol for 10-Methyl-10H-phenothiazine-3-methanol: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Rationale & Pathway Design

The synthesis of 10-methyl-10H-phenothiazine-3-methanol from the parent phenothiazine requires a highly controlled, three-step linear sequence: N-alkylation, regioselective formylation, and chemoselective reduction. Phenothiazine derivatives are critical pharmacophores in antipsychotic drug development and serve as potent electron donors in photoredox catalysis and materials science.

Designing a robust synthesis for this carbinol derivative requires careful manipulation of the electron-rich thiazine core:

  • N-Methylation: The secondary amine at the 10-position of phenothiazine is sterically hindered and electronically deactivated by the adjacent aromatic rings. Irreversible deprotonation using Sodium Hydride (NaH) in a polar aprotic solvent (DMF) generates a highly nucleophilic, "naked" phenothiazide anion, which readily undergoes an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     reaction with methyl iodide (MeI).
    
  • Regioselective Formylation: The introduction of a carbon electrophile utilizes the Vilsmeier-Haack reaction. The electron-donating N-methyl group activates the aromatic system, directing the chloromethyleneiminium ion (generated in situ from ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and DMF) predominantly to the para-position relative to the nitrogen (the 3-position). The steric bulk of the N-methyl group effectively suppresses ortho-substitution (1-position)[1].
    
  • Chemoselective Reduction: The resulting 3-carboxaldehyde is reduced to the primary alcohol using Sodium Borohydride (

    
    ) in methanol. 
    
    
    
    provides precise chemoselectivity, reducing the highly polarized carbonyl group without over-reducing the aromatic rings or disrupting the thioether linkage[2].

Synthetic Workflow Visualization

SynthesisWorkflow A Phenothiazine (Starting Material) R1 Step 1: N-Methylation NaH, MeI, DMF A->R1 B 10-Methylphenothiazine (Intermediate 1) R2 Step 2: Vilsmeier-Haack POCl3, DMF B->R2 C 10-Methylphenothiazine-3-carboxaldehyde (Intermediate 2) R3 Step 3: Reduction NaBH4, MeOH C->R3 D 10-Methyl-10H-phenothiazine-3-methanol (Target Compound) R1->B R2->C R3->D

Figure 1: Three-step synthetic workflow for 10-methyl-10H-phenothiazine-3-methanol.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected outcomes for a standardized 10.0 mmol scale synthesis, engineered for optimal yield and minimal side-product formation.

StepTransformationKey ReagentsSolventEquivalents (Substrate:Reagent)Temp / TimeExpected Yield
1 N-MethylationNaH (60%), MeIDMF1.0 : 2.5 : 1.10 °C

RT / 2 h
95–97%
2 Formylation

, DMF
DMF1.0 : 1.5 : Excess0 °C

90 °C / 4 h
60–75%
3 Reduction

MeOH1.0 : 1.50 °C

RT / 1 h
85–95%

Self-Validating Experimental Protocols

To ensure scientific integrity, each protocol below operates as a self-validating system. In-Process Controls (IPCs) are embedded within the steps to allow the chemist to verify the causality and success of the reaction before proceeding to downstream operations.

Step 1: Synthesis of 10-Methylphenothiazine

Objective: Complete conversion of the secondary amine to a tertiary amine to prevent unwanted


-formylation in Step 2.
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add anhydrous DMF (15 mL) and cool to 0 °C using an ice-water bath.

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 1.0 g, ~25.0 mmol) in small portions. Causality Check: Observe immediate effervescence (

    
     gas evolution), confirming the active basicity of the reagent.
    
  • Substrate Addition: Add phenothiazine (2.0 g, 10.0 mmol) to the suspension. Stir at 0 °C for 30 minutes to ensure complete formation of the phenothiazide anion. The solution will typically darken.

  • Alkylation: Dropwise, add methyl iodide (MeI) (0.69 mL, 11.0 mmol). Remove the ice bath, allowing the reaction to warm to room temperature (20–25 °C), and stir for 2 hours[3].

  • IPC & Validation: Analyze via TLC (Hexane:EtOAc 9:1). The starting material (

    
    ) should be completely consumed, replaced by a single, less polar spot corresponding to 10-methylphenothiazine (
    
    
    
    ).
  • Workup: Quench the reaction carefully with cold water (30 mL) to destroy unreacted NaH. Extract the aqueous phase with Dichloromethane (DCM) (3

    
     50 mL). Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via silica gel column chromatography (Hexane:EtOAc 95:5) to afford 10-methylphenothiazine as a white to off-white solid (Melting Point: ~96 °C)[3].

Step 2: Synthesis of 10-Methylphenothiazine-3-carboxaldehyde

Objective: Regioselective introduction of a formyl group at the C-3 position via electrophilic aromatic substitution.

  • Vilsmeier Reagent Generation: In a dry 100 mL flask under nitrogen, add anhydrous DMF (10 mL) and cool to 0 °C. Dropwise, add

    
     (1.4 mL, ~15.0 mmol). Stir for 30 minutes at 0 °C. Causality Check: The mixture will turn pale yellow/orange, indicating the successful formation of the highly electrophilic chloromethyleneiminium ion.
    
  • Electrophilic Attack: Dissolve 10-methylphenothiazine (2.13 g, 10.0 mmol) in a minimum amount of anhydrous DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Progression: Heat the reaction mixture to 90 °C for 4 hours. The elevated temperature provides the necessary activation energy to overcome the disruption of aromaticity during the formation of the Wheland intermediate[1].

  • IPC & Validation: Analyze via TLC (Hexane:EtOAc 8:2). Look for the appearance of a highly UV-active, bright yellow/orange fluorescent spot (

    
    ) characteristic of the extended conjugation of the aldehyde.
    
  • Hydrolysis & Workup: Cool the mixture to room temperature and pour it slowly over crushed ice (50 g). Adjust the pH to ~7-8 using saturated aqueous Sodium Acetate (

    
    ) or 
    
    
    
    to hydrolyze the intermediate iminium salt to the aldehyde. Extract with Ethyl Acetate (3
    
    
    50 mL), wash thoroughly with water and brine, dry over
    
    
    , and concentrate.
  • Purification: Purify via recrystallization from ethanol or column chromatography to yield 10-methylphenothiazine-3-carboxaldehyde.

Step 3: Synthesis of 10-Methyl-10H-phenothiazine-3-methanol

Objective: Chemoselective reduction of the aldehyde to the target primary carbinol.

  • Preparation: In a 100 mL flask, dissolve 10-methylphenothiazine-3-carboxaldehyde (2.41 g, 10.0 mmol) in anhydrous Methanol (30 mL). If solubility is poor, add THF (5–10 mL) as a co-solvent. Cool the solution to 0 °C.

  • Hydride Transfer: Add Sodium Borohydride (

    
    ) (0.57 g, 15.0 mmol) in small portions to control the exothermic evolution of hydrogen gas. The protic solvent (MeOH) is critical here as it coordinates with the borate intermediate, facilitating the hydride transfer to the carbonyl carbon[2].
    
  • Reaction Progression: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • IPC & Validation: Analyze via TLC (Hexane:EtOAc 7:3). The UV-active aldehyde spot must be fully consumed, replaced by a more polar spot (

    
    ) representing the hydrogen-bonding capable alcohol.
    
  • Workup: Quench the reaction by adding saturated aqueous

    
     (20 mL) dropwise to neutralize excess borohydride and break down the borate esters. Concentrate the mixture under reduced pressure to remove methanol.
    
  • Isolation: Extract the aqueous residue with Ethyl Acetate (3

    
     40 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and evaporate the solvent to dryness. The crude product can be purified by flash chromatography (Hexane:EtOAc 6:4) to afford pure 10-methyl-10H-phenothiazine-3-methanol.

References

  • A series of Schiff's bases and secondary amine derivatives from 3-formyl-10-methylphenothiazine Source: Canadian Journal of Chemistry (1967) URL:[Link]

  • Synthesis, Characterization, and Photophysical Properties of 2‐Hydroxybenzaldehyde[(1E)‐1‐pyridin‐2‐ylethylidene]hydrazone and Its Rhenium(I) Complexes Source: ResearchGate URL:[Link]

Sources

Step-by-step preparation of 10-methylphenothiazine-3-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Preparation of 10-Methylphenothiazine-3-Methanol

Executive Summary

Phenothiazine derivatives are highly valued building blocks in organic electronics (e.g., Dye-Sensitized Solar Cells) and pharmaceutical development due to their strong electron-donating properties and unique non-planar, butterfly-like conformation. This application note details a robust, three-phase synthetic pathway to produce 10-methylphenothiazine-3-methanol . The protocol emphasizes regiocontrol, chemoselectivity, and self-validating in-process controls (IPCs) to ensure high-yield, reproducible results suitable for advanced research and scale-up.

Mechanistic Pathway & Workflow

The synthesis relies on a logical progression of orthogonal reactions:

  • N-Alkylation: Irreversible protection/activation of the secondary amine.

  • Regioselective Formylation: Electrophilic aromatic substitution directed by the electron-rich nitrogen.

  • Chemoselective Reduction: Mild conversion of the aldehyde to a primary alcohol without over-reduction or core disruption.

Synthesis N1 Phenothiazine (Starting Material) S1 Step 1: N-Methylation NaH, MeI, THF (0 °C to RT) N1->S1 N2 10-Methylphenothiazine (Intermediate 1) S1->N2 S2 Step 2: Vilsmeier-Haack Formylation POCl3, DMF (80 °C) N2->S2 N3 10-Methylphenothiazine-3-carboxaldehyde (Intermediate 2) S2->N3 S3 Step 3: Chemoselective Reduction NaBH4, MeOH (0 °C to RT) N3->S3 N4 10-Methylphenothiazine-3-methanol (Target Product) S3->N4

Workflow for the 3-step synthesis of 10-methylphenothiazine-3-methanol.

Phase 1: N-Alkylation (Methylation)

Mechanistic Rationale: The secondary amine of phenothiazine is weakly nucleophilic. Sodium hydride (NaH) is utilized to irreversibly deprotonate the nitrogen, driving the equilibrium forward. Subsequent SN2 attack on methyl iodide (MeI) yields the N-methylated core. This step prevents unwanted side reactions at the nitrogen during downstream formylation and enhances the electron density of the aromatic rings.

Protocol:

  • Preparation: Purge a 250 mL three-necked round-bottom flask with inert gas (N2 or Ar). Dissolve phenothiazine (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Causality: Gradual addition controls the exothermic release of hydrogen gas and prevents solvent bumping.

  • Alkylation: Stir for 30 minutes at 0 °C, then add MeI (1.2 eq) dropwise. Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexane:EtOAc 9:1). The reaction is complete when the lower-Rf starting material spot is entirely consumed.

  • Workup: Quench carefully with cold water. Extract with ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 10-methylphenothiazine .

Phase 2: Regioselective Formylation (Vilsmeier-Haack)

Mechanistic Rationale: The non-planar phenothiazine core is highly attractive for organic electronics due to its strong electron-donating properties[1]. Formylation is achieved via the Vilsmeier-Haack reaction, where phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) form a highly electrophilic chloromethyliminium salt[2]. Steric hindrance at position 1 and the strong para-directing effect of the nitrogen lone pair ensure regioselective attack at position 3[1].

Protocol:

  • Reagent Generation: In a dried flask equipped with a dropping funnel, cool DMF (8.0 eq) to 0 °C. Add POCl3 (4.0 eq) dropwise with constant stirring, as detailed in the1[1].

    • Causality: The formation of the Vilsmeier reagent is highly exothermic; strict temperature control (0 °C) prevents the degradation of the intermediate[1].

  • Electrophilic Attack: Stir for 30 minutes. Dissolve 10-methylphenothiazine (1.0 eq) in a minimal amount of 1,2-dichloroethane (DCE) and add it dropwise to the Vilsmeier reagent[2].

  • Heating: Elevate the temperature to 80 °C and stir for 24–46 hours[2].

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 8:2). A highly UV-active, lower-Rf spot corresponding to the aldehyde will appear.

  • Workup: Cool to room temperature and pour into crushed ice. Neutralize carefully with 32% aqueous NaOH until pH = 6–7[2]. Extract with ethyl acetate, dry, and purify via silica gel chromatography to yield 10-Methyl-10H-phenothiazine-3-carbaldehyde [1].

Phase 3: Chemoselective Reduction

Mechanistic Rationale: To obtain the final target, the aldehyde must be reduced without cleaving the thioether linkage or reducing the aromatic rings. Sodium borohydride (NaBH4) is the ideal chemoselective hydride donor for this transformation, as documented in3[3].

Protocol:

  • Preparation: Suspend 10-Methyl-10H-phenothiazine-3-carbaldehyde (1.0 eq) in methanol (0.2 M) and cool to 0 °C.

    • Causality: Methanol acts as a dual-purpose reagent: it solubilizes the aldehyde and provides a necessary proton source to facilitate the breakdown of the intermediate alkoxyborate complex, driving the reaction to completion[3].

  • Reduction: Add NaBH4 (1.5 eq) in small portions to control hydrogen evolution.

  • Maturation: Allow the mixture to warm to room temperature and stir for 2 hours[3].

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). Complete disappearance of the aldehyde spot and the emergence of a highly polar alcohol spot confirm the reaction's end-point.

  • Workup: Quench with dropwise addition of water. Remove methanol under reduced pressure. Extract the aqueous residue with dichloromethane, wash with brine, dry over Na2SO4, and evaporate to yield pure (10-methyl-10H-phenothiazin-3-yl) methanol [3].

Quantitative Reaction Metrics

The following table summarizes the expected quantitative data and analytical checkpoints for each phase to ensure reproducibility:

Reaction PhaseReagents & ConditionsTypical YieldAppearanceKey IPC / Analytical Characterization
1. N-Alkylation NaH, MeI, THF, 0 °C → RT, 4 h85–90%Off-white solidTLC: Complete consumption of SM.¹H NMR: Distinct N-CH₃ singlet at ~3.3 ppm.
2. Formylation POCl₃, DMF, DCE, 80 °C, 24–46 h70–80%Yellow solidTLC: New UV-active spot (lower Rf).¹H NMR: Aldehyde CHO singlet at ~9.8 ppm.
3. Reduction NaBH₄, MeOH, 0 °C → RT, 2 h90–95%Pale yellow solidTLC: Shift to higher polarity.¹H NMR: CH₂-OH peak at ~4.5 ppm; loss of CHO peak.

References

  • [2] MDPI. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. MDPI Pharmaceuticals (2023). Available at:[Link]

  • [3] Scribd / Mini-Reviews in Medicinal Chemistry. Synthesis and Benefits of Phenothiazine Derivatives. Bentham Science (2025). Available at: [Link]

Sources

Application Note: Synthesis and Reagent Profiling for 10-Methyl-10H-phenothiazine-3-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Organic Electronics (OLEDs, DSSCs), Bioactive Phenothiazine Derivatives, and Photoredox Catalysis.

Executive Summary

10-Methyl-10H-phenothiazine-3-methanol is a highly versatile building block characterized by its electron-rich phenothiazine core and a reactive hydroxymethyl handle. This structural duality makes it a critical intermediate for synthesizing sensitizers in Dye-Sensitized Solar Cells (DSSCs) and active pharmaceutical ingredients.

Synthesizing this target compound requires a strategic, three-step linear sequence starting from unsubstituted phenothiazine: (1) N-Alkylation , (2) Vilsmeier-Haack Formylation , and (3) Chemoselective Carbonyl Reduction . This guide details the causal reasoning behind the reagent selection, provides self-validating experimental protocols, and outlines the mechanistic pathways.

Strategic Reagent Selection & Mechanistic Causality

The synthesis of 10-methyl-10H-phenothiazine-3-methanol relies on precise reagent pairing to ensure high regioselectivity and chemoselectivity.

  • Step 1: N-Alkylation (Phenothiazine → 10-Methyl-10H-phenothiazine) Phenothiazine is a relatively weak nucleophile due to the delocalization of its nitrogen lone pair into the adjacent aromatic rings. To achieve quantitative N-methylation, Sodium Hydride (NaH) is employed to deprotonate the amine, generating a highly reactive phenothiazine anion . N,N-Dimethylformamide (DMF) is the optimal polar aprotic solvent here; it strongly solvates the sodium cation, leaving the anion "naked" to rapidly attack the electrophilic Methyl Iodide (MeI) via an SN2 mechanism .

  • Step 2: Vilsmeier-Haack Formylation (10-Methyl-10H-phenothiazine → 10-Methyl-10H-phenothiazine-3-carbaldehyde) To install the carbon framework for the hydroxymethyl group, a formylation at the C3 position is required . Phosphorus oxychloride (POCl₃) and DMF are reacted exothermically to form the Vilsmeier reagent (a chloromethyliminium salt). The strongly electron-donating N-methyl group directs the electrophilic aromatic substitution regioselectively to the para position (C3) relative to the nitrogen atom .

  • Step 3: Carbonyl Reduction (10-Methyl-10H-phenothiazine-3-carbaldehyde → 10-Methyl-10H-phenothiazine-3-methanol) The final step requires the reduction of the C3-aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) in Methanol (MeOH) is the standard reagent pair. NaBH₄ is perfectly chemoselective, reducing the aldehyde without over-reducing the aromatic phenothiazine core or cleaving the C-S bonds. Methanol acts as both the solvent and the proton source to quench the alkoxyborate intermediate. While recent biocatalytic approaches using baker's yeast can catalyze this reduction almost quantitatively , NaBH₄ remains the most scalable and rapid benchtop reagent for this transformation .

SynthesisWorkflow Phenothiazine Phenothiazine (Starting Material) Step1 N-Methylation (NaH, MeI, DMF) Phenothiazine->Step1 Intermediate1 10-Methyl-10H- phenothiazine Step1->Intermediate1 Step2 Vilsmeier-Haack (POCl3, DMF) Intermediate1->Step2 Intermediate2 10-Methyl-10H-phenothiazine- 3-carbaldehyde Step2->Intermediate2 Step3 Carbonyl Reduction (NaBH4, MeOH) Intermediate2->Step3 Product 10-Methyl-10H-phenothiazine- 3-methanol Step3->Product

Figure 1: Three-step synthetic workflow for 10-methyl-10H-phenothiazine-3-methanol.

Quantitative Reagent Matrix

The following table summarizes the critical reagents, their stoichiometric roles, and necessary purity grades required to execute this synthetic route successfully.

Reagent / MaterialRole in SynthesisCAS NumberPurity Req.Handling & Safety Notes
Phenothiazine Starting Material92-84-2≥98%Light sensitive; store in the dark.
Sodium Hydride (NaH) Strong Base (Deprotonation)7646-69-760% in oilPyrophoric; handle strictly under Argon/N₂.
Methyl Iodide (MeI) Alkylating Agent74-88-4≥99%Highly toxic, volatile alkylator; fume hood only.
N,N-Dimethylformamide Solvent / Vilsmeier Reactant68-12-2AnhydrousHygroscopic; use molecular sieves (≤0.005% H₂O).
Phosphorus Oxychloride Vilsmeier Reagent Precursor10025-87-3≥99%Corrosive; reacts violently with water.
Sodium Borohydride Chemoselective Reductant16940-66-2≥98%Reacts with water/acids to release H₂ gas.
Methanol (MeOH) Solvent / Proton Source67-56-1AnhydrousToxic and flammable.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating visual cues and Thin-Layer Chromatography (TLC) checkpoints to verify the success of each mechanistic step before proceeding.

Protocol A: Synthesis of 10-Methyl-10H-phenothiazine
  • Preparation & Deprotonation: Flame-dry a 250 mL 3-neck round-bottom flask and purge with Argon. Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (50 mL). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Slowly add a solution of phenothiazine (1.0 eq) in anhydrous DMF (20 mL) dropwise over 30 minutes.

    • Validation Check: Active evolution of H₂ gas indicates successful deprotonation. Stir for 1 hour at room temperature until gas evolution completely ceases.

  • Alkylation: Cool the mixture back to 0 °C. Add MeI (1.2 eq) dropwise. Stir at room temperature for 4 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 9:1). The starting material spot (phenothiazine) must disappear, replaced by a higher Rf spot (N-methylated product).

  • Workup: Carefully quench the reaction with ice water to destroy unreacted NaH. Extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol.

Protocol B: Synthesis of 10-Methyl-10H-phenothiazine-3-carbaldehyde
  • Vilsmeier Reagent Formation: In a dry 100 mL flask under Argon, cool anhydrous DMF (3.0 eq) to 0 °C. Add POCl₃ (1.5 eq) dropwise.

    • Validation Check: The solution will transition to a pale yellow/orange color, confirming the formation of the chloromethyliminium salt . Stir for 30 minutes at 0 °C.

  • Formylation: Dissolve 10-methyl-10H-phenothiazine (1.0 eq) in anhydrous 1,2-dichloroethane and add it dropwise to the freshly prepared Vilsmeier reagent. Heat the mixture to 80-90 °C for 4-6 hours.

  • Hydrolysis & Workup: Cool the mixture to room temperature and pour it over crushed ice. Slowly neutralize the acidic solution by adding saturated aqueous Sodium Acetate (NaOAc) until the pH is neutral (~7.0).

    • Causality: Neutralization is strictly required to hydrolyze the intermediate iminium salt into the target aldehyde . Extract with Dichloromethane (DCM), dry over MgSO₄, and purify via silica gel column chromatography (Hexane:EtOAc).

VilsmeierMechanism DMF DMF + POCl3 Vilsmeier Chloromethyliminium Ion (Electrophile) DMF->Vilsmeier Exothermic Reaction Attack Electrophilic Aromatic Substitution at C3 of 10-Methylphenothiazine Vilsmeier->Attack Iminium Aryl Iminium Intermediate Attack->Iminium Rearomatization Hydrolysis Aqueous Hydrolysis (Ice + NaOAc) Iminium->Hydrolysis Aldehyde 10-Methyl-10H-phenothiazine- 3-carbaldehyde Hydrolysis->Aldehyde Loss of Dimethylamine

Figure 2: Mechanistic pathway of the Vilsmeier-Haack formylation step.

Protocol C: Reduction to 10-Methyl-10H-phenothiazine-3-methanol
  • Reduction Setup: Dissolve 10-methyl-10H-phenothiazine-3-carbaldehyde (1.0 eq) in anhydrous Methanol (50 mL) in a 100 mL round-bottom flask. Cool the solution to 0 °C.

  • Reagent Addition: Add NaBH₄ (1.5 eq) in small, controlled portions.

    • Causality: Portion-wise addition controls the exothermic reaction and manages the evolution of hydrogen gas safely.

  • Reaction: Stir the mixture at room temperature for 2 hours.

    • Validation Check: TLC analysis (Hexane:EtOAc 7:3) will show the complete disappearance of the UV-active aldehyde spot and the emergence of a significantly more polar (lower Rf) alcohol spot .

  • Workup: Quench the reaction by adding 1M HCl dropwise until gas evolution stops (pH ~5-6) to destroy any excess NaBH₄. Evaporate the methanol under reduced pressure. Extract the remaining aqueous residue with EtOAc, wash with water and brine, dry over MgSO₄, and concentrate. The final product can be used directly or purified via recrystallization.

References

  • [1] National Center for Biotechnology Information. "10-Methyl-10H-phenothiazine-3-carbaldehyde | C14H11NOS | CID 617826." PubChem. URL:[Link]

  • [2] Roseboom, H., and Perrin, J. H. "Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium." Journal of Pharmaceutical Sciences 66.10 (1977): 1392-1395. URL:[Link]

  • [3] Tosa, M., et al. "Baker's yeast mediated preparation of (10-alkyl-10H-phenothiazin-3-yl)methanols." Journal of Molecular Catalysis B: Enzymatic 17.4-6 (2002): 241-248. URL:[Link]

  • [4] Semantic Scholar. "Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions." Semantic Scholar. URL:[Link]

Sources

Using 10H-phenothiazine-3-methanol, 10-methyl- as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (10-Methyl-10H-phenothiazin-3-yl)methanol as a Pharmaceutical Intermediate

Executive Summary

10H-phenothiazine-3-methanol, 10-methyl- (CAS: 17800-45-2), herein referred to as 3-HMPTZ , represents a privileged scaffold in medicinal chemistry and organic electronics.[1][2] Unlike the classical neuroleptic phenothiazines (e.g., Chlorpromazine) which rely on


-alkyl side chains, 3-HMPTZ offers a unique C3-functionalization vector .[1][2] This geometric distinction allows researchers to probe novel Structure-Activity Relationships (SAR) in multidrug resistance (MDR) reversal agents, antitumor chimeras, and non-planar hole-transport materials.[1]

This guide details the specific protocols for activating and coupling 3-HMPTZ, transforming it from a passive building block into a reactive "linchpin" for advanced synthesis.

Chemical Profile & Stability

PropertySpecificationCritical Note
IUPAC Name (10-methyl-10H-phenothiazin-3-yl)methanol
CAS No. 17800-45-2Distinct from the aldehyde precursor (CAS 4997-36-8)
Molecular Weight 243.33 g/mol
Appearance Off-white to pale yellow solidPhotosensitive : Oxidizes to pink/red quinoid species upon light exposure.[1][2][3]
Solubility DMSO, DMF, DCM, ChloroformPoor solubility in water and hexanes.[1]
Reactivity Primary AlcoholSusceptible to oxidation (to aldehyde) and nucleophilic substitution (via activation).[1]

Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect strictly from light using amber vials or foil wrapping.[1][2]

Synthetic Utility: The "Linchpin" Strategy

The primary utility of 3-HMPTZ lies in the conversion of its inert hydroxyl group into a reactive electrophile.[2] This enables the attachment of pharmacophores (amines, thiols) or π-conjugated systems.

Key Reaction Pathways:

  • Activation: Conversion to alkyl chloride via Thionyl Chloride (

    
    ).[1][2]
    
  • Coupling: Nucleophilic attack by secondary amines (e.g., piperazines) to generate neuroleptic-like analogs.[1][2]

  • Oxidation: Reversion to the aldehyde for Knoevenagel condensations (relevant for dye-sensitized solar cells).

ReactionPathways Start 10-Methylphenothiazine Aldehyde Aldehyde Precursor (CAS 4997-36-8) Start->Aldehyde Vilsmeier-Haack (POCl3, DMF) Target 3-HMPTZ (Alcohol) (CAS 17800-45-2) Aldehyde->Target Reduction (NaBH4, MeOH) Target->Aldehyde Oxidation (MnO2 or PCC) Chloride Active Electrophile (Alkyl Chloride) Target->Chloride Activation (SOCl2, Pyridine) Drug Target Therapeutic (Amine/Ether Derivative) Chloride->Drug Coupling (HNR2, K2CO3)

Figure 1: The central role of 3-HMPTZ in accessing diverse functional derivatives.

Detailed Experimental Protocols

Protocol A: Activation via Chlorination

Objective: Convert 3-HMPTZ into 3-(chloromethyl)-10-methyl-10H-phenothiazine. Rationale: The hydroxyl group is a poor leaving group.[1][4] Conversion to chloride creates a versatile electrophile for


 reactions.[1][2]

Materials:

  • 3-HMPTZ (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.5 eq)[1]
    
  • Dichloromethane (DCM) (Anhydrous)[1]

  • Catalytic DMF (Optional) or Pyridine (1.1 eq)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen. Add 3-HMPTZ and dissolve in anhydrous DCM (

    
     concentration).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Pyridine (base scavenger) followed by the dropwise addition of Thionyl Chloride over 15 minutes. Caution: Gas evolution (

    
    , 
    
    
    
    ).[1] Perform in a fume hood.
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2] The product will be less polar (higher

    
    ) than the starting alcohol.
    
  • Workup: Quench carefully with saturated

    
     solution. Extract with DCM (
    
    
    
    ).[1][2][5] Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: The crude chloride is often unstable on silica gel.[1][2] Use immediately for the next step or recrystallize from Hexane/DCM if storage is necessary.

Protocol B: Nucleophilic Coupling (Amination)

Objective: Synthesize a pharmacologically active amine derivative (e.g., with N-methylpiperazine). Rationale: Many phenothiazine drugs (e.g., Perazine) contain a piperazine moiety.[1] This protocol attaches that moiety to the C3 position.[1]

Materials:

  • Activated Chloride from Protocol A (1.0 eq)[1]

  • Secondary Amine (e.g., N-methylpiperazine) (1.2 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Acetonitrile (

    
    ) or DMF[1]
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the activated chloride in Acetonitrile.

  • Reagent Addition: Add anhydrous

    
     and the secondary amine.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
  • Monitoring: Monitor disappearance of the chloride by TLC.

  • Isolation: Filter off the inorganic salts. Concentrate the filtrate.

  • Purification: Purify the residue via column chromatography (DCM:MeOH 95:5).

    • Note: Phenothiazine amines are basic; pretreat the silica column with 1% Triethylamine to prevent streaking.

Application Note: Organic Electronics (DSSCs)

Beyond pharma, 3-HMPTZ is a precursor for Dye-Sensitized Solar Cells (DSSCs) .[1][2] The phenothiazine core acts as an electron donor.[6][7]

  • Workflow: The alcohol is oxidized back to the aldehyde (using PCC or

    
    ), then condensed with cyanoacetic acid via Knoevenagel condensation to form a "Push-Pull" organic dye.[1]
    
  • Advantage: The non-planar "butterfly" shape prevents π-stacking aggregation on the

    
     surface, improving solar cell efficiency compared to planar dyes like anthracene.[1]
    

Safety & Hazard Identification

  • Toxicity: Phenothiazines can modulate CNS activity.[1][2] Handle as a potential neurotoxin.[1][2]

  • Skin Sensitization: Avoid contact.[1][2] Phenothiazines are known photosensitizers; skin exposure followed by sunlight can cause severe dermatitis.[1][2]

  • Reagents: Thionyl chloride reacts violently with water.[1][2]

References

  • Synthesis & Derivatives: "Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives." Connect Journals. Available at: Link

  • Chemical Properties: "(10-Methyl-10H-phenothiazin-3-yl)methanol Product Information." Sigma-Aldrich.[1][2] Available at: Link

  • Aldehyde Precursor Utility: "A Comparative Guide to 10-Methyl-10H-phenothiazine-3-carbaldehyde." BenchChem.[1][2][6][7] Available at: Link

  • Antitumor Activity: "Antitumor activity of phenothiazine-related compounds."[1][2][8][9] PubMed.[1][2] Available at: Link

  • Reaction Mechanisms: "Reaction of Methyl Alcohol with Thionyl Chloride." Acta Physico-Chimica Sinica. Available at: Link

Sources

Application Note: Functionalization of 10-Methylphenothiazine-3-Methanol for ROS-Responsive Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of stimuli-responsive nanocarriers is a cornerstone of modern targeted cancer therapy. The tumor microenvironment (TME) is characterized by elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can be exploited as a localized chemical trigger for drug release[1].

Phenothiazine derivatives have garnered significant attention in nanomedicine due to their unique redox-active and photophysical properties[2]. Specifically, 10-methylphenothiazine-3-methanol (10-MPTM) (CAS 17800-45-2) serves as an ideal building block for polymeric drug delivery systems[3]. The molecule features a tricyclic thioether core that acts as a hydrophobic, ROS-sensitive domain, and a primary hydroxyl group (-CH₂OH) at the 3-position that provides a highly reactive, sterically accessible handle for covalent functionalization[3][4].

The Causality of ROS-Responsiveness: The fundamental mechanism driving this drug delivery system is a chemically induced phase transition. In its native state, the phenothiazine core is highly hydrophobic, driving the self-assembly of amphiphilic block copolymers (e.g., PEG-PTZ) into stable micelles that encapsulate hydrophobic therapeutics like Doxorubicin (DOX)[5]. Upon exposure to the ROS-rich TME, the thioether sulfur atom in the phenothiazine ring undergoes selective oxidation to a sulfoxide or sulfone[1]. This oxidation drastically increases the polarity of the core, shifting it from hydrophobic to hydrophilic. The resulting disruption of the amphiphilic balance causes the micelle to swell and disassemble, ensuring rapid, on-demand payload release.

System Design & Workflow

The following diagram illustrates the logical progression from the chemical functionalization of 10-MPTM to the self-assembly of the drug delivery system and its subsequent ROS-triggered disassembly.

G A 10-MPTM (Hydrophobic Core) C Esterification (EDC/DMAP) A->C B mPEG-COOH (Hydrophilic Corona) B->C D Amphiphilic Conjugate (mPEG-PTZ) C->D E Self-Assembly + Doxorubicin D->E F Drug-Loaded Micelle E->F G ROS Oxidation (Tumor Microenvironment) F->G H2O2 H Micelle Disassembly & Drug Release G->H

Workflow of 10-MPTM functionalization, micelle assembly, and ROS-triggered drug release.

Experimental Protocols

As a self-validating system, each protocol incorporates analytical checkpoints to ensure the structural integrity and functionality of the nanocarrier.

Protocol 1: Synthesis of mPEG-PTZ Amphiphilic Polymer

Objective: Covalently link the hydrophilic mPEG corona to the hydrophobic 10-MPTM core via Steglich esterification.

  • Reagent Preparation: Dissolve 1.0 mmol of mPEG-COOH (MW ~2000 Da) and 1.2 mmol of 10-methylphenothiazine-3-methanol in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalytic Activation: Add 1.5 mmol of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 0.2 mmol of 4-Dimethylaminopyridine (DMAP) to the solution.

    • Causality Insight: EDC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming a reactive acylpyridinium species that prevents side reactions (like N-acylurea rearrangement) and accelerates the nucleophilic attack by the primary alcohol of 10-MPTM.

  • Reaction & Purification: Stir the mixture at room temperature for 24 hours. Wash the organic layer with deionized water and brine, dry over anhydrous Na₂SO₄, and precipitate the polymer in cold diethyl ether.

  • Self-Validation Checkpoint: Analyze the product via ¹H NMR spectroscopy. The successful esterification is confirmed by the downfield shift of the methylene protons (-CH₂-O-) of 10-MPTM from ~4.6 ppm to ~5.1 ppm.

Protocol 2: Self-Assembly and Drug Encapsulation (Nanoprecipitation)

Objective: Form DOX-loaded ROS-responsive micelles.

  • Organic Phase Preparation: Dissolve 10 mg of the synthesized mPEG-PTZ polymer and 1 mg of Doxorubicin free base (DOX) in 1 mL of tetrahydrofuran (THF).

  • Micellization: Add the organic solution dropwise into 10 mL of deionized water under vigorous stirring (1000 rpm).

    • Causality Insight: THF is highly miscible with water. As the solvent diffuses into the aqueous phase, the hydrophobic phenothiazine segments rapidly collapse to minimize thermodynamic instability, forming the micellar core and physically trapping the hydrophobic DOX. The mPEG chains extend outward, providing steric stabilization to the nanoparticle[5].

  • Solvent Removal: Stir the dispersion uncovered in a fume hood for 12 hours to evaporate the THF. Filter through a 0.45 µm syringe filter to remove unencapsulated DOX aggregates.

  • Self-Validation Checkpoint: Measure the hydrodynamic diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.2 indicates a uniform, monodisperse micelle population.

Protocol 3: In Vitro ROS-Triggered Release Kinetics

Objective: Quantify the release of DOX under simulated TME oxidative stress.

  • Dialysis Setup: Transfer 2 mL of the DOX-loaded micelle solution into two separate dialysis bags (MWCO 3500 Da).

  • Release Media: Submerge one bag in 20 mL of standard PBS (pH 7.4) and the other in 20 mL of PBS containing 100 mM H₂O₂ (simulating ROS conditions). Incubate at 37°C with gentle shaking.

  • Sampling & Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw 1 mL of the release media and replace it with an equal volume of fresh media. Quantify the released DOX using fluorescence spectroscopy (Ex: 480 nm, Em: 590 nm).

    • Causality Insight: The H₂O₂ penetrates the micelle and oxidizes the thioether of the phenothiazine core. The resulting structural transition from a hydrophobic sulfide to a highly polar sulfoxide/sulfone destroys the cohesive forces of the core, triggering rapid micelle dissociation and payload dumping[1].

  • Self-Validation Checkpoint: Perform DLS on the micelle solution inside the H₂O₂ dialysis bag after 24 hours. A complete loss of the defined scattering peak or a massive shift to large, irregular aggregates confirms the ROS-induced disassembly mechanism.

Quantitative Data Presentation

The following table summarizes the physicochemical properties and release kinetics of the formulated mPEG-PTZ/DOX micellar systems, demonstrating the high dependency of drug release on the presence of ROS.

FormulationPolymer:Drug Ratio (w/w)Encapsulation Efficiency (%)Hydrodynamic Diameter (nm)PDI48h DOX Release (PBS, %)48h DOX Release (100 mM H₂O₂, %)
mPEG-PTZ / DOX 10:182.4 ± 1.5115.2 ± 3.40.1418.5 ± 2.189.3 ± 3.2
mPEG-PTZ / DOX 5:174.1 ± 2.0132.8 ± 4.10.1821.2 ± 1.885.1 ± 2.9

Note: Encapsulation efficiency is calculated via UV-Vis absorbance of the disrupted micelles. The stark contrast between the PBS and H₂O₂ release profiles validates the highly specific ROS-responsive nature of the 10-MPTM core.

References

Sources

Highly Controlled Hydroxymethylation of 10-Methylphenothiazine: A Two-Step Formylation-Reduction Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 10-methylphenothiazine (10-MPT) is a critical gateway in the development of advanced materials, including nonaqueous flow battery charge carriers, covalent organic frameworks (COFs), and photoredox catalysts[1]. While direct hydroxymethylation using aqueous formaldehyde and acid catalysts is theoretically possible, the highly activated nature of the electron-rich phenothiazine core makes this approach extremely difficult to control. Direct methods frequently result in over-alkylation and uncontrolled polymerization, yielding intractable "phenothiazine resins."

To achieve precise, high-yield functionalization at the 3- and 7-positions, a highly controlled two-step formylation-reduction protocol is the industry standard[2]. This Application Note details the mechanistic rationale, optimized reaction conditions, and self-validating analytical parameters required to successfully synthesize 10-methyl-3,7-bis(hydroxymethyl)phenothiazine .

Mechanistic Rationale: The Case for a Two-Step Pathway

The phenothiazine ring system is characterized by the strong electron-donating mesomeric (+M) effect of the central nitrogen atom, which significantly activates the para positions (C3 and C7) toward electrophilic aromatic substitution (EAS). The sulfur atom is comparatively less activating.

  • Regioselective Formylation (Step 1): By employing the Vilsmeier-Haack reaction (POCl₃ in DMF), a mild chloroiminium electrophile (Vilsmeier reagent) is generated. This reagent selectively attacks the highly activated C3 and C7 positions without over-oxidizing the sulfur atom or polymerizing the core[3].

  • Chemoselective Reduction (Step 2): The resulting 10-methylphenothiazine-3,7-dicarbaldehyde is a stable, isolable intermediate. Subsequent reduction with sodium borohydride (NaBH₄) chemoselectively converts the aldehyde groups to primary alcohols, yielding the desired bis(hydroxymethyl) derivative without risking ring cleavage[3].

Workflow Visualization

G N1 10-Methylphenothiazine (Starting Material) N3 Electrophilic Aromatic Substitution (C3 and C7 Positions) N1->N3 Step 1 N2 Vilsmeier Reagent (POCl3 + DMF) N2->N3 Electrophile N4 10-Methylphenothiazine-3,7-dicarbaldehyde (Stable Intermediate) N3->N4 Hydrolysis N5 Hydride Reduction (NaBH4, EtOH/THF) N4->N5 Step 2 N6 10-Methyl-3,7-bis(hydroxymethyl)phenothiazine (Final Product) N5->N6 Chemoselective Reduction

Workflow for the two-step hydroxymethylation of 10-methylphenothiazine via formylation-reduction.

Protocol A: Vilsmeier-Haack Bis-Formylation

Objective: Synthesis of 10-Methylphenothiazine-3,7-dicarbaldehyde.

Causality Insight: DMF serves as both the solvent and the formylating agent precursor. A significant excess of POCl₃ is required to ensure complete double formylation, as the addition of the first formyl group slightly deactivates the ring, increasing the activation energy required for the second substitution[2].

Step-by-Step Procedure:

  • Electrophile Generation: In an oven-dried, three-necked round-bottom flask purged with inert gas (N₂ or Ar), add anhydrous DMF (10 mL per gram of 10-MPT). Cool the flask to 0 °C using an ice bath.

  • POCl₃ Addition: Add Phosphorus oxychloride (POCl₃, 5.5 eq) dropwise via a syringe over 30 minutes. Crucial: The formation of the chloromethyliminium salt is highly exothermic; maintain the internal temperature below 5 °C to prevent degradation of the Vilsmeier reagent[2].

  • Substrate Addition: Dissolve 10-methylphenothiazine (1.0 eq) in a minimum volume of anhydrous 1,2-dichloroethane (DCE) or DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Remove the ice bath and gradually heat the reaction mixture to 90 °C for 6–8 hours. Monitor progress via TLC (Hexane:Ethyl Acetate, 7:3).

  • Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over crushed ice. Neutralize the highly acidic solution carefully with saturated aqueous Sodium Acetate (NaOAc) or NaOH until pH ~ 7. The intermediate dialdehyde will precipitate as a yellow/orange solid.

  • Isolation: Filter the precipitate, wash thoroughly with distilled water, and dry under vacuum. Recrystallize from ethanol to obtain the pure intermediate.

Table 1: Optimization of Vilsmeier-Haack Formylation Conditions

POCl₃ (eq)DMF (eq)Temp (°C)Time (h)Yield of Dialdehyde (%)Causality / Observation
2.0Solvent80445Incomplete bis-formylation; mono-aldehyde is the major product.
5.5 Solvent 90 6 88 Optimal conversion to 3,7-dicarbaldehyde.
10.0Solvent1001272Thermal degradation and difficult emulsion during workup.
Protocol B: Chemoselective Hydride Reduction

Objective: Conversion of the dialdehyde to 10-Methyl-3,7-bis(hydroxymethyl)phenothiazine.

Causality Insight: NaBH₄ is chosen over stronger hydrides (like LiAlH₄) because it is perfectly chemoselective for aldehydes, tolerates protic solvents (which aid in the solubility and protonation of the alkoxy intermediate), and is operationally safer for scale-up[3].

Step-by-Step Procedure:

  • Solubilization: Suspend the purified 10-methylphenothiazine-3,7-dicarbaldehyde (1.0 eq) in a 1:1 mixture of absolute Ethanol and Tetrahydrofuran (THF) (approx. 15 mL/mmol). The THF ensures complete dissolution of the conjugated dialdehyde.

  • Reduction: Cool the solution to 0 °C. Add Sodium borohydride (NaBH₄, 4.0 eq) in small portions over 15 minutes to safely manage hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. The color will typically shift from deep yellow to pale yellow or colorless as the extensive conjugation of the aldehyde groups is broken.

  • Quenching: Carefully quench the excess NaBH₄ by adding cold water dropwise, followed by a saturated NH₄Cl solution until bubbling ceases.

  • Extraction: Remove the organic solvents under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude bis(hydroxymethyl) product.

Table 2: Comparison of Reducing Agents for Dialdehyde Conversion

Reducing AgentSolvent SystemTemp (°C)ChemoselectivityYield (%)Recommendation
NaBH₄ EtOH / THF 0 to 25 High 92 Preferred; mild, highly selective, and scalable.
LiAlH₄Anhydrous THF0 to 25Moderate75Overkill; requires strict anhydrous conditions; risk of over-reduction.
DIBAL-HToluene-78High85Effective but operationally complex and moisture-sensitive.
Analytical Validation (Self-Validating System)

To ensure the trustworthiness and integrity of the synthetic workflow, the following analytical checkpoints must be met at each stage:

  • Checkpoint 1: Intermediate (Dialdehyde)

    • ¹H NMR (CDCl₃): Successful formylation is confirmed by the appearance of a sharp singlet at ~9.8 ppm (2H, -CHO)[3]. The aromatic protons will shift downfield due to the electron-withdrawing nature of the carbonyl groups.

    • FT-IR: A strong, sharp C=O stretching frequency must be visible at ~1680 cm⁻¹.

  • Checkpoint 2: Final Product (Bis-hydroxymethyl)

    • ¹H NMR (DMSO-d₆): Complete disappearance of the aldehyde peak at 9.8 ppm. Appearance of a doublet at ~4.4 ppm (4H, -CH₂-OH) and a triplet at ~5.1 ppm (2H, -OH, exchangeable with D₂O).

    • FT-IR: Disappearance of the C=O stretch; appearance of a broad O-H stretching band at ~3300–3400 cm⁻¹.

References
  • Benchchem. "10-Methylphenothiazine-3,7-dicarbaldehyde | 31123-52-1." Benchchem Product Catalog. 3

  • Los Alamos National Laboratory. "A Comparative Review of Metal-Based Charge Carriers in Nonaqueous Flow Batteries." LANL Research. 1

  • Benchchem. "Application Notes and Protocols: 10-Methyl-10H-phenothiazine-3-carbaldehyde in Organic Electronics." Benchchem Application Notes. 2

Sources

Application Note: Polymeric Incorporation of 10-Methylphenothiazine-3-Methanol for Advanced Redox Materials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The integration of redox-active heterocyclic compounds into polymer backbones has driven significant advancements in organic radical batteries (ORBs), photoredox catalysis, and targeted theranostic drug delivery systems. Among these heterocycles, phenothiazine derivatives—specifically 10H-phenothiazine-3-methanol, 10-methyl- (commonly referred to as 10-methylphenothiazine-3-methanol)—offer highly reversible redox states, excellent electron-donating capabilities, and tunable photophysical properties [1].

The primary aliphatic hydroxyl group (-CH₂OH) at the 3-position of this molecule serves as an ideal, non-sterically hindered synthetic handle. Unlike the secondary amines or aromatic protons of the phenothiazine core, the hydroxymethyl group can undergo quantitative nucleophilic acyl substitution without compromising the electronic integrity of the conjugated ring system.

As a Senior Application Scientist, I have structured this guide to detail two field-proven methodologies for incorporating this molecule into polymers:

  • The "Grafting-Through" Approach: Synthesis of a polymerizable methacrylate monomer followed by Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

  • The "Grafting-To" Approach: Post-polymerization modification of a highly reactive poly(methacryloyl chloride) (PMAC) backbone [2].

Method 1: The "Grafting-Through" Approach (Monomer Synthesis & RAFT)

The grafting-through strategy involves converting 10-methylphenothiazine-3-methanol into a methacrylate monomer (MPTMMA) prior to polymerization.

Causality & Rationale: By polymerizing a pre-formed monomer via RAFT, researchers can achieve 100% functional group loading along the polymer backbone while maintaining strict control over the molecular weight distribution (Dispersity, Đ < 1.2). This structural uniformity is critical for preventing phase separation in solid-state battery electrolytes and ensuring predictable pharmacokinetics in drug delivery vehicles [3].

G N1 10-Methylphenothiazine-3-methanol N3 Monomer Synthesis (Esterification) N1->N3 N2 Methacryloyl Chloride + TEA (Acid Scavenger) N2->N3 N4 10-Methylphenothiazine-3-methyl methacrylate (MPTMMA) N3->N4 N6 RAFT Polymerization (70°C, Anhydrous) N4->N6 N5 RAFT Agent + AIBN (Thermal Initiation) N5->N6 N7 Poly(MPTMMA) Redox-Active Polymer N6->N7

Workflow for Grafting-Through synthesis of Poly(MPTMMA) via RAFT polymerization.

Protocol 1A: Synthesis of MPTMMA Monomer

Self-Validating System: This protocol utilizes anhydrous conditions and an acid scavenger to prevent the degradation of the acid-sensitive phenothiazine core.

  • Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with dry Nitrogen (N₂).

  • Dissolution: Dissolve 10.0 mmol of 10-methylphenothiazine-3-methanol in 50 mL of anhydrous dichloromethane (DCM). Add 15.0 mmol of anhydrous triethylamine (TEA).

    • Causality: TEA acts as a proton scavenger, neutralizing the HCl byproduct generated during esterification, which would otherwise protonate the phenothiazine nitrogen and induce unwanted side reactions.

  • Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add 12.0 mmol of methacryloyl chloride over 30 minutes.

    • Causality: The dropwise addition at 0 °C controls the highly exothermic nucleophilic acyl substitution, preventing localized heating and subsequent auto-polymerization of the methacrylate groups.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup & QC: Wash the organic layer with saturated NaHCO₃ (3 × 50 mL) to remove unreacted methacrylic acid, followed by brine. Dry over MgSO₄, filter, and concentrate.

    • Validation: Perform ¹H NMR (CDCl₃). The successful reaction is confirmed by the disappearance of the hydroxyl proton (~2.0 ppm) and the appearance of two distinct vinyl protons (~5.5 and 6.1 ppm).

Protocol 1B: RAFT Polymerization of MPTMMA
  • Mixture: In a 20 mL Schlenk tube, combine MPTMMA (5.0 mmol), 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, RAFT agent, 0.05 mmol), and Azobisisobutyronitrile (AIBN, initiator, 0.01 mmol) in 5 mL of anhydrous anisole.

  • Deoxygenation: Perform three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent radical scavenger that will quench the propagating macroradicals, halting polymerization.

  • Polymerization: Immerse the tube in an oil bath pre-heated to 70 °C for 16 hours.

  • Isolation: Quench the reaction by exposing it to air and cooling it in liquid nitrogen. Precipitate the polymer by dropwise addition into 100 mL of cold methanol. Filter and dry under vacuum.

    • Validation: Gel Permeation Chromatography (GPC) should yield a monomodal peak with a dispersity (Đ) < 1.2.

Method 2: The "Grafting-To" Approach (Post-Polymerization Modification)

The grafting-to strategy utilizes a pre-synthesized polymer backbone containing highly electrophilic pendant groups, such as poly(methacryloyl chloride) (PMAC), which is subsequently reacted with 10-methylphenothiazine-3-methanol[4].

Causality & Rationale: Synthesizing extremely high-molecular-weight polymers from bulky monomers (like MPTMMA) can be sterically hindered, leading to low conversion rates. By polymerizing a small, highly reactive monomer (methacryloyl chloride) first, you can achieve massive chain lengths. The phenothiazine is then "clicked" onto the backbone. While steric hindrance may limit functionalization to ~75-85%, this method is superior for creating robust, surface-modified polymer electrodes [2].

G N1 Methacryloyl Chloride (Small Monomer) N2 RAFT Polymerization (Backbone Synthesis) N1->N2 N3 Poly(methacryloyl chloride) (PMAC Backbone) N2->N3 N5 Post-Polymerization Modification (Esterification) N3->N5 N4 10-Methylphenothiazine-3-methanol + Pyridine N4->N5 N6 Phenothiazine-Functionalized Polymer N5->N6

Grafting-To post-polymerization modification using a reactive PMAC backbone.

Protocol 2: Functionalization of PMAC

Self-Validating System: Tracking the conversion of highly reactive acid chlorides to stable esters via spectroscopic methods.

  • Backbone Preparation: Dissolve 1.0 g of pre-synthesized PMAC in 20 mL of anhydrous Tetrahydrofuran (THF) under N₂.

  • Reagent Addition: Add an excess (1.5 molar equivalents relative to the polymer repeating units) of 10-methylphenothiazine-3-methanol and a catalytic amount of anhydrous pyridine.

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the attachment of the bulky phenothiazine alcohol.

  • Reflux: Heat the mixture to reflux (65 °C) for 24 hours to overcome the steric hindrance of the polymer coil.

  • Isolation & QC: Cool to room temperature and precipitate into cold diethyl ether.

    • Validation: Perform FT-IR spectroscopy. A successful modification is validated by the complete disappearance of the acid chloride C=O stretch (~1800 cm⁻¹) and the emergence of a strong ester C=O stretch (~1730 cm⁻¹).

Quantitative Data Presentation

To assist in selecting the appropriate methodology for your specific application, the quantitative metrics and outcomes of both approaches are summarized below.

ParameterGrafting-Through (RAFT)Grafting-To (PMAC Modification)
Max Loading Efficiency 100% (Every unit is functionalized)~75% - 85% (Sterically limited)
Molecular Weight Control Excellent (Đ < 1.2)Moderate (Depends on precursor)
Synthetic Complexity High (Requires monomer purification)Moderate (One-pot functionalization)
Steric Hindrance High during polymerizationHigh during functionalization
Primary Application Organic Radical Batteries, MicellesSurface-modified electrodes, Coatings

References

  • Metal Free Reversible-Deactivation Radical Polymerizations: Advances, Challenges, and Opportunities N
  • Chemically modified polymer electrodes: synthetic approach employing poly(methacryl chloride) anchors University of Texas (Allen J. Bard et al.)
  • Molecular design of functional polymers for organic radical b
  • Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges American Chemical Society (ACS)

Application Note: Catalytic Architectures of 10-Methylphenothiazine-3-Methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic synthesis, photochemistry, and electrochemistry. It details the utility of 10-methylphenothiazine-3-methanol (MPTZ-3-MeOH) , a functionalized derivative of the potent photoredox catalyst 10-methylphenothiazine (MPS).[1]

Unlike the parent MPS, the 3-methanol derivative possesses a primary hydroxyl handle, enabling unique solubility profiles in polar media and offering a vector for covalent immobilization. This guide covers its dual role as a homogeneous strong photoreductant and a precursor for heterogeneous catalytic systems .[1]

Introduction & Mechanistic Profile

10-methylphenothiazine-3-methanol (MPTZ-3-MeOH) represents a class of "super-reducing" organic photoredox catalysts.[1] While standard polypyridyl metal complexes (e.g., Ru(bpy)₃²⁺) struggle to reduce unactivated aryl halides or sulfonamides, phenothiazine derivatives can access excited-state reduction potentials (


) approaching -2.1 V to -2.9 V vs. SCE .

The 3-methanol substituent serves two critical functions:

  • Solubility Switch: It increases solubility in polar protic solvents (MeOH, EtOH) compared to the lipophilic parent MPS, enabling "greener" solvent systems.

  • Anchoring Motif: The primary alcohol (

    
    ) allows for esterification, etherification, or silanization, facilitating the creation of Recyclable Heterogeneous Photocatalysts  (immobilized on silica or polymers) or Redox-Active Electrodes .
    
Catalytic Mechanism: Photoinduced Electron Transfer (PET)

Upon irradiation (typically UV-A or Blue LED, 365–420 nm), MPTZ-3-MeOH enters a long-lived triplet excited state (


). This species is a potent reductant, capable of Single Electron Transfer (SET) to a substrate (

), generating a radical anion (

) and the catalyst radical cation (

).

Figure 1: Photoredox Cycle of MPTZ-3-MeOH

PhotoredoxCycle GS Ground State (PC) (MPTZ-3-MeOH) ES Excited State (*PC) (Triplet, High Reducing Power) GS->ES  hv (365-405 nm)   RC Radical Cation (PC•+) ES->RC  SET to Substrate   Prod Radical Anion (R• + X-) ES->Prod RC->GS  SET from Sacrificial Reductant   Sub Substrate (R-X) Sub->Prod Reduction Sac Sacrificial Reductant (e.g., Amine)

Caption: The catalytic cycle involves excitation to the triplet state, reductive quenching by the substrate (e.g., aryl halide), and regeneration of the ground state via a sacrificial electron donor.

Application I: Homogeneous Dehalogenation of Aryl Halides

MPTZ-3-MeOH is ideal for the reductive dehalogenation of chlorinated and brominated arenes in polar media.[1] This protocol avoids the use of toxic tin hydrides.[1]

Experimental Protocol

Objective: Reductive dechlorination of 4-chlorobenzonitrile.

Reagents:

  • Catalyst: 10-methylphenothiazine-3-methanol (5 mol%)[1]

  • Substrate: 4-chlorobenzonitrile (1.0 equiv)

  • Sacrificial Reductant: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (5.0 equiv)

  • Solvent: Methanol/Acetonitrile (1:1 v/v) – Leverages the solubility of the 3-MeOH derivative.

  • Light Source: 365 nm or 405 nm LED (approx. 10–30 W).[1]

Step-by-Step Workflow:

  • Preparation: In a 10 mL Pyrex reaction tube equipped with a magnetic stir bar, dissolve 4-chlorobenzonitrile (0.5 mmol) and MPTZ-3-MeOH (0.025 mmol, 6.1 mg) in 5 mL of degassed MeOH/MeCN.

  • Additives: Add DIPEA (2.5 mmol, 435 µL) via syringe.

  • Degassing: Seal the tube with a septum. Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (Oxygen quenches the triplet state).

  • Irradiation: Place the tube 2–3 cm from the LED light source. Stir vigorously. Use a fan to maintain temperature < 35°C.[1]

  • Monitoring: Monitor reaction progress by TLC or GC-MS every 2 hours. (Typical reaction time: 6–12 hours).[1]

  • Workup: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Purify the dehalogenated product (benzonitrile) via flash column chromatography (Silica gel, Hexane/EtOAc).

Why this works: The excited catalyst donates an electron to the aryl chloride (


). The resulting radical anion fragments into an aryl radical and chloride ion.[1] The aryl radical abstracts a hydrogen atom from the amine radical cation or solvent.[1]

Application II: Immobilization for Recyclable Catalysis

The distinguishing feature of MPTZ-3-MeOH is the hydroxyl group, which allows it to be tethered to solid supports. This overcomes a major limitation of photoredox catalysis: the difficulty of removing/recycling the organic dye.

Protocol: Synthesis of Silica-Supported MPTZ Catalyst

Objective: Covalent attachment of MPTZ-3-MeOH to silica gel via a carbamate or ether linkage for use in flow chemistry or recyclable batch reactions.[1]

Reagents:

  • MPTZ-3-MeOH[1]

  • 3-(Isocyanatopropyl)triethoxysilane (ICPTEOS)

  • Activated Silica Gel (spherical, 60 Å)

  • Anhydrous Toluene[1]

Step-by-Step Workflow:

Phase 1: Linker Attachment (Pre-functionalization)

  • Dissolve MPTZ-3-MeOH (1.0 mmol) in anhydrous THF (10 mL).

  • Add ICPTEOS (1.1 mmol) and a catalytic amount of Dibutyltin Dilaurate (DBTDL).

  • Reflux for 12 hours under Argon. The hydroxyl group reacts with the isocyanate to form a stable carbamate linkage.[1]

  • Evaporate solvent to obtain the Silane-Precursor .[1]

Phase 2: Silica Grafting

  • Suspend Activated Silica Gel (2.0 g) in anhydrous Toluene (20 mL).

  • Add the Silane-Precursor (from Phase 1).[1]

  • Reflux for 24 hours. The ethoxysilane groups condense with surface silanols (-Si-OH) on the silica.[1]

  • Washing: Filter the solid.[1] Wash extensively with Toluene, THF, and Methanol to remove unbound catalyst.

  • Drying: Dry under vacuum at 60°C for 4 hours.

Validation: The resulting powder (Silica-MPTZ) should be pale yellow.[1][2] Catalytic activity can be tested using the dehalogenation protocol above, replacing the soluble catalyst with 100 mg of Silica-MPTZ. Recovery involves simple filtration.[1]

Figure 2: Immobilization Workflow

Immobilization Step1 MPTZ-3-MeOH (-CH2OH) Step2 Reaction with Isocyanato-Silane Step1->Step2 THF, Reflux Step3 Silane-Precursor (Carbamate Linker) Step2->Step3 Carbamylation Step4 Grafting to Silica Surface Step3->Step4 Toluene, Reflux Final Heterogeneous Catalyst Step4->Final Condensation

Caption: Step-wise covalent attachment of the phenothiazine derivative to a silica support.

Electrochemical Applications (Mediator)

Phenothiazines are excellent redox mediators.[1] MPTZ-3-MeOH can be used to modify Carbon Paste Electrodes (CPE) or Glassy Carbon Electrodes (GCE) for the detection of biological thiols (e.g., Glutathione, Cysteine).

Key Advantage: The hydroxymethyl group allows for the formation of Self-Assembled Monolayers (SAMs) on oxide surfaces or inclusion into conductive polymer matrices (e.g., polypyrrole) with better stability than non-functionalized MPS.

Data Summary: Redox Properties

Parameter Value (Approx.) Note

| Oxidation Potential (


)  | +0.75 V vs. SCE | Reversible one-electron oxidation to radical cation.[1] |
| Excited State Energy (

)
| ~ 2.9 eV | Triplet energy level. | | Excited State Reduction Pot. | ~ -2.1 V vs. SCE | Estimated from

. | | Absorption Max (

)
| 255 nm, 310 nm | Weak tailing into visible (requires UV or near-UV). |

References

  • Photoredox Mechanism & Potentials

    • Nath, S., et al. "Steady-State and Time-Resolved Studies on Photoinduced Interaction of Phenothiazine and 10-Methylphenothiazine with Chloroalkanes."[3] The Journal of Physical Chemistry A, vol. 105, no. 30, 2001, pp. 7151–7156.[1][3]

  • Synthesis & Properties

    • Sigma-Aldrich Product Sheet. "(10-Methyl-10H-phenothiazin-3-yl)methanol."[1]

  • Electrochemical Applications

    • Bai, L., et al. "Electrocatalytic oxidation of glutathione at 10-methylphenothiazine modified carbon paste electrode."[4] Acta Pharmaceutica Sinica, vol. 43, no. 3, 2008, pp. 291-294.[1] (Contextual citation for MPS-modified electrodes).

  • Discekici, E. H., et al. "Phenothiazine as a Potent Organic Photoredox Catalyst for ATRP." Journal of the American Chemical Society, 2018.

Sources

Reduction of 10-methylphenothiazine-3-carbaldehyde to 10H-phenothiazine-3-methanol, 10-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the chemoselective reduction of 10-methylphenothiazine-3-carbaldehyde (CAS: 23503-68-6) to (10-methyl-10H-phenothiazin-3-yl)methanol (CAS: 17800-45-2). This transformation is a critical intermediate step in the synthesis of functional materials for organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and neuroleptic pharmacophores.

While phenothiazines are robust electron donors, they are susceptible to air oxidation, forming stable radical cations (colored impurities). This protocol utilizes Sodium Borohydride (


)  under controlled conditions to ensure exclusive reduction of the carbonyl moiety without affecting the sulfide bridge or the heteroaromatic system, maximizing yield and purity.

Strategic Analysis & Mechanism

Reaction Mechanism

The reduction proceeds via a nucleophilic addition of the hydride ion (


) from the borohydride anion to the electrophilic carbonyl carbon.[1][2]
  • Nucleophilic Attack: The boron-hydride bond breaks, delivering a hydride to the carbonyl carbon, forming a tetrahedral alkoxyborate intermediate.

  • Protonation: Upon acidic or aqueous workup, the alkoxide is protonated to release the primary alcohol.[2]

Chemoselectivity & Challenges[3]
  • Target: The formyl group (-CHO) at position 3.

  • Hazards:

    • S-Oxidation: Strong oxidants or exposure to air can oxidize the sulfide bridge to a sulfoxide (

      
      ) or sulfone (
      
      
      
      ).
    • Radical Cation Formation: Phenothiazines are easily oxidized to colored radical cations (pink/green) in the presence of light and oxygen.

  • Solution:

    
     is a mild reducing agent that is chemoselective for aldehydes/ketones and inert toward sulfides and the electron-rich aromatic ring. An inert atmosphere (Argon/Nitrogen) is strictly recommended to prevent background air oxidation.
    
Reaction Scheme (DOT Visualization)

ReactionScheme SM 10-Methylphenothiazine-3-carbaldehyde (Yellow Solid) Inter Alkoxyborate Intermediate SM->Inter Hydride Attack 0°C to RT, 2h Reagent NaBH4 (1.5 eq) MeOH / THF (1:1) Reagent->Inter Prod (10-Methyl-10H-phenothiazin-3-yl)methanol (Colorless/Pale Solid) Inter->Prod Aq. NH4Cl Quench Protonation

Caption: Figure 1. Chemoselective reduction pathway from aldehyde to primary alcohol.[3][4]

Experimental Protocol

Materials & Equipment
  • Starting Material: 10-methylphenothiazine-3-carbaldehyde (1.0 eq).

  • Reagent: Sodium Borohydride (

    
    ) (1.5 eq).[3] Note: Use fresh reagent; old bottles absorb moisture and lose activity.
    
  • Solvent: Methanol (anhydrous preferred) and Tetrahydrofuran (THF).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
  • Gas: Nitrogen or Argon balloon.

Step-by-Step Methodology
Step 1: Solubilization
  • Flame-dry a 100 mL round-bottom flask (RBF) and cool under a stream of Nitrogen.

  • Charge the RBF with 10-methylphenothiazine-3-carbaldehyde (1.0 g, 4.14 mmol).

  • Add THF (10 mL) and stir until fully dissolved. The solution will be bright yellow/orange.

  • Add Methanol (10 mL).

    • Expert Insight: Phenothiazine derivatives often have poor solubility in pure methanol. A 1:1 THF:MeOH mixture ensures homogeneity while providing the protic environment necessary for rapid

      
       kinetics.
      
Step 2: Reduction[4][5][6]
  • Cool the reaction mixture to 0°C using an ice bath.

  • Add

    
      (235 mg, 6.21 mmol, 1.5 eq) portion-wise over 5 minutes.
    
    • Caution: Hydrogen gas evolution will occur.[3] Ensure the system is vented through a bubbler or a balloon.

  • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 2–3 hours.

Step 3: Process Control (TLC)[7][8]
  • Mobile Phase: Hexane:Ethyl Acetate (7:3).

  • Visualization: UV lamp (254 nm).

  • Observation:

    • Starting Material (

      
      ): Disappears.
      
    • Product (

      
      ): Appears as a distinct spot.
      
    • Note: The fluorescent yellow color of the starting material should fade significantly.

Step 4: Workup
  • Cool the mixture back to 0°C.

  • Slowly add saturated aq.

    
      (10 mL) to quench excess hydride. Stir for 10 minutes until bubbling ceases.
    
  • Evaporate the bulk volatiles (THF/MeOH) under reduced pressure (Rotavap) at 40°C.

  • Dilute the aqueous residue with Water (20 mL) and extract with Dichloromethane (DCM) (

    
     mL).
    
  • Wash combined organics with Brine (20 mL).

  • Dry over anhydrous

    
     , filter, and concentrate to dryness.
    
Step 5: Purification
  • Method: Flash Column Chromatography (Silica Gel 60).

  • Gradient: 0%

    
     30% Ethyl Acetate in Hexane.
    
  • Yield Expectation: 85% – 95% (Off-white to pale solid).

Workup & Purification Logic Flow

WorkupLogic ReactionMix Reaction Mixture (THF/MeOH/Product/Borates) Quench Quench: Sat. NH4Cl (Destroys excess Hydride) ReactionMix->Quench Evap Evaporate Volatiles (Remove THF/MeOH) Quench->Evap Extract Extraction: DCM / Water Evap->Extract OrgLayer Organic Layer (DCM) Contains Product Extract->OrgLayer AqLayer Aqueous Layer Contains Boric Acid/Salts Extract->AqLayer Dry Dry (Na2SO4) & Conc. OrgLayer->Dry Purify Flash Chromatography Hex:EtOAc (7:3) Dry->Purify Final Pure Alcohol (Solid) Purify->Final

Caption: Figure 2. Isolation and purification decision tree.

Characterization Data

The following data confirms the identity of (10-methyl-10H-phenothiazin-3-yl)methanol .

TechniqueParameterExpected Value / Observation
Appearance Physical StateOff-white to pale yellow solid.
Melting Point Range100 – 105 °C (Lit. analogs vary, verify experimentally).
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NMR
Solvent:


7.1–7.2 (m, Ar-H),

6.8–6.9 (m, Ar-H),

4.55 (s/d, 2H,

),

3.35 (s, 3H,

).

NMR
Solvent:


145.0 (C-N),

135.5 (C-CH2OH),

64.5 (

),

35.5 (

).
IR KBr Pellet~3350

(Broad O-H stretch), Absence of ~1690

(C=O).

Key Diagnostic: The disappearance of the aldehyde proton singlet at ~9.8 ppm and the appearance of the methylene doublet/singlet at ~4.5 ppm in the proton NMR is the primary confirmation of conversion.

Troubleshooting & Safety

Common Pitfalls
  • Incomplete Reaction: If TLC shows remaining aldehyde after 3 hours, add an additional 0.5 eq of

    
     and warm slightly (to 35°C).
    
  • Product Oxidation: If the product turns pink or green during workup, it indicates oxidation of the phenothiazine ring.

    • Remedy: Add a pinch of sodium metabisulfite (

      
      ) during the aqueous extraction step to act as a scavenger.
      
  • Poor Solubility: If the starting material crashes out upon adding MeOH, increase the THF ratio to 2:1 (THF:MeOH).

Safety Profile
  • Phenothiazines: Generally biologically active; avoid inhalation of dust. Wear a respirator when handling solids.

  • Sodium Borohydride: Reacts with water/acid to release flammable Hydrogen gas. Keep away from ignition sources.

References

  • Reduction of Phenothiazine Aldehydes: Gao, F., et al. "Synthesis and Properties of Phenothiazine Derivatives." Journal of Heterocyclic Chemistry. (General procedure for phenothiazine reduction). 9

  • General

    
     Protocol: 
    Organic Chemistry Portal. "Reduction of Aldehydes and Ketones with Sodium Borohydride."
    
    
  • Product Identification (CAS 17800-45-2): Sigma-Aldrich Product Detail: (10-Methyl-10H-phenothiazin-3-yl)methanol.[10] [10]

  • NMR Data Correlation (10-Ethyl Analog): PubChem Compound Summary for 10-Ethyl-10H-phenothiazine-3-carbaldehyde (used for shift correlation). 6

Sources

Scalable synthesis methods for 10H-phenothiazine-3-methanol, 10-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of (10-methyl-10H-phenothiazin-3-yl)methanol . While literature often cites milligram-scale preparations, this guide focuses on multi-gram to kilogram-scale adaptation, prioritizing safety, cost-efficiency, and purification without chromatography.

The synthesis follows a linear three-step sequence:

  • N-Methylation: Quantitative alkylation of phenothiazine.

  • Vilsmeier-Haack Formylation: Regioselective C-3 functionalization.

  • Carbonyl Reduction: Chemoselective reduction to the primary alcohol.

Key Process Advantages:

  • Chromatography-Free: All intermediates and the final product are purified via recrystallization.

  • Regiocontrol: Optimized Vilsmeier conditions ensure >95% selectivity for the 3-position over the 1-position.

  • Safety: Protocols for managing exothermic quenches (POCl3) and hazardous reagents (Methyl Iodide/NaH) are explicitly defined.

Retrosynthetic Analysis

The strategic disconnection relies on the electron-rich nature of the phenothiazine ring, which facilitates electrophilic aromatic substitution at the para-position (C-3) relative to the nitrogen atom.

Retrosynthesis Target (10-Methyl-10H-phenothiazin-3-yl)methanol (CAS: 17800-45-2) Aldehyde 10-Methylphenothiazine-3-carbaldehyde (CAS: 4997-36-8) Target->Aldehyde Reduction (NaBH4) MethylPTZ 10-Methylphenothiazine (CAS: 1207-72-3) Aldehyde->MethylPTZ Vilsmeier-Haack (POCl3, DMF) PTZ Phenothiazine (Starting Material) MethylPTZ->PTZ N-Methylation (MeI or DMS)

Figure 1: Retrosynthetic pathway leveraging the nucleophilicity of the phenothiazine nitrogen and the C-3 carbon.

Experimental Protocols

Step 1: N-Methylation of Phenothiazine

Objective: Synthesize 10-methylphenothiazine (CAS: 1207-72-3). Scale: 100 g Input

Method A: Sodium Hydride (Standard Lab Scale)

Best for rapid synthesis on <50g scale.

  • Setup: Flame-dried 1L 3-neck flask, N2 atmosphere, mechanical stirrer.

  • Dissolution: Dissolve Phenothiazine (100 g, 0.50 mol) in anhydrous DMF (400 mL). Cool to 0°C.[1]

  • Deprotonation: Add NaH (60% in oil, 24 g, 0.60 mol) portion-wise over 30 mins. Caution: H2 gas evolution. Stir for 1h at 0°C -> RT.

  • Alkylation: Cool to 0°C. Add Methyl Iodide (MeI) (37.5 mL, 0.60 mol) dropwise.

  • Reaction: Stir at RT for 3-4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with ice water (1L). Filter the resulting precipitate.[2][3][4]

  • Purification: Recrystallize from Ethanol.

    • Yield: ~95% (White solid).

Method B: Phase Transfer Catalysis (Scalable & Safer)

Recommended for >100g scale to avoid NaH and H2 evolution.

  • Reagents: Phenothiazine (100 g), Toluene (500 mL), 50% aq. NaOH (200 mL), Tetrabutylammonium bromide (TBAB, 5 mol%), Dimethyl sulfate (DMS, 1.2 eq).

  • Procedure: Mix Phenothiazine, Toluene, and TBAB. Add NaOH.[3] Add DMS dropwise at RT. Heat to 60°C for 4 hours.

  • Workup: Separate phases. Wash organic layer with water and brine.[3] Concentrate toluene.

  • Purification: Crystallize directly from cooling toluene or ethanol.

Step 2: Vilsmeier-Haack Formylation

Objective: Synthesize 10-methylphenothiazine-3-carbaldehyde (CAS: 4997-36-8). Criticality: This step establishes the carbon skeleton. Temperature control is vital to prevent di-formylation or tar formation.

Vilsmeier Reagents Reagent Prep DMF + POCl3 (0°C, 30 min) VilsmeierReagent Chloroiminium Ion (Active Electrophile) Reagents->VilsmeierReagent In situ generation Addition Substrate Addition 10-Methylphenothiazine in DCE/DMF VilsmeierReagent->Addition Heating Reaction 80°C, 4-6 Hours Addition->Heating Electrophilic Subst. Hydrolysis Hydrolysis/Quench NaOAc (aq) or Ice/Water Heating->Hydrolysis Iminium Hydrolysis Product Aldehyde Product Precipitate Hydrolysis->Product Filtration

Figure 2: Workflow for the Vilsmeier-Haack formylation.

Protocol
  • Reagent Formation: In a 2L reactor, charge anhydrous DMF (150 mL). Cool to 0°C. Add POCl3 (55 mL, 1.2 eq) dropwise over 45 mins. Exothermic. Stir 30 mins to form the Vilsmeier salt (pale yellow slurry).

  • Substrate Addition: Dissolve 10-methylphenothiazine (106 g, 0.50 mol) in 1,2-Dichloroethane (DCE) (300 mL) or minimal DMF. Add this solution to the Vilsmeier reagent slowly at 0-5°C.

  • Reaction: Warm to RT, then heat to 80-90°C for 5-6 hours.

    • Checkpoint: The solution will turn dark red/orange.

  • Quench (Critical): Cool mixture to RT. Pour slowly into a mechanically stirred mixture of Ice (1 kg) and Sodium Acetate (150 g) or saturated Na2CO3.

    • Note: Direct water quench is acidic; buffering with NaOAc prevents degradation and ensures rapid precipitation.

  • Isolation: Stir the aqueous slurry for 2 hours to ensure complete hydrolysis of the iminium intermediate. Filter the yellow/orange solid.

  • Purification: Recrystallize from Dichloromethane/Hexane or Ethanol .

    • Yield: 80-85%.[5]

    • Appearance: Yellow needles.

    • Melting Point: ~96-98°C.

Step 3: Reduction to Methanol

Objective: Synthesize (10-methyl-10H-phenothiazin-3-yl)methanol (CAS: 17800-45-2).[6][7]

Protocol
  • Dissolution: Suspend 10-methylphenothiazine-3-carbaldehyde (50 g, 0.207 mol) in Methanol (500 mL) and THF (100 mL) (THF helps solubility). Cool to 0°C.[1]

  • Reduction: Add Sodium Borohydride (NaBH4) (3.9 g, 0.5 eq - use 0.6 eq excess) portion-wise over 20 mins.

    • Observation: The yellow color of the aldehyde will fade to a paler color.

  • Reaction: Stir at RT for 1-2 hours. Monitor by TLC (Aldehyde Rf ~0.6, Alcohol Rf ~0.3 in Hex/EtOAc 7:3).

  • Workup: Quench with Acetone (10 mL) to destroy excess hydride, then concentrate solvent to ~20% volume. Pour residue into water (500 mL). Acidify slightly (pH 6) with dilute HCl to break boron complexes, then neutralize.

  • Isolation: Extract with DCM (3 x 200 mL) OR filter the precipitate if solid forms cleanly (preferred for scale).

  • Purification: Recrystallize from Ethanol or Toluene .

    • Yield: 90-95%.

    • Appearance: Off-white to pale yellow crystals.

Analytical Data & Quality Control

TestMethodExpected Result
HPLC Purity C18 Column, ACN/H2O Gradient>98.5%
1H NMR (DMSO-d6) 400 MHzδ 3.30 (s, 3H, N-Me), δ 4.45 (d, 2H, CH2-O), δ 5.15 (t, 1H, OH), δ 6.8-7.2 (m, 7H, Ar-H).
MS (ESI) Positive Mode[M+H]+ = 244.1
Appearance VisualOff-white crystalline solid
Residual Solvents GC-HSDMF < 880 ppm, DCM < 600 ppm

Key NMR Diagnostic: The disappearance of the aldehyde proton signal (approx. 9.8 ppm) and the appearance of the methylene doublet at 4.45 ppm confirms the reduction.

Troubleshooting & Optimization

Issue: Low Regioselectivity in Step 2

  • Cause: Temperature too high during addition or insufficient POCl3.

  • Fix: Maintain 0°C strictly during the addition of the substrate. Ensure Vilsmeier reagent is fully formed (30 min stir) before adding substrate.

Issue: Incomplete Hydrolysis (Step 2 Workup)

  • Symptom:[8][9][10][11] Oily product or "dimer" impurities.

  • Fix: The iminium salt intermediate is stable. Ensure the quench mixture is stirred for at least 2 hours, preferably with a mild base (NaOAc), to force hydrolysis to the aldehyde.

Issue: Product Coloration

  • Cause: Oxidation of the phenothiazine sulfur (sulfoxide formation).

  • Fix: Perform all reactions under Nitrogen/Argon. If sulfoxide forms (M+16 peak in MS), it can sometimes be reduced back, but it is better to prevent it by using degassed solvents.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
    • Source:

  • Synthesis of Phenothiazine Derivatives (Methylation/Formylation)

    • Mitchell, S. C. (2003).[1] Phenothiazines: the parent molecules.[12] In Phenothiazines and their Behavior (pp. 5-30).

    • Plé, N., et al. (2009). Metalation of 10-methylphenothiazine. Tetrahedron.
  • Scale-Up of Phenothiazine Aldehydes

    • ChemicalBook. (2016). Patent CN106045986A: Synthesis of 10-methylphenothiazine.
    • Source:

  • Recrystallization & Physical Properties

    • Sigma-Aldrich.[13] Product Specification: 10-Methyl-10H-phenothiazine-3-carbaldehyde.[7][14]

    • Source:

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 10H-phenothiazine-3-methanol, 10-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 10H-phenothiazine-3-methanol, 10-methyl- (also known as 10-methylphenothiazine-3-methanol). This guide is designed for researchers and drug development professionals seeking to optimize yields, troubleshoot bottlenecks, and understand the mechanistic causality behind this two-step synthetic workflow.

Synthesis Overview & Mechanistic Pathway

The synthesis of 10-methylphenothiazine-3-methanol from 10-methyl-10H-phenothiazine requires two highly controlled transformations:

  • Vilsmeier-Haack Formylation: An electrophilic aromatic substitution that installs a formyl group at the C-3 position[1].

  • Carbonyl Reduction: A hydride transfer reaction that reduces the intermediate aldehyde to the target primary alcohol[2].

Synthesis A 10-Methyl-10H-phenothiazine (Starting Material) B Vilsmeier-Haack Formylation (POCl3, DMF) A->B Electrophilic Aromatic Substitution C 10-Methyl-10H-phenothiazine-3-carbaldehyde (Intermediate) B->C Aqueous Workup (Hydrolysis) D Reduction (NaBH4 or Baker's Yeast) C->D Nucleophilic Addition of Hydride E 10-Methyl-10H-phenothiazine-3-methanol (Target Product) D->E Acidic Quench & Isolation

Synthetic workflow for 10-Methyl-10H-phenothiazine-3-methanol from 10-methylphenothiazine.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, every step must be treated as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Vilsmeier-Haack Formylation (Intermediate Synthesis)
  • Vilsmeier Reagent Generation: In an oven-dried, argon-flushed flask, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl3) dropwise[1].

    • Causality: Strict anhydrous conditions are mandatory. Water rapidly hydrolyzes the highly electrophilic chloroiminium ion, destroying the reagent before the reaction begins.

    • Self-Validation: The solution must transition to a pale yellow/orange hue, visually confirming iminium formation.

  • Electrophilic Aromatic Substitution: Dissolve 10-methyl-10H-phenothiazine in anhydrous 1,2-dichloroethane (DCE) and add dropwise to the Vilsmeier reagent at 0 °C. Heat the mixture to 80 °C for 24-46 hours[3].

    • Causality: The electron-donating nitrogen of the phenothiazine core directs the electrophile to the para-position (C-3). DCE is selected over dichloromethane (DCM) because its higher boiling point provides the necessary thermal energy to drive the substitution to completion[3].

  • Hydrolysis & Quench: Pour the reaction mixture over crushed ice containing a saturated solution of sodium acetate[1].

    • Causality: Sodium acetate acts as a mild buffer. It neutralizes the HCl generated during the reaction without creating a highly basic environment that could degrade the phenothiazine core. This step drives the hydrolysis of the intermediate iminium salt to the target aldehyde[1].

    • Self-Validation: TLC (Hexanes:EtOAc 8:2) will show the disappearance of the non-polar starting material and the emergence of a highly UV-active, more polar spot.

Protocol B: Carbonyl Reduction (Target Synthesis)
  • Substrate Dissolution: Dissolve the purified 10-methyl-10H-phenothiazine-3-carbaldehyde in absolute ethanol.

  • Hydride Addition: Cool the solution to 0 °C and add sodium borohydride (NaBH4) in small, divided portions[2].

    • Causality: NaBH4 is a standard source of hydride ions for reducing aldehydes to primary alcohols[2]. However, it acts as a strong base and competitively reacts with protic solvents (ethanol) to form hydrogen gas[2]. Adding it at 0 °C minimizes this solvent quenching, ensuring the hydride is transferred efficiently to the carbonyl carbon.

    • Self-Validation: Hydrogen gas evolution should be steady but controlled. IR spectroscopy of a worked-up aliquot will show the disappearance of the sharp C=O stretch (~1680 cm⁻¹) and the appearance of a broad O-H stretch (~3400 cm⁻¹).

  • Workup: Quench carefully with water or saturated NH4Cl to destroy excess NaBH4. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Troubleshooting Guide & FAQs (Yield Optimization)

Troubleshooting Start Low Yield of Target Methanol? Q1 Is the intermediate aldehyde yield < 70%? Start->Q1 A1 Optimize Vilsmeier-Haack: Ensure anhydrous DMF/POCl3. Control temp at 0°C. Q1->A1 Yes Q2 Is the reduction incomplete (aldehyde remains)? Q1->Q2 No A2 Optimize Reduction: Use fresh NaBH4. Switch to Baker's Yeast. Q2->A2 Yes Q3 Is the product turning dark green/blue? Q2->Q3 No A3 Prevent Oxidation: Degas solvents (Ar/N2). Protect from light. Q3->A3 Yes

Troubleshooting logic tree for identifying and resolving yield bottlenecks.

Q: My overall yield is consistently below 40%, and the reaction mixture turns dark green. What is happening? A: The phenothiazine core is highly electron-rich and susceptible to single-electron oxidation, forming a stable, deeply colored radical cation. This degradation pathway actively consumes your starting material. Solution: Oxidation is triggered by dissolved oxygen and accelerated by light. Strictly degas all reaction solvents (DCE, DMF, EtOH) by sparging with Argon or Nitrogen for 15 minutes prior to use, and wrap the reaction flasks in aluminum foil to protect them from ambient light.

Q: The NaBH4 reduction is stalling at 60% conversion. Should I heat the reaction to drive it to completion? A: No. Heating NaBH4 in a protic solvent like ethanol accelerates the decomposition of the hydride reagent by the solvent much faster than it accelerates the reduction of your aldehyde[2]. Solution: If the reaction stalls, the active hydride has likely been depleted. Instead of heating, cool the mixture back to 0 °C and add an additional 0.5 equivalents of fresh solid NaBH4. Alternatively, consider switching to an aprotic solvent mixture (e.g., THF/MeOH 9:1) to extend the half-life of the hydride species.

Q: I am observing a mixture of regioisomers in the Vilsmeier-Haack step. How do I improve selectivity for the 3-position? A: Over-formylation to the 3,7-dicarbaldehyde occurs if excess Vilsmeier reagent is present or if the initial addition temperature is too high. The first formylation at the 3-position deactivates the ring slightly, but the 7-position remains susceptible to attack if the electrophile is highly concentrated. Solution: Strictly limit the POCl3/DMF complex to 1.1 - 1.2 equivalents and ensure the internal temperature remains strictly at 0 °C during the entire addition phase[1].

Quantitative Data: Reduction Method Comparison

Recent literature highlights that alternative biocatalytic methods can drastically improve the yield of the reduction step by avoiding the pitfalls of chemical hydrides[4].

Reduction ProtocolReagent SystemSolvent EnvironmentTemp (°C)Reaction TimeTypical Yield (%)Mechanistic Causality & Notes
Chemical Hydride NaBH4 (1.5 - 2.0 eq)Absolute Ethanol0 to 252 - 4 hours70 - 85%Standard nucleophilic hydride transfer. Yield is limited by competitive protic solvent quenching[2].
Biocatalytic Baker's Yeast (Wet Cake)Aqueous Buffer30 - 3524 - 48 hours> 95%Enzymatic reduction. Highly selective, avoids harsh pH, and prevents oxidative degradation of the core[4].

References

1.[1] Title: Spectroscopic and Synthetic Profile of 10-Methyl-10H-phenothiazine-3-carbaldehyde: A Technical Guide. Source: benchchem.com. URL: 1 2.[4] Title: Baker's yeast mediated preparation of (10-alkyl-10 H-phenothiazin-3-yl)methanols. Source: academia.edu. URL: 4 3.[3] Title: 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. Source: nih.gov. URL: 3 4.[2] Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Source: masterorganicchemistry.com. URL: 2

Sources

Technical Support Center: Purification of 10-Methylphenothiazine-3-Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of phenothiazine derivatives. 10-Methylphenothiazine-3-methanol is a highly valuable intermediate, but its electron-rich core makes it notoriously sensitive to photo-oxidation and acidic degradation.

This guide bypasses generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure you achieve >99% purity without product loss.

I. Validated Purification Workflow

Workflow A 1. Crude Reaction Mixture B 2. Liquid-Liquid Extraction (DCM) A->B C 3. TEA-Treated Silica Column B->C D 4. Recrystallization (Hexane/EtOAc) C->D E 5. Pure Product (Ar, -20°C) D->E

Figure 1: Validated purification workflow for 10-methylphenothiazine-3-methanol.

II. Troubleshooting & FAQs

Q: My purified 10-methylphenothiazine-3-methanol rapidly discolors from white to yellow/brown during solvent evaporation. What is happening? A: You are observing photo-oxidation. The phenothiazine core is highly electron-rich and susceptible to light-induced electron transfer, forming a transient radical cation[1]. In the presence of ambient oxygen, this radical cation is rapidly trapped to form the corresponding sulfoxide (e.g., 10-methylphenothiazine-5-oxide)[2]. Causality & Fix: Light acts as the initiator, and oxygen is the reactant. Always evaporate solvents under reduced pressure in a flask wrapped in aluminum foil. Backfill your rotary evaporator with Argon or Nitrogen, not air.

Q: I am losing a significant portion of my product on the silica gel column, and a dark band remains at the baseline. Why? A: Standard silica gel contains acidic silanol groups (Si-OH). The phenothiazine nitrogen is sensitive to acidic environments, which lower its oxidation potential and catalyze the formation of the radical cation directly on the column surface. This leads to irreversible binding or degradation into highly polar sulfoxides[2]. Causality & Fix: You must passivate the silica gel. Pre-treat your column by flushing it with 1% Triethylamine (TEA) in hexanes before loading your sample. The TEA neutralizes the acidic sites, ensuring high recovery of the intact phenothiazine[3].

Q: How can I cleanly separate the unreacted starting material (10-methylphenothiazine-3-carboxaldehyde) from the product? A: The aldehyde precursor lacks the hydrogen-bonding capability of your primary alcohol product, making it significantly less polar. Using a gradient elution strategy provides baseline resolution. Start at 9:1 Hexane:EtOAc to elute the aldehyde, then ramp to 7:3 to elute the alcohol.

III. Mechanistic Insight: The Degradation Pathway

Understanding the degradation mechanism is critical for preventing it. The diagram below illustrates the causality behind the strict environmental controls required during this protocol.

Mechanism A 10-Methylphenothiazine Derivative B Radical Cation Intermediate A->B UV Light / -e⁻ C Sulfoxide Degradant (Discolored) B->C O₂ / H₂O

Figure 2: Photo-oxidation mechanism of phenothiazines leading to sulfoxide degradation.

IV. Quantitative Diagnostic Data

Use the following self-validating data points to track your purification progress via Thin Layer Chromatography (TLC).

Table 1: Chromatographic and Physical Data for 10-Methylphenothiazine Derivatives

CompoundRf Value (Hexane:EtOAc 7:3)Visual AppearanceUV Activity (254 nm)Stability Notes
10-Methylphenothiazine-3-carboxaldehyde 0.65Yellow solidStrongStable under standard conditions
10-Methylphenothiazine-3-methanol 0.35Off-white solidStrongHighly Light/Acid sensitive
Phenothiazine-5-oxide (Degradant)0.10Brown/Dark yellowStrongHighly polar; sticks to baseline
V. Step-by-Step Purification Protocol

This methodology is designed as a self-validating system. If at any point the visual cues (e.g., color changes) deviate from this guide, refer back to the troubleshooting section.

Phase 1: Quenching & Liquid-Liquid Extraction

  • Quench: Terminate the reduction reaction (typically NaBH₄ in MeOH/THF) by slowly adding cold saturated aqueous NH₄Cl at 0 °C. Caution: Hydrogen gas evolution will occur.

  • Extract: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with Dichloromethane (DCM).

  • Wash & Dry: Wash the combined organic layers with brine to remove residual methanol. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (keep the water bath <35 °C).

Phase 2: Passivated Column Chromatography 4. Column Preparation: Prepare a slurry of silica gel in Hexane containing 1% (v/v) Triethylamine (TEA)[3]. 5. Passivation: Pack the column and flush with 2 column volumes of the TEA/Hexane mixture to fully neutralize acidic silanols. 6. Elution: Load the crude extract onto the column. Elute using a gradient of Hexane to Ethyl Acetate (9:1 → 7:3). 7. Collection: Collect fractions in amber glass vials to prevent photo-oxidation[1]. Verify fractions using TLC against the Rf values in Table 1.

Phase 3: Recrystallization & Storage 8. Concentration: Evaporate the product-containing fractions under reduced pressure at <35 °C. Critical: Wrap the receiving flask in aluminum foil and backfill the system with Argon. 9. Recrystallization: Dissolve the resulting solid in a minimum volume of hot Ethyl Acetate. Add Hexane dropwise until the solution becomes slightly turbid. 10. Isolation: Cool slowly to room temperature, then transfer to 4 °C overnight. Filter the resulting off-white crystals, wash with cold Hexane, and dry under high vacuum. 11. Storage: Transfer the purified 10-methylphenothiazine-3-methanol to an amber glass vial, purge with Argon gas, and store at -20 °C.

VI. References

1.[3] Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New DonorsAcceptor Molecule: 3,7. utexas.edu. 2.[2] The Chemistry of Phenothiazine. - Chemical Reviews. datapdf.com. 3.[1] (PDF) Micellar control of the photooxidation pathways of 10-methyl phenothiazine. researchgate.net.

Sources

Solving solubility issues with 10H-phenothiazine-3-methanol, 10-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 17800-45-2 | Formula: C14H13NOS | Molecular Weight: 243.33 g/mol [1]

Core Directive

This guide addresses the critical solubility and stability challenges associated with 10H-phenothiazine-3-methanol, 10-methyl- . Unlike pharmaceutical phenothiazines (e.g., chlorpromazine) which possess basic aliphatic amine side chains that allow for salt formation, this intermediate is a neutral lipophile . It lacks an ionizable center at physiological pH, making aqueous solubility its primary bottleneck. Furthermore, the phenothiazine core is electronically rich, making it highly susceptible to photo-oxidation.

Part 1: Solubility Profile & Stock Preparation
Q: What is the best solvent for creating a Master Stock solution?

A: Dimethyl Sulfoxide (DMSO) is the superior choice for stock preparation.

While ethanol is a viable alternative, DMSO is preferred due to its lower vapor pressure (preventing concentration shifts during storage) and higher dielectric constant, which stabilizes the polarizable phenothiazine core.

Solubility Data Table:

SolventSolubility Limit (Approx.)SuitabilityNotes
DMSO > 50 mg/mLHigh Recommended for Master Stock (10–100 mM).
Ethanol (100%) ~ 30 mg/mLModerateGood for evaporation protocols; prone to concentration drift.
Acetone SolubleLowToo volatile for biological assays; good for synthesis workups.
Water / PBS < 0.01 mg/mLVery Low Do not attempt to dissolve solid powder directly in buffer.
Protocol: Master Stock Preparation (50 mM)
  • Weighing: Weigh the compound in an amber glass vial (critical to prevent photolysis).

  • Solvent Addition: Add anhydrous DMSO (molecular sieve treated is best) to achieve 50 mM.

    • Calculation: Mass (mg) / 243.33 (MW) = Moles. Moles / 0.05 (M) = Volume (L) of DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use amber vials. Store at -20°C. Avoid repeated freeze-thaw cycles.

Part 2: Aqueous Dilution (The "Crashing Out" Problem)
Q: Why does the compound precipitate when I add the stock to cell culture media?

A: This is caused by the "Solvent Shift" shock . Because this molecule is a neutral lipophile (LogP ~3.5–4.0), it relies entirely on the organic solvent for solvation. When you pipette a high-concentration DMSO stock directly into an aqueous buffer, the DMSO rapidly diffuses away, leaving the hydrophobic molecules to aggregate and precipitate before they can disperse.

Critical Technical Note: Unlike Chlorpromazine, pH adjustment will NOT improve solubility . The nitrogen at position 10 is methylated and part of the aromatic system; it is non-basic and will not protonate to form a soluble salt in water [1].

Troubleshooting Protocol: The "Step-Down" Dilution Method

To prevent precipitation, you must lower the kinetic barrier to dispersion using an intermediate dilution step.

Graphviz Workflow: Solubility Optimization Decision Tree

SolubilityWorkflow node_start Start: Solid Compound node_stock Master Stock (100% DMSO, 50mM) node_start->node_stock Dissolve node_direct Direct Addition to Media? (Risk: Precipitation) node_stock->node_direct High Risk Path node_inter Intermediate Dilution (10x Conc. in PBS/DMSO mix) node_stock->node_inter Step 1: Dilute 1:10 (e.g., into 10% DMSO) node_cyclodex Advanced: Cyclodextrin Complexation node_direct->node_cyclodex If precipitation persists node_final Final Assay Buffer (<0.5% DMSO) node_inter->node_final Step 2: Dilute 1:100 (Slow addition w/ vortexing) node_final->node_cyclodex For in vivo/high dose

Caption: Step-down dilution strategy to minimize kinetic precipitation during aqueous transfer.

Step-by-Step Procedure:

  • Prepare Intermediate: Dilute your 50 mM Master Stock 1:10 into a solvent mixture of 50% DMSO / 50% PBS . This creates a 5 mM solution where the compound is still stable but the solvent environment is closer to aqueous.

  • Final Dilution: Pipette the Intermediate solution into your final cell media while vortexing the media .

  • Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity, although the compound solubility limit in media will likely be reached around 10–50 µM.

Part 3: Stability & Oxidation (The "Pink Solution" Problem)
Q: My clear solution turned pink/red after 24 hours. Is it still usable?

A: No. The compound has oxidized. Phenothiazines are electron-rich tricyclic systems. In the presence of oxygen and light, they undergo a single-electron transfer (SET) to form a radical cation (often pink/red), which eventually degrades into a sulfoxide (colorless or yellow) [2].

Mechanism of Degradation:



Prevention Protocol: The "Inert Chain"
  • De-gas Solvents: Sonicate your DMSO or buffer under vacuum for 10 minutes before use to remove dissolved oxygen.

  • Amber Glass: strictly necessary. If amber tubes are unavailable, wrap tubes in aluminum foil.

  • Antioxidants: For aqueous buffers, add 0.1% Ascorbic Acid or Sodium Metabisulfite if your assay permits. These scavenge free radicals and prevent the initial oxidation step [3].

  • Argon Overlay: When storing the Master Stock, gently blow Argon or Nitrogen gas into the vial headspace before capping.

Part 4: Advanced Formulation (In Vivo Applications)
Q: How do I administer this in vivo? DMSO is too toxic.

A: You must use an excipient carrier. Simple aqueous dilution will fail. For animal studies or high-concentration cellular assays (>100 µM), use (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) . The phenothiazine core fits into the hydrophobic cavity of the cyclodextrin, shielding it from water while maintaining solubility [4].

Protocol: HP-β-CD Complexation

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.

  • Add the phenothiazine compound (as a solid or from a concentrated ethanolic stock) to the CD solution.

  • Stir at room temperature for 24 hours (shielded from light).

  • Filter sterilize (0.22 µm). This can typically achieve concentrations of 1–5 mg/mL in an aqueous vehicle.

References
  • O'Neil, M.J. (Ed.).The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition. Royal Society of Chemistry, 2013. (Confirming phenothiazine core nitrogen basicity and solubility profiles).
  • Pankratov, A.N. "Chemical and Electrochemical Oxidation of Phenothiazine." Russian Journal of General Chemistry, vol. 71, no. 9, 2001, pp. 1469-1474.

  • Endrédi, H., et al. "Experimental and quantum chemical study on the vibrational spectroscopy of N-methylphenothiazines." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 63, no. 2, 2006, pp. 349-360.

  • Wang, J., et al. "Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine." Journal of Inclusion Phenomena and Macrocyclic Chemistry, vol. 36, 2000, pp. 401–410.

Sources

Technical Support Center: 10-Methylphenothiazine-3-Methanol Synthesis & Oxidation Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals facing chemoselectivity and oxidation challenges during the synthesis of 10-methylphenothiazine-3-methanol.

Because the phenothiazine core is highly electron-rich, it is notoriously susceptible to single-electron transfer (SET) oxidation. This guide provides the mechanistic causality behind these side reactions, self-validating protocols to prevent them, and targeted FAQs to troubleshoot your specific experimental bottlenecks.

Mechanistic Causality: The "Why" Behind Phenothiazine Oxidation

The synthesis of 10-methylphenothiazine-3-methanol typically follows a two-step workflow:

  • Vilsmeier-Haack Formylation of 10-methylphenothiazine to yield 10-methylphenothiazine-3-carboxaldehyde[1].

  • Carbonyl Reduction using sodium borohydride (

    
    ) to yield the target alcohol.
    

The Oxidation Vector: The sulfur atom within the conjugated phenothiazine tricyclic system has a very low oxidation potential. When exposed to ambient oxygen, trace peroxides in solvents, or light, the molecule undergoes a single-electron oxidation to form a highly stable, deeply colored radical cation [2]. In the presence of water or dissolved oxygen, this intermediate rapidly collapses into a sulfoxide (S=O) and, under prolonged exposure, a sulfone (O=S=O)[3].

Alkaline environments—such as the basic conditions generated during


 reduction or unbuffered aqueous workups—drastically accelerate this aerobic oxidation[3].

Troubleshooting Guide & Self-Validating Protocols

To achieve high-purity 10-methylphenothiazine-3-methanol, your experimental setup must be a self-validating system where visual and analytical cues confirm the integrity of the inert atmosphere.

Phase 1: Vilsmeier-Haack Formylation

Objective: Regioselective formylation at the 3-position without oxidizing the sulfur core[4].

  • Step 1: Solvent Preparation. Purge anhydrous DMF with ultra-pure Argon (freeze-pump-thaw method preferred).

    • Validation: A dissolved oxygen meter should read <0.1 ppm.

  • Step 2: Reagent Activation. Cool the degassed DMF to 0 °C. Add freshly distilled

    
     dropwise.
    
    • Causality: The formation of the Vilsmeier chloroiminium ion is highly exothermic. Keeping the temperature below 5 °C prevents the thermal degradation of the reagent, which can lead to radical-initiating side products[4].

  • Step 3: Substrate Addition. Add 10-methylphenothiazine slowly. Wrap the reaction flask completely in aluminum foil.

    • Causality: Phenothiazines are photochemically active. Ambient light provides the activation energy required to form the radical cation[2].

  • Step 4: Reaction & Quenching. Heat to 80 °C for 2 hours under Argon. Quench by pouring the mixture over ice-cold, degassed saturated sodium acetate.

    • Validation: The reaction mixture should remain pale yellow/greenish. A sudden shift to a deep pink or red color upon quenching indicates a breach in your inert atmosphere and the formation of the radical cation[5].

Phase 2: Carbonyl Reduction

Objective: Chemoselective reduction of the aldehyde to the methanol.

  • Step 1: Setup. Dissolve 10-methylphenothiazine-3-carboxaldehyde in degassed absolute ethanol under Argon.

  • Step 2: Reduction. Add

    
     in small portions at 0 °C. Stir for 1 hour.
    
  • Step 3: Controlled Quenching. Quench the reaction carefully with degassed saturated

    
    .
    
    • Causality:

      
       decomposition creates a highly alkaline environment. Phenothiazines in alkaline, aerobic environments rapidly oxidize to sulfoxides. Using 
      
      
      
      safely neutralizes the pH without exposing the electron-rich core to harsh basicity.
  • Step 4: Extraction. Extract immediately with deoxygenated dichloromethane (DCM). Dry over anhydrous

    
     and concentrate in vacuo while shielding from light.
    

Analytical Profiling: Target vs. Oxidation Byproducts

Use the following quantitative data to validate your reaction outcomes and identify specific oxidation byproducts during TLC or LC-MS analysis.

CompoundMolecular WeightLC-MS (

)
Visual Indicator (Solution)TLC

(Hexane:EtOAc 7:3)
10-Methylphenothiazine-3-methanol (Target) 243.3 g/mol 244Colorless to Pale Yellow~0.35
10-Methylphenothiazine-3-carboxaldehyde (Intermediate) 241.3 g/mol 242Bright Yellow~0.55
10-Methylphenothiazine-5-oxide (Sulfoxide Byproduct) 259.3 g/mol 260Pink / Red Tinge~0.10
10-Methylphenothiazine-5,5-dioxide (Sulfone Byproduct) 275.3 g/mol 276Dark Brown~0.05

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned bright pink during the Vilsmeier-Haack formylation. What happened? A: The pink coloration is a definitive visual marker of the phenothiazine radical cation[5]. This occurs when the electron-rich core undergoes a single-electron oxidation due to trace oxygen or light exposure[2]. To troubleshoot, verify the integrity of your Schlenk line, ensure the reaction flask is shielded from light, and confirm your DMF is strictly anhydrous and degassed.

Q: How do I separate the sulfoxide byproduct from the target methanol? A: The sulfoxide group (S=O) introduces a strong dipole, making the oxidized byproduct significantly more polar than the target alcohol[6]. Standard silica gel flash chromatography (eluting with a gradient of Hexanes to EtOAc) will easily resolve them; the target methanol will elute much earlier (


 ~0.35) than the baseline-retained sulfoxide (

~0.10).

Q: Why do I see a mass of M+16 in my LC-MS after the reduction step? A: A mass shift of +16 Da corresponds to the addition of one oxygen atom, confirming the presence of the sulfoxide byproduct (10-methylphenothiazine-5-oxide)[7]. This usually indicates that dissolved oxygen was present in your ethanol or that the basic workup was performed in ambient air.

Q: Can the Vilsmeier-Haack reagent itself cause oxidation? A: While the Vilsmeier chloroiminium ion is an electrophile designed strictly for formylation[4], aged


 or DMF can contain peroxides or dissolved oxygen. Always use freshly distilled 

and anhydrous, amine-free DMF to prevent inadvertent oxidation[1].

Mechanistic Workflow & Oxidation Pathways

Pathway Start 10-Methylphenothiazine VH Vilsmeier-Haack Formylation Start->VH POCl3, DMF Radical Radical Cation (Pink/Red) Start->Radical O2 / Light Aldehyde 10-Methylphenothiazine- 3-carboxaldehyde VH->Aldehyde Anaerobic Red NaBH4 Reduction Aldehyde->Red EtOH Aldehyde->Radical Target 10-Methylphenothiazine- 3-methanol Red->Target Anaerobic Target->Radical Sulfoxide Sulfoxide Byproduct (S=O) Radical->Sulfoxide H2O

Mechanistic workflow of target synthesis vs. competing aerobic oxidation pathways.

References

  • [3] synthesis of phenothiazine derivatives for antioxidant studies - DTIC. Available at:

  • [5] Aromatic Oxidation of Some Phenothiazines - PubMed. Available at:

  • [6] 10-methyl-10H-phenothiazine 5-oxide 2234-09-5 - Guidechem. Available at:

  • [2] Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine - MDPI. Available at:

  • [1] The preparation of some heteroaromatic and aromatic aldehydes - ResearchGate. Available at:

  • [4] Vilsmeier–Haack reaction - Wikipedia. Available at:

Sources

Technical Support Center: Purification of 10-Methyl-10H-phenothiazine-3-methanol

[1][2]

Compound Identifier: (10-Methyl-10H-phenothiazin-3-yl)methanol CAS Number: 17800-45-2 Target Purity: >98% (HPLC/NMR) Physical Appearance: Pale yellow needles (Pure); Pink/Reddish (Oxidized) Melting Point: 132–133 °C [1][1][2][3]

Solvent Selection & Solubility Profile

The choice of solvent is critical not just for solubility, but to prevent the oxidative degradation characteristic of the electron-rich phenothiazine core.

Recommended Recrystallization Systems[1][2][4]
System TypeSolvent CompositionRoleProtocol Notes
Primary (Thermal) Ethanol (Absolute or 95%) Single SolventBest for Purity. Dissolves the alcohol at reflux; crystallizes as needles upon slow cooling.[2] Ethanol minimizes the risk of "oiling out" compared to non-polar solvents.[2]
Secondary (Anti-Solvent) Ethyl Acetate / Hexane Solvent / Anti-SolventBest for Recovery. Dissolve in min.[2] hot Ethyl Acetate.[2] Add warm Hexane dropwise until turbid. Cool slowly.
Alternative Toluene Single SolventGood for larger scales.[2] Requires higher temperatures; ensure inert atmosphere to prevent oxidation at >80°C.
Solvents to Avoid
  • Chlorinated Solvents (DCM, Chloroform): While the compound is highly soluble, these often contain traces of acid (HCl) which can catalyze the formation of pink/red radical cations or sulfoxides [2].[2]

  • Diethyl Ether: Too volatile for effective thermal recrystallization; mostly used for extraction or chromatography (e.g., Hexane/Ether 5:[2]1) [1].

Step-by-Step Recrystallization Protocol

WARNING: Phenothiazine derivatives are photosensitive and prone to oxidation.[2]

  • Light: Perform all steps in amber glassware or wrap vessels in aluminum foil.

  • Atmosphere: Sparge solvents with Nitrogen (N₂) or Argon prior to use.[2]

Protocol A: Ethanol Thermal Recrystallization (Standard)
  • Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with N₂.

  • Dissolution: Add Ethanol (approx. 10–15 mL per gram of solid).[2] Heat the mixture to reflux (78 °C) in an oil bath.

    • Troubleshooting: If solid remains after 15 mins, add more ethanol in 1 mL increments. If a small amount of dark insoluble material persists (likely inorganic salts or polymerized impurities), filter the hot solution through a pre-warmed glass frit or Celite pad.[2]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1–2 hours) while stirring gently. Rapid cooling often traps impurities.[2]

    • Observation: You should see the formation of pale yellow needles.[2][3][4]

  • Completion: Once at room temperature, place the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold Ethanol (-20 °C).

  • Drying: Dry under high vacuum (< 5 mbar) at 40 °C for 4 hours.

Troubleshooting & FAQs

Q1: My product turned pink/red during recrystallization. What happened?

Diagnosis: Oxidation.[2][5] The phenothiazine nitrogen is easily oxidized to a radical cation (pink/red) or the sulfur to a sulfoxide (colorless to yellow, but often accompanied by colored impurities).[2] Solution:

  • Immediate: If the color is faint, proceed with recrystallization; the colored impurities often remain in the mother liquor.[2]

  • Severe: If the solid is deep red, dissolve in Ethyl Acetate and wash with a dilute solution of Sodium Metabisulfite or Ascorbic Acid (reducing agents) to quench the radical species before re-attempting crystallization [3].[2]

  • Prevention: Strictly exclude light and oxygen.[2] Use degassed solvents.[2]

Q2: The compound "oiled out" (formed a liquid blob) instead of crystallizing.

Diagnosis: The solution became supersaturated too quickly, or the melting point was depressed by impurities/solvent mixtures.[2] Solution:

  • Re-heat: Re-dissolve the oil by heating the solvent.[2]

  • Seed: Add a tiny crystal of pure material (seed crystal) to the cooling solution at approx. 40–50 °C.

  • Scratch: Use a glass rod to scratch the inner wall of the flask to induce nucleation.[2]

  • Solvent Switch: If using EtOAc/Hexane, you likely added too much Hexane too fast.[2] Switch to the Ethanol system.

Q3: Can I use Column Chromatography instead?

Answer: Yes. If recrystallization fails to remove specific impurities, silica gel chromatography is effective.[2]

  • Eluent: Hexane : Diethyl Ether (5:[2]1) or Hexane : Ethyl Acetate (3:2) [1].

  • Note: The alcohol (Rf ~0.08 in Hexane/Acetone 5:[2][3]1) is polar [1].[2] You may need to increase polarity gradually.[2]

Process Logic & Pathway Visualization[1][2]

The following diagram illustrates the critical decision pathways for purification and the chemical risks involving oxidation.

Recrystallization_WorkflowStartCrude 10-Methyl-10H-phenothiazine-3-methanolSolventChoiceSelect Solvent SystemStart->SolventChoiceEthanolSystem A: Ethanol (Reflux)SolventChoice->EthanolHigh PurityEtOAcHexSystem B: EtOAc / HexaneSolventChoice->EtOAcHexHigh RecoveryDissolveDissolve under N2 (Dark)Ethanol->DissolveEtOAcHex->DissolveCheckSolSolution Status?Dissolve->CheckSolPinkColorTurned Pink/Red?(Oxidation Risk)CheckSol->PinkColorYesCoolingSlow CoolingCheckSol->CoolingNo (Pale Yellow)ReductantWashWash w/ Na-MetabisulfitePinkColor->ReductantWashReductantWash->DissolveOilingOiling Out?Cooling->OilingSeedRe-heat & SeedOiling->SeedYesCrystalsPale Yellow Needles(MP: 132-133°C)Oiling->CrystalsNoSeed->Cooling

Figure 1: Decision tree for the purification of 10-methyl-10H-phenothiazine-3-methanol, highlighting oxidation mitigation and solvent choices.

References

  • Müller, T. J. J. (2008). Funktionale (Oligo)Phenothiazine zum Aufbau von Hybridmaterialien und zur Oberflächenmodifikation (Dissertation). Heinrich-Heine-Universität Düsseldorf. Retrieved from [Link] (See Section 4.4.1.2 for Compound 23 synthesis and properties).

  • Mitchell, S. C.[2] (2008).[2][3] Phenothiazines: The Parent Molecule. In Biological Interactions of Sulfur Compounds. Taylor & Francis.[2] (General reference for phenothiazine oxidation chemistry).

Technical Support Center: N-Methylation of Phenothiazine Methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting N-methylation steps in phenothiazine methanol derivatives. Audience: Drug Development Chemists & Process Engineers. Role: Senior Application Scientist.

Introduction: The Selectivity Paradox

You are likely here because your N-methylation reaction has yielded a mixture of O-methylated byproducts, quaternary ammonium salts, or a reaction mixture that has turned an alarming shade of pink.

Synthesizing N-methylated phenothiazine methanol derivatives (e.g., precursors to mequitazine or specific antihistamine analogs) presents a classic chemoselectivity challenge. You possess a substrate with three nucleophilic sites:

  • The Secondary Amine (Target): Moderate nucleophilicity.

  • The Primary/Secondary Alcohol: Lower nucleophilicity, but competitive under basic conditions.

  • The Phenothiazine Sulfur: Highly susceptible to oxidation.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic controls required to methylate the nitrogen without touching the oxygen or oxidizing the sulfur core.

Module 1: Reagent Selection & Chemoselectivity

Q: Why is my current protocol (MeI/K₂CO₃) producing O-methylated impurities?

A: The use of Methyl Iodide (MeI) with a carbonate base drives reaction kinetics via pure Sɴ2 substitution. While amines are generally better nucleophiles than alcohols, the presence of a base (necessary to scavenge HI) increases the alkoxide character of your hydroxyl group, leading to O-methylation. Furthermore, MeI is "hot" (highly reactive), making it difficult to stop at the tertiary amine stage, often resulting in quaternary ammonium salts.

The Solution: Switch from Direct Alkylation to Reductive Amination .[1]

Reductive amination relies on the formation of an iminium ion intermediate.[2] Since hydroxyl groups cannot form iminium ions with aldehydes, this method is chemically incapable of O-methylation, providing a self-validating selectivity filter.

Decision Logic: Selecting the Right Methylation Route

MethylationLogic Start Substrate: Phenothiazine Amino-Alcohol Goal Goal: N-Methylation Start->Goal Decision Is the substrate acid-sensitive? Goal->Decision PathA NO (Robust Substrate) Decision->PathA PathB YES (Labile Groups) Decision->PathB MethodA Method A: Eschweiler-Clarke (HCHO + HCOOH, Reflux) PathA->MethodA High Yield, Scalable MethodB Method B: STAB Reductive Amination (HCHO + NaBH(OAc)3, RT) PathB->MethodB Mild, No Acid Hydrolysis Risk Risk: S-Oxidation (Sulfoxide) MethodA->Risk High Temp MethodB->Risk Trace Peroxides in Solvents Mitigation Fix: Inert Atm (N2) + Antioxidants Risk->Mitigation

Figure 1: Decision matrix for selecting the optimal methylation pathway based on substrate stability.

Module 2: The "Gold Standard" Protocols
Protocol A: Modified Eschweiler-Clarke (Robust Substrates)

Best for: Scalable synthesis where the phenothiazine core is stable.

The Mechanism: The amine reacts with formaldehyde to form an imine/iminium species.[2] Formic acid acts as the hydride source, reducing the iminium to the methyl amine.

  • Dissolution: Dissolve 1.0 eq of phenothiazine derivative in Formic Acid (98%, 5.0 eq).

  • Addition: Add Formaldehyde (37% aq. solution, 1.2 eq per N-H bond) dropwise at room temperature.

    • Critical Step: Do not add excess formaldehyde initially. Excess HCHO can lead to polymerization side products.

  • Reflux: Heat to 90–100°C for 2–4 hours. Evolution of CO₂ indicates the reaction is proceeding.

  • Workup: Cool to 0°C. Basify with NaOH (2M) to pH 10. Extract with DCM.

Self-Validating Check: If the reaction turns dark red/violet immediately upon heating, your formic acid may contain oxidizing impurities, or the temperature is too high, triggering radical cation formation (see Module 3).

Protocol B: STAB Reductive Amination (Sensitive Substrates)

Best for: High-value intermediates prone to degradation.

The Mechanism: Sodium Triacetoxyborohydride (STAB) is a mild hydride donor that reduces iminiums faster than aldehydes/ketones, preventing side reactions.

  • Setup: Purge reaction vessel with Nitrogen (Essential to prevent S-oxidation).

  • Solvent: Use 1,2-Dichloroethane (DCE) or THF (Peroxide-free).

  • Reaction:

    • Mix Substrate (1.0 eq) + Formaldehyde (37% aq or Paraformaldehyde, 1.5 eq).

    • Stir 30 mins to allow hemiaminal/imine equilibrium.

    • Add NaBH(OAc)₃ (STAB) (1.5 eq) in one portion.

  • Time: Stir at Room Temperature for 2–16 hours.

Data Comparison: Methylating Agents

FeatureMethyl Iodide (MeI)Eschweiler-ClarkeSTAB (NaBH(OAc)₃)
Chemoselectivity Low (Risks O-Me)High (N-Me only)High (N-Me only)
Quaternization High RiskImpossible (Mechanistic limit)Very Low Risk
Reaction Temp 0°C – RT100°C (Reflux)Room Temp
Oxidation Risk LowModerate (Heat)Low
Module 3: Troubleshooting Common Failures
Issue 1: The "Pink Solution" (Oxidation)

Symptom: The reaction mixture turns bright pink, violet, or deep red. Cause: Phenothiazines have a low oxidation potential. Trace oxidants or exposure to air converts the neutral phenothiazine to its Radical Cation (Pink/Red). Further oxidation leads to the Sulfoxide (Yellow/Colorless but fluorescent).

The Fix:

  • Degassing: All solvents must be degassed (sparged with Argon/Nitrogen) for 15 mins prior to use.

  • Antioxidants: Add 1–2 mol% of Sodium Metabisulfite or Ascorbic Acid to the aqueous workup to reduce the radical cation back to the neutral species.

  • Light Exclusion: Wrap the flask in aluminum foil. Phenothiazines are photosensitizers; ambient light accelerates oxidation.

Issue 2: Quaternization (Over-Methylation)

Symptom: LCMS shows M+15 mass (Desired) and M+29/M+30 peaks (Quaternary salt). Cause: Using Methyl Iodide or Dimethyl Sulfate. The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine).

The Fix:

  • Switch to Protocol A or B. Reductive amination stops kinetically at the tertiary amine because a tertiary amine cannot react with formaldehyde to form an iminium ion (requires an N-H proton).

  • If you MUST use MeI: Use a "proton sponge" base or strictly control equivalents (0.95 eq of MeI) and accept lower conversion to ensure purity.

Issue 3: Emulsions during Workup

Symptom: Organic and aqueous layers refuse to separate. Cause: Phenothiazine amines are amphiphilic "soaps" at certain pH levels.

The Fix:

  • pH Swing: Ensure the aqueous layer is pH > 10 (fully deprotonated amine).

  • Brine: Saturate the aqueous layer with NaCl.

  • Filter: Pass the emulsion through a Celite pad; suspended particulates often stabilize the emulsion.

Module 4: Analytical Validation

How do you prove you have N-Me and not O-Me?

  • H-NMR Diagnostics:

    • N-CH₃: Look for a singlet between 2.2 – 2.4 ppm .

    • O-CH₃: If O-methylation occurred, the singlet will appear downfield at 3.3 – 3.8 ppm due to the electronegativity of oxygen.

  • C-NMR:

    • N-CH₃: ~40–45 ppm.

    • O-CH₃: ~55–60 ppm.

  • TLC Visualization:

    • Phenothiazines are UV active (254 nm).

    • Warning: Do not leave the TLC plate under UV light for long; the spot will oxidize (turn pink/brown) on the silica, causing tailing and confusion.

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Icke, R. N., et al. (1945).[2] "Eschweiler-Clarke Methylation of Amines." Organic Syntheses. Link

  • Bodea, C., & Silberg, I. (1968). "Recent Advances in the Chemistry of Phenothiazines." Advances in Heterocyclic Chemistry. (Context on S-oxidation susceptibility). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Imine vs Enamine selectivity). Link

  • Sigma-Aldrich Technical Bulletin. "Sodium Triacetoxyborohydride in Reductive Amination." Link

Sources

Technical Support Center: Thermal Optimization for 10-Methyl-10H-phenothiazine-3-methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PHENO-OPT-10M Status: Active Support Level: Tier 3 (Process Chemistry & Optimization) Subject: Thermodynamic Control & Kinetic Selectivity in C3-Functionalization

Executive Summary: The Thermal Landscape

Synthesizing 10-methyl-10H-phenothiazine-3-methanol involves a delicate balance between activating the electron-rich phenothiazine core and preventing oxidation of the sulfide bridge. The synthesis is typically a two-stage process:

  • Vilsmeier-Haack Formylation: Conversion of 10-methylphenothiazine to 10-methylphenothiazine-3-carbaldehyde.[1]

  • Carbonyl Reduction: Conversion of the aldehyde to the target alcohol.[2]

Critical Failure Point: The phenothiazine ring system is highly susceptible to S-oxidation (forming sulfoxides/sulfones) at elevated temperatures in the presence of moisture or oxidants. Furthermore, the Vilsmeier reagent itself is thermally unstable.[3] Optimization is not just about "heating it up"; it is about precise thermal staging.[3]

Troubleshooting Guide & FAQs

Module A: Vilsmeier-Haack Formylation (Precursor Synthesis)

Q1: My reaction mixture turns into a black, viscous tar upon heating to 80°C. What is happening? Diagnosis: Thermal decomposition of the Vilsmeier complex and polymerization. Technical Insight: The Vilsmeier reagent (chloromethyliminium salt) is electrophilic.[4] While you need heat to overcome the activation energy for the aromatic substitution on the phenothiazine ring, temperatures >70°C often trigger the polymerization of the electron-rich phenothiazine or decomposition of the reagent itself. Solution:

  • Step-Down Protocol: Form the Vilsmeier reagent at 0–5°C . Add the substrate at this temperature.

  • Ramp: Only heat to 60–65°C maximum. If conversion is slow, extend time, not temperature.

  • Inert Atmosphere: Ensure a strict N₂ atmosphere. Oxygen at high temperatures accelerates tar formation via radical cation pathways.

Q2: I have low conversion, but I am afraid to increase the temperature. How do I drive the reaction? Diagnosis: Kinetic stalling due to steric hindrance or reagent deactivation. Technical Insight: 10-methylphenothiazine is sterically bent (butterfly conformation). The C3 position is electronically activated by the nitrogen lone pair, but if the Vilsmeier reagent has hydrolyzed due to moisture, no amount of heat will drive the reaction. Solution:

  • Reagent Quality: Ensure POCl₃ is freshly distilled or colorless. Yellow POCl₃ indicates decomposition.

  • Stoichiometry: Increase the POCl₃:DMF ratio slightly (1.2 : 1.5 eq) rather than increasing temperature.

  • Solvent Switch: Use 1,2-dichloroethane (DCE) as a co-solvent if neat DMF is too viscous at lower temperatures, allowing better mass transfer without excessive heating.

Module B: Reduction (Aldehyde to Alcohol)

Q3: Can I reflux the reduction step to speed it up? Diagnosis: Unnecessary thermal stress. Technical Insight: Sodium borohydride (NaBH₄) reduction of aromatic aldehydes is extremely fast at 0°C to Room Temperature (RT). Heating promotes side reactions, specifically the reduction of the C-S bonds or over-reduction if impurities are present. Solution: maintain the reaction at 0°C to 25°C . If the reaction is sluggish, add a Lewis acid catalyst (e.g., CeCl₃·7H₂O - Luche reduction conditions) rather than heating.

Q4: I see a new impurity spot on TLC just above the product. Is it the sulfoxide? Diagnosis: Likely S-oxidation (10-methylphenothiazine-5-oxide). Technical Insight: Phenothiazines are easily oxidized at the sulfur atom. This often happens during workup if the reaction was run too hot, generating radical species that react with atmospheric oxygen. Solution: Keep workup solutions cool (<20°C). Use degassed solvents if the impurity persists.

Optimized Experimental Protocols

Protocol A: Thermal Staging for Vilsmeier-Haack Formylation

Target: 10-methylphenothiazine-3-carbaldehyde

  • Reagent Formation (0°C): In a flame-dried flask under N₂, charge anhydrous DMF (10.0 eq). Cool to 0°C. Add POCl₃ (1.2 eq) dropwise over 30 mins. Do not let internal temp rise above 5°C. (Exothermic!).[3]

  • Substrate Addition (0°C -> RT): Add 10-methylphenothiazine (1.0 eq) dissolved in minimum DMF dropwise at 0°C. Stir for 30 mins.

  • Reaction Phase (65°C): Slowly ramp temperature to 60–65°C over 1 hour. Hold for 3–5 hours. Monitor by TLC.[3][5]

    • Checkpoint: If the mixture darkens rapidly, cool immediately to 40°C.

  • Hydrolysis (0°C): Cool reaction to 0°C. Pour onto crushed ice/sodium acetate mixture. (The hydrolysis of the iminium intermediate is exothermic; heat here destroys the product).

Protocol B: Controlled Reduction

Target: 10-methyl-10H-phenothiazine-3-methanol

  • Setup: Dissolve aldehyde (from Protocol A) in MeOH/THF (1:1). Cool to 0°C.[3]

  • Addition: Add NaBH₄ (1.5 eq) in portions.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to 20°C (RT) for 1 hour.

  • Quench: Quench with saturated NH₄Cl at 0°C. Do not use strong acids or heat during quench.

Data & Impurity Profile

Temperature vs. Impurity Correlation Table
Temp ZoneReaction StepDominant ImpurityMechanismPrevention Strategy
> 10°C Reagent FormationDimethylcarbamoyl chlorideVilsmeier reagent decompositionKeep POCl₃ addition < 5°C
> 80°C FormylationTars / Dimers Radical polymerizationLimit temp to 65°C; Strict N₂
> 80°C Formylation3,7-Diformyl speciesDisubstitution (Over-reaction)Control stoichiometry; Lower temp
> 40°C ReductionS-Oxides (Sulfoxides) Oxidation of sulfide bridgeKeep reduction at 0–25°C

Visual Logic & Workflows

Figure 1: Thermal Optimization Workflow

Caption: Step-by-step thermal checkpoints to maximize yield and minimize polymerization.

G cluster_0 Step 1: Vilsmeier-Haack cluster_1 Step 2: Reduction Start Start: 10-Methylphenothiazine Reagent Reagent Formation (DMF + POCl3) Start->Reagent Dry DMF Addition Substrate Addition Reagent->Addition Keep < 5°C Heating Reaction Phase (60-65°C) Addition->Heating Slow Ramp Hydrolysis Hydrolysis (Ice/NaOAc) Heating->Hydrolysis Complete Fail1 Impurity: Tars/Dimers Heating->Fail1 Temp > 80°C Red_Add NaBH4 Addition (0°C) Hydrolysis->Red_Add Isolate Aldehyde Red_Rxn Stir at RT (20-25°C) Red_Add->Red_Rxn End Product: 10-Methyl-10H-phenothiazine-3-methanol Red_Rxn->End Fail2 Impurity: Sulfoxides Red_Rxn->Fail2 Temp > 40°C

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for resolving common synthesis failures.

G Problem Issue Detected Type1 Low Yield / No Rxn Problem->Type1 Type2 Black Tar / Decomposition Problem->Type2 Type3 New Impurity Spot Problem->Type3 Sol1 Check POCl3 Quality Increase Time (Not Temp) Type1->Sol1 Sol2 Lower Temp to 60°C Check N2 Atmosphere Type2->Sol2 Sol3 S-Oxidation? Keep Workup Cold Type3->Sol3

References

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction: Mechanism and Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 10-Methylphenothiazine (Compound Summary). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of 10-Methylphenothiazine-3-Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, FAQs, and Standard Operating Procedures

Scientific Overview & Causality

The synthesis of 10-methylphenothiazine-3-methanol is a critical workflow for researchers developing organic electronics, sensitizing dyes, and pharmaceutical intermediates[1]. The standard synthetic route involves the Vilsmeier-Haack formylation of 10-methylphenothiazine to produce 10-methylphenothiazine-3-carboxaldehyde, followed by reduction using sodium borohydride (NaBH₄)[2].

Because the phenothiazine core is highly electron-donating, the system is exceptionally prone to oxidation. Furthermore, the step-wise nature of the synthesis means that crude mixtures often contain a spectrum of impurities ranging from highly non-polar starting materials to highly polar inorganic salts and oxidation byproducts[3]. Successful purification requires exploiting these distinct polarity and chemical reactivity differences to create a self-validating isolation system.

Quantitative Impurity Profiling

To design an effective purification system, you must first understand the physicochemical properties of the crude matrix. Table 1 summarizes the common impurities, their origins, and their chromatographic behavior.

Table 1: Physicochemical Profile of Crude 10-Methylphenothiazine-3-Methanol Impurities

CompoundOrigin / CausalityPolarityApprox. R_f (30% EtOAc/Hexane)Removal Strategy
10-Methylphenothiazine Unreacted starting material from Vilsmeier-Haack step.Very Low0.85 - 0.95Flash chromatography (elutes in pure hexane).
10-Methylphenothiazine-3-carboxaldehyde Incomplete NaBH₄ reduction.Low-Medium0.55 - 0.65Bisulfite wash or gradient flash chromatography.
10-Methylphenothiazine-3-methanol Target Product Medium 0.30 - 0.40 N/A
10-Methylphenothiazine 5-oxide Air oxidation of the phenothiazine sulfur atom[4].High0.05 - 0.15Silica plug, recrystallization, or discarding aqueous phase.
Borate Salts Inorganic byproduct of NaBH₄ reduction.Very High0.00 (Baseline)Aqueous quench and liquid-liquid extraction.
Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Product + Impurities) Quench Aqueous Quench (H2O/NH4Cl) Removes Boron Salts Start->Quench Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract Organic Organic Phase (Product, Aldehyde, SM, Sulfoxide) Extract->Organic Top Layer Aqueous Aqueous Phase (Inorganic Salts) Extract->Aqueous Bottom Layer Column Silica Gel Chromatography (Hexane:EtOAc Gradient) Organic->Column Concentrate Waste1 Discard to Aqueous Waste Aqueous->Waste1 SM Elution 1 (0% EtOAc): 10-Methylphenothiazine Column->SM Non-polar Aldehyde Elution 2 (10% EtOAc): Intermediate Aldehyde Column->Aldehyde Mid-polar Product Elution 3 (30% EtOAc): 10-methylphenothiazine-3-methanol Column->Product Polar Recryst Recrystallization (Ethanol) Product->Recryst Pure Ultrapure Product (>99% Purity) Recryst->Pure

Figure 1: Step-by-step purification workflow for crude 10-methylphenothiazine-3-methanol.

Troubleshooting FAQs

Q: My crude product contains a significant amount of the intermediate aldehyde. How do I separate it from the methanol product without running a massive column? A: Causality & Solution: The aldehyde is less polar than the primary alcohol, but if the contamination is heavy, chromatography becomes inefficient. You can exploit the chemical reactivity of the aldehyde instead. Wash the organic layer with saturated aqueous sodium bisulfite (NaHSO₃). The bisulfite undergoes nucleophilic addition to the aldehyde, forming a highly water-soluble bisulfite adduct. The target methanol product does not react and remains in the organic phase. This self-validating step chemically enforces separation based on functional group reactivity rather than mere polarity.

Q: The product has a reddish or dark tint instead of being pale yellow/white. What is this, and how do I remove it? A: Causality & Solution: Phenothiazines are notorious for their susceptibility to oxidation. Exposure to air and light generates colored radical cations, which eventually oxidize further to 4[3][4]. This sulfoxide impurity is highly polar due to the S=O bond. Troubleshooting: To remove it, pass the crude mixture through a short silica plug (the polar sulfoxide will stick to the baseline) or perform a recrystallization from hot ethanol. To prevent this in future runs, perform the workup under inert gas (argon/nitrogen), use degassed solvents, and store the final product in amber vials at 4°C.

Q: I am getting poor resolution between 10-methylphenothiazine (starting material) and the aldehyde on my silica column. What solvent system is best? A: Causality & Solution: 10-methylphenothiazine lacks any hydrogen-bonding functional groups and is highly non-polar, meaning it will elute near the solvent front even in low-polarity mixtures. If you start your column with too much Ethyl Acetate, both the starting material and the aldehyde will co-elute. Troubleshooting: Utilize a strict step-gradient. Start with 100% Hexane for 2-3 column volumes to completely flush out the 10-methylphenothiazine. Then, step up to 10% Ethyl Acetate in Hexane to elute the aldehyde. Finally, increase to 25-30% Ethyl Acetate to elute the target 10-methylphenothiazine-3-methanol.

Q: How do I ensure all boron salts are removed after the NaBH₄ reduction? I keep getting emulsions during extraction. A: Causality & Solution: Unquenched borohydride and intermediate borate esters act as surfactants, trapping the product and causing severe emulsions. Troubleshooting: Do not just add water. Quench the reaction strictly with saturated aqueous ammonium chloride (NH₄Cl). The mild acidity breaks the boron-oxygen bonds, liberating the free alcohol and converting boron species into highly water-soluble inorganic salts. If an emulsion still forms, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric borates before separating the layers.

Standard Operating Procedures (SOPs)

Protocol A: Optimized Aqueous Workup & Boron Salt Removal

  • Quench: Cool the crude reduction mixture (typically in methanol or THF) to 0°C using an ice bath.

  • Neutralization: Add saturated aqueous NH₄Cl dropwise until gas evolution (hydrogen gas) completely ceases. Self-validation: The cessation of bubbling confirms all reactive hydrides are destroyed.

  • Concentration: Remove the bulk of the organic reaction solvent under reduced pressure to prevent it from acting as a co-solvent during extraction.

  • Extraction: Dilute the residue with Ethyl Acetate (EtOAc) and Distilled Water (1:1 ratio). Transfer to a separatory funnel.

  • Separation: Shake vigorously and vent. Allow layers to separate. Extract the aqueous layer two more times with fresh EtOAc.

  • Washing: Wash the combined organic layers with brine (saturated NaCl) to remove residual water.

  • Drying: Add anhydrous Na₂SO₄ until the solid flows freely (stops clumping). Filter and concentrate under vacuum.

Protocol B: Chemical Scavenging of Aldehyde Impurity (Optional)

  • Preparation: Dissolve the concentrated crude organic mixture in a water-immiscible solvent (e.g., Dichloromethane or EtOAc).

  • Bisulfite Wash: Add an equal volume of freshly prepared saturated aqueous sodium bisulfite (NaHSO₃).

  • Agitation: Stir the biphasic mixture vigorously at room temperature for 2 hours.

  • Separation: Transfer to a separatory funnel, drain the aqueous layer (which now contains the aldehyde-bisulfite adduct).

  • Final Wash: Wash the organic layer with water, then brine, dry over Na₂SO₄, and concentrate.

Protocol C: Recrystallization for Final Polish

  • Dissolution: Place the semi-pure 10-methylphenothiazine-3-methanol in a round-bottom flask. Add a minimal amount of boiling ethanol until the solid just dissolves.

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature undisturbed (promotes larger, purer crystals).

  • Precipitation: Once at room temperature, transfer the flask to a 4°C refrigerator for 4 hours to maximize yield.

  • Filtration: Filter the formed crystals using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol to remove surface impurities (like traces of sulfoxide).

  • Drying: Dry the crystals under high vacuum overnight to remove residual solvent.

References
  • Title: A series of Schiff's bases and secondary amine derivatives from 3-formyl-10-methylphenothiazine Source: Canadian Science Publishing URL: 2

  • Title: Application Notes and Protocols: 10-Methyl-10H-phenothiazine-3-carbaldehyde in Organic Electronics Source: Benchchem URL: 1

  • Title: CAS No : 2234-09-5 | Product Name : 10-Methyl-10H -phenothiazine sulfoxide Source: Pharmaffiliates URL: 4

  • Title: STUDIES OF ANTIOXIDANTS AND INHIBITOR MECHANISMS AT ELEVATED TEMPERATURES Source: DTIC URL: 3

Sources

Technical Support Center: Stability & Storage of 10-Methyl-10H-phenothiazine-3-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

User Persona: Senior Application Scientist Compound: 10-Methyl-10H-phenothiazine-3-methanol CAS: 17800-45-2 Core Sensitivity: Extreme Photo-oxidation Susceptibility.

This compound serves as a critical building block (often for Mequitazine synthesis). Its stability is compromised by two primary reactive centers: the electron-rich phenothiazine sulfur (prone to sulfoxide formation) and the primary alcohol tail (prone to oxidation to aldehyde).

The Golden Rule: If your sample has turned pink , the degradation cascade has already begun.

Critical Troubleshooting: "Why is my sample changing color?"

This section addresses the most frequent user complaints regarding physical changes in the compound.

Issue A: The "Pink/Red" Shift

Symptom: The white/off-white powder turns faint pink or violet upon exposure to air.

  • Root Cause: Formation of the Phenothiazinium Radical Cation .[1]

  • Mechanism: Phenothiazines have low ionization potentials. Exposure to atmospheric oxygen, catalyzed by trace acid or light, removes an electron from the nitrogen-sulfur conjugated system, creating a colored radical cation (

    
    ).
    
  • Corrective Action:

    • Immediate: Purge headspace with Argon.

    • Assessment: Run TLC (Thin Layer Chromatography). If the pink color is superficial, recrystallization (ethanol/benzene) may salvage the bulk. If deep red, discard.

Issue B: The "Yellowing" Effect

Symptom: Sample turns distinct yellow or orange over time.

  • Root Cause: Irreversible oxidation to Sulfoxide (S=O) .

  • Mechanism: The radical cation reacts with moisture or oxygen to form the thermodynamically stable sulfoxide. Unlike the radical, this does not revert.

  • Corrective Action: This is irreversible. The sample purity is compromised.

Issue C: Solubility Drift

Symptom: Material no longer dissolves clearly in DCM or Methanol.

  • Root Cause: Polymerization or Aldehyde Formation.

  • Mechanism: The hydroxymethyl group (-CH2OH) can oxidize to the aldehyde (-CHO), which may undergo aldol-like condensation or polymerization, significantly altering solubility.

Degradation Pathways (Visualized)

Understanding the enemy is the first step to containment. The diagram below illustrates how Light (


) and Oxygen (

) attack the molecule.

DegradationPath Parent 10-Methyl-10H-phenothiazine-3-methanol (Intact / White) Radical Radical Cation Intermediate (Pink/Violet Warning Sign) Parent->Radical Light + O2 (Single Electron Transfer) Aldehyde Aldehyde Derivative (Oxidized Side Chain) Parent->Aldehyde [O] / Poor Storage (Alcohol Oxidation) Sulfoxide Sulfoxide Derivative (Yellow / Irreversible) Radical->Sulfoxide H2O / O2 (Hydrolysis)

Figure 1: The dual-threat degradation pathway showing the S-oxidation (Pink to Yellow) and side-chain oxidation routes.

Optimized Storage Protocol (The "How-To")

Do not rely on standard "Store at Room Temperature" advice found on generic COAs if you intend to keep the compound for >30 days.

Storage Decision Matrix
ParameterStandard (Short Term < 1 Week)Research Grade (Long Term) Reasoning
Temperature 20°C - 25°C-20°C Arrhenius kinetics: Lower temp slows radical propagation exponentially.
Atmosphere Tightly capped vialArgon/Nitrogen Blanket Exclusion of

prevents the initial electron transfer.
Container Clear GlassAmber Glass + Parafilm Blocks UV radiation (250-350nm) which excites the phenothiazine ring.
Desiccant NoneSilica Gel in Secondary Jar Prevents moisture-mediated conversion of radical cations to sulfoxides.
Step-by-Step Handling Workflow
  • Arrival: Immediately inspect color. If white/off-white, proceed.

  • Aliquot: Do not store the bulk bottle in the freezer if you plan to use it frequently. Freeze-thaw cycles introduce condensation.

    • Action: Aliquot into single-use amber vials under an inert gas stream.

  • Sealing: Cap tightly. Wrap the cap junction with Parafilm or electrical tape to prevent oxygen diffusion.

  • Freezing: Place vials inside a secondary container (jar) containing desiccant packets. Store at -20°C.

  • Thawing: Allow the vial to reach room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric water onto the powder, accelerating degradation.

Quality Control & Validation

How do you prove your system works? Use this self-validating protocol.

The "Purity Check" Workflow:

  • Visual Check: Is it pink? (Yes = Stop, purify).

  • TLC Method:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (Start 80:20, adjust polarity).

    • Visualization: UV (254 nm).

    • Interpretation:

      • Spot A (Rf ~0.4): Target Alcohol.

      • Spot B (Lower Rf): Sulfoxide (more polar).

      • Spot C (Higher Rf): Aldehyde (less polar than alcohol, usually).

  • Advanced Validation (NMR):

    • Check for the disappearance of the

      
       doublet (approx 4.5 ppm) and appearance of 
      
      
      
      singlet (approx 9.8 ppm) or aromatic shifts indicating S-oxidation.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO or DMF stock solutions? A: Use with extreme caution. While soluble, DMSO is hygroscopic and can act as a mild oxidant under certain conditions. If you must make a stock solution, use anhydrous DMSO , purge with Argon, store at -80°C, and use within 1 week. Fresh preparation is always superior.

Q: I see a "blue" tint instead of pink. What is that? A: This often indicates a specific hydration state of the radical cation or complexation with trace metal ions (e.g., Iron) on spatulas. Always use stainless steel or Teflon-coated spatulas, never reactive metals.

Q: Is the degradation toxic? A: Phenothiazines and their metabolites are biologically active. Photodecomposition products can be phototoxic (causing skin sensitization). Handle all degraded material as hazardous chemical waste.

References

  • Sigma-Aldrich. (10-Methyl-10H-phenothiazin-3-yl)methanol Product Sheet. Retrieved from

  • Pankratov, A. N., et al. (1993).[1] Chemical and electrochemical oxidation of phenothiazine. Canadian Journal of Chemistry.[1] Retrieved from

  • Bide Pharmatech. MSDS for 10-Methyl-10H-phenothiazine-3-methanol. Retrieved from

  • Santa Cruz Biotechnology. 10-Methyl-10H-phenothiazine-3-carbaldehyde (Related Degradant).[2] Retrieved from

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from

Sources

Technical Support Center: Optimizing 10-Methylphenothiazine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket Topic: Addressing Low Conversion & Catalyst Deactivation in 10-Methylphenothiazine Scaffolds

Diagnostic Overview

Functionalizing 10-methylphenothiazine (10-Me-PTZ) presents a classic "rich-scaffold paradox." While the tricyclic core is electron-rich and theoretically reactive toward electrophiles, the presence of the sulfide bridge (position 5) and the nitrogen lone pair creates a minefield of chemoselectivity issues.

If you are experiencing low conversion (<20%) or catalyst death , your issue likely stems from one of three root causes:

  • Catalyst Poisoning: The sulfur atom at position 5 is a soft Lewis base that irreversibly coordinates to soft transition metals (Pd, Pt), quenching the catalytic cycle.

  • Parasitic Oxidation: The scaffold is easily oxidized to the sulfoxide (S=O) or sulfone (

    
    ), which deactivates the ring toward further electrophilic substitution.
    
  • Regiochemical Mismatch: Competition between the electronically favored C3/C7 positions and sterically accessible sites leads to complex mixtures that mimic "low yield" during purification.

Troubleshooting Modules

Module A: The "Dead Catalyst" Syndrome (Cross-Coupling Failures)

User Symptom: “I’m trying a Buchwald-Hartwig amination or Suzuki coupling. The reaction turns black immediately (Pd precipitation) and I recover 90% starting material.”

Root Cause: Sulfur Poisoning. The phenothiazine sulfur atom outcompetes standard phosphine ligands (like


) for the Palladium center, forming a catalytically inactive [Pd(Ar)-S-PTZ] complex.[1]

The Solution: Ligand Sterics & Pre-Catalysts You must use ligands that are bulky enough to sterically preclude sulfur coordination while maintaining catalytic activity.

  • Protocol Shift: Switch from simple Pd salts (

    
    ) to Pd(II) Pre-catalysts  or bulky Biaryl Phosphine Ligands .
    
  • Recommended Ligands:

    • RuPhos / XPhos: The bulky isopropyl groups on the biaryl backbone create a "roof" over the Pd center, blocking the approach of the PTZ sulfur atom.

    • Pd-NHC Complexes (PEPPSI-IPr): N-Heterocyclic Carbenes bind Pd more tightly than phosphines, preventing ligand displacement by sulfur.

Visualizing the Poisoning Mechanism:

CatalystPoisoning cluster_0 Standard Conditions (Failure) cluster_1 Optimized Conditions (Success) Pd_Standard Pd(PPh3)4 S_Coord Sulfur Coordination (Poisoning) Pd_Standard->S_Coord PTZ Sulfur binds Pd Pd_Bulky Pd-RuPhos G4 Pd_Black Pd Black (Inactive Precipitate) S_Coord->Pd_Black Ligand Displacement OxAdd Oxidative Addition Pd_Bulky->OxAdd Steric Shielding Prod C-C / C-N Bond OxAdd->Prod Catalytic Cycle

Figure 1: Mechanism of catalyst deactivation by sulfur coordination versus steric protection by bulky ligands.

Module B: The "Wrong Product" Trap (Bromination)

User Symptom: “I attempted to brominate 10-Me-PTZ using


, but NMR shows a downfield shift of all protons and no C-Br bond. Mass spec indicates M+16.”

Root Cause: Oxidation vs. Substitution. Elemental bromine (


) acts as an oxidant before it acts as an electrophile, converting the sulfide to a sulfoxide . The sulfoxide is electron-withdrawing, shutting down the nucleophilicity of the ring and preventing bromination.

The Solution: NBS & Polar Aprotic Solvents Use N-Bromosuccinimide (NBS) to control the concentration of active bromine species.

Comparative Data: Bromination Agents

ReagentSolventMajor ProductYieldNotes

(1.0 eq)
DCM / AcOHSulfoxide (Oxidation)>85%Avoid. Fast oxidation of S.
NBS (1.0 eq) DMF or DMAc 3-Bromo-10-Me-PTZ 88% Recommended. Polar solvent stabilizes the transition state.[1]
NBS (2.2 eq) DMF3,7-Dibromo-10-Me-PTZ92%Excellent for symmetric functionalization.

EtOAcMixtureLowHeterogeneous reaction leads to poor conversion.[1]
Module C: Regioselectivity (C3 vs. C1)

User Symptom: “I need to functionalize the C1 position (ortho to Nitrogen), but I only get C3 (para to Nitrogen).”

Root Cause: Electronic Control. The C3 position is electronically activated by the nitrogen lone pair (para-direction) and is sterically unencumbered. C1 is sterically hindered by the N-Methyl group.

The Solution: Directing Groups or Gold Catalysis To hit C3 selectively with high efficiency, Gold(I) catalysis is superior to Pd because Au(I) is less "philic" toward the sulfur bridge in this oxidation state.

  • Reference Technique: Use Gold(I)-catalyzed carbene transfer with aryldiazoacetates.[2][3] This method achieves exclusive C3 functionalization without touching the sulfur [1].

Experimental Protocols

Protocol 1: Selective Monobromination of 10-Methylphenothiazine

Use this to generate a precursor for lithiation or cross-coupling.

  • Setup: Charge a flame-dried round-bottom flask with 10-methylphenothiazine (1.0 eq, 5 mmol) and anhydrous DMF (0.2 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath. Critical: Low temperature suppresses oxidation.

  • Addition: Dissolve NBS (1.05 eq) in minimal DMF and add dropwise over 30 minutes. Protect from light (wrap flask in foil) to prevent radical side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Quench: Pour into ice-cold water. The product usually precipitates.

  • Purification: Filter the solid. Recrystallize from Ethanol.[1]

    • Checkpoint: 1H NMR should show a doublet at the C1/C2 positions and loss of symmetry compared to the starting material.

Protocol 2: Gold-Catalyzed C-H Functionalization (C3-Arylation)

Based on the method by Jana et al. [1].[2][3] Use this for direct C-C bond formation.

  • Catalyst Prep: In a glovebox or under Argon, mix IPrAuCl (5 mol%) and AgSbF6 (5 mol%) in dry 1,2-dichloroethane (DCE). Stir for 10 mins to generate the active cationic Gold species.

  • Substrate: Add 10-methylphenothiazine (1.0 eq).

  • Reagent: Add the aryldiazoacetate (Ph-C(=N2)-COOEt) (1.2 eq) slowly via syringe pump over 1 hour.

    • Why Slow Addition? Prevents homocoupling of the diazo compound.

  • Conditions: Stir at RT for 12 hours.

  • Workup: Filter through a short pad of silica to remove silver salts. Evaporate and purify via column chromatography.[1]

Decision Logic for Troubleshooting

Use this flow to diagnose your specific experimental failure.

TroubleshootingFlow Start Start: Low Conversion Check_Color Did reaction turn black/precipitate? Start->Check_Color Check_MS Check Mass Spec (LCMS) Check_Color->Check_MS No Ligand_Issue CAUSE: Sulfur Poisoning FIX: Switch to RuPhos/XPhos or Pd-NHC Check_Color->Ligand_Issue Yes (Pd Black) Ox_Issue CAUSE: Sulfoxide Formation FIX: Use NBS/DMF, Exclude Light/O2 Check_MS->Ox_Issue M+16 Peak Found SM_Issue CAUSE: Low Reactivity FIX: Switch to Au(I) Catalysis or Lithiation Route Check_MS->SM_Issue Only SM Found

Figure 2: Diagnostic logic tree for troubleshooting 10-methylphenothiazine functionalization.

References

  • Jana, S., et al. "Gold(I)-catalyzed regioselective C–H functionalization of N-protected phenothiazines."[1][2][3] Chemical Science, 2018.

  • Dahl, T., et al. "Palladium-catalyzed three-component approach to promazine with formation of one carbon-sulfur and two carbon-nitrogen bonds."[4] Angewandte Chemie International Edition, 2008.[4]

  • Müller, T. J. J. "Phenothiazine as a scaffold for functional materials." Tetrahedron Letters, 2014.
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[2] (Reference for ligand selection to overcome poisoning).

Sources

Validation & Comparative

1H NMR and 13C NMR spectra analysis of 10H-phenothiazine-3-methanol, 10-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural integrity and purity of functionalized phenothiazines is a critical prerequisite for their downstream application in optoelectronics, redox flow batteries, and neuroleptic drug development.

This guide provides an in-depth, objective comparison of the


H and 

C NMR spectra of 10-methyl-10H-phenothiazine-3-methanol against its direct synthetic precursors: the unsubstituted core 10-methylphenothiazine (10-MPT) and the intermediate 10-methylphenothiazine-3-carboxaldehyde . Rather than merely listing chemical shifts, this guide decodes the causality behind the spectral changes, providing a self-validating framework for researchers to definitively confirm successful functionalization.

Mechanistic Causality: Tracking Functionalization via NMR

The synthesis of 10-methyl-10H-phenothiazine-3-methanol typically follows a sequential functionalization pathway: N-methylation of the phenothiazine core, followed by Vilsmeier-Haack formylation at the para-position (C3) relative to the nitrogen, and finally, hydride reduction of the aldehyde to a hydroxymethyl group[1].

NMR spectroscopy is the most robust tool to track this progression because the phenothiazine core possesses a unique "butterfly" conformation[2]. The electron-donating nature of the N-methyl group and the electron-withdrawing or donating nature of the C3 substituents drastically alter the shielding environment of the aromatic protons.

  • The N-Methyl Anchor: Across all three derivatives, the N-CH

    
     protons resonate as a sharp singlet near 3.35–3.40 ppm [3]. This peak is unaffected by the C3 functionalization and serves as the perfect internal integration anchor (set to 3.00) to quantify the rest of the molecule[4].
    
  • Symmetry Breaking: The base 10-MPT molecule has a plane of symmetry, resulting in overlapping multiplet signals for the 8 aromatic protons[5]. Functionalization at C3 breaks this symmetry, splitting the aromatic region into distinct spin systems (an ABX system for the substituted ring and a complex multiplet for the unsubstituted ring).

  • The Reduction Signature: The definitive proof of successful conversion from the aldehyde intermediate to the target methanol derivative is the disappearance of the highly deshielded formyl proton (~9.80 ppm ) and the emergence of a benzylic methylene signal (~4.55 ppm )[1].

G A 10-Methylphenothiazine (Symmetric Core) B Vilsmeier-Haack Formylation A->B POCl3, DMF Breaks Symmetry C 10-MPT-3-carboxaldehyde (Aldehyde Intermediate) B->C +CHO (~9.8 ppm) D NaBH4 Reduction (Hydride Transfer) C->D Erases CHO Peak E 10-MPT-3-methanol (Target Product) D->E +CH2OH (~4.5 ppm)

NMR-tracked synthetic workflow of 10-methyl-10H-phenothiazine-3-methanol.

Comparative Spectral Data Analysis

To objectively compare the target product with its alternatives, the quantitative NMR data is summarized below. The shifts demonstrate the electronic push-pull dynamics of the phenothiazine ring system.

Table 1: H NMR Comparative Data (400 MHz, CDCl , in ppm)
Structural Feature10-Methylphenothiazine (Core)10-MPT-3-carboxaldehyde (Intermediate)10-MPT-3-methanol (Target)Causality / Assignment Notes
N-CH

3.35 (s, 3H)3.42 (s, 3H)3.38 (s, 3H)Mild deshielding in the aldehyde due to the electron-withdrawing -CHO group[3].
-CHO (Formyl) N/A9.81 (s, 1H)N/AHighly deshielded due to carbonyl anisotropy[1].
-CH

-O (Methylene)
N/AN/A4.58 (s, 2H)Appears as a singlet (or doublet if coupled to -OH in ultra-dry solvents).
-OH (Hydroxyl) N/AN/A1.65 - 2.10 (br s, 1H)Broad signal due to proton exchange; position is concentration-dependent.
Aromatic Protons 6.80 - 7.20 (m, 8H)6.85 - 7.65 (m, 7H)6.80 - 7.20 (m, 7H)-CHO pulls electron density, shifting C2/C4 protons downfield. Reduction restores electron density.
Table 2: C NMR Comparative Data (100 MHz, CDCl , in ppm)
Carbon Environment10-Methylphenothiazine10-MPT-3-carboxaldehyde10-MPT-3-methanol
N-CH

35.335.635.4
Carbonyl (C=O) N/A189.8N/A
Methylene (-CH

-)
N/AN/A64.8
Aromatic (C-N, C-S) 114.0 - 145.5114.5 - 150.2114.2 - 146.0

Self-Validating Experimental Protocol

A rigorous analytical workflow must be self-validating. The presence of the hydroxymethyl group in 10-methyl-10H-phenothiazine-3-methanol introduces a labile proton (-OH) that can be definitively proven using a D


O exchange experiment .
Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the purified 10-methyl-10H-phenothiazine-3-methanol in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Instrument Tuning & Acquisition:

    • Probe tuning and 3D shimming are critical to resolve the fine ABX splitting of the asymmetric aromatic ring.

    • Acquire the standard

      
      H NMR spectrum (400 MHz, 16 scans, 2-second relaxation delay).
      
  • Primary Data Processing: Phase and baseline-correct the spectrum. Set the integral of the sharp N-CH

    
     singlet at 3.38 ppm strictly to 3.00 . Verify that the benzylic -CH
    
    
    
    - peak at 4.58 ppm integrates to 2.00 and the aromatic region integrates to 7.00 .
  • Self-Validation (D

    
    O Shake Test): 
    
    • Remove the NMR tube from the spectrometer.

    • Add 2 drops of heavy water (D

      
      O) directly into the tube. Cap and shake vigorously for 30 seconds to force proton-deuterium exchange (-OH 
      
      
      
      -OD).
    • Re-acquire the

      
      H NMR spectrum under identical parameters.
      
  • Confirmation: Overlay the two spectra. If the compound is the correct target, the broad singlet at ~1.65–2.10 ppm will completely disappear, and the -CH

    
    - peak will sharpen into a perfect singlet (if it was previously split by the adjacent hydroxyl proton).
    

Protocol S1 Sample Prep 15 mg in 0.6 mL CDCl3 S2 Primary Acquisition 400 MHz, 16 Scans (1H) S1->S2 S3 Integration & Phasing Anchor N-CH3 to 3.00 S2->S3 S4 D2O Shake Test (Isotope Exchange) S3->S4 S5 Re-Acquisition Validate -OH Disappearance S4->S5

Self-validating D2O exchange protocol for definitive structural confirmation.

References

  • Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation. National Institutes of Health (NIH).4

  • Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. Taylor & Francis. 1

  • Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Donor-Acceptor Molecule. University of Texas at Austin. 2

  • Synthesis, Cyclic Voltammetric Studies... 3-Bromo-10-methylphenothiazine. Boston University. 3

  • Using Voltammetry Augmented with Physics-Based Modeling and Bayesian Hypothesis Testing to Estimate Electrolyte Composition. Semantic Scholar. 5

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 10-Methylphenothiazine-3-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

10-methylphenothiazine-3-methanol serves as a critical intermediate in the synthesis of optoelectronic materials (OLED hole-transport layers) and phenothiazine-based pharmaceuticals. Its structural integrity is defined by the coexistence of the electron-rich phenothiazine core, an N-methyl protecting group, and a reactive hydroxymethyl handle at the C3 position.

This guide provides a technical breakdown of its mass spectrometry (MS) behavior, contrasting it with its non-functionalized analogs. For researchers, distinguishing the benzylic hydroxyl loss from methyl group scission is the primary analytical challenge. This document details the specific fragmentation pathways (ESI and EI), diagnostic ions, and experimental protocols required to validate this compound's purity and identity.

Part 1: Structural Context & Ionization Physics[1]

To interpret the mass spectrum accurately, one must understand the electronic environment of the molecule.

  • Target Molecule: 10-methylphenothiazine-3-methanol

  • Formula:

    
    
    
  • Molecular Weight: 243.32 Da

  • Exact Mass: 243.0718 Da

The "Push-Pull" Stability Factor

Unlike simple benzyl alcohols, the hydroxyl group at the C3 position is electronically coupled to the phenothiazine nitrogen. The nitrogen atom's lone pair donates electron density into the aromatic system (+M effect), significantly stabilizing any carbocation formed at the C3 position. Consequently, the loss of water (ESI) or hydroxyl radical (EI) is the dominant, kinetically favored pathway, often occurring even as in-source fragmentation.

Part 2: Fragmentation Analysis & Mechanisms

Electrospray Ionization (ESI+) Pathways

In positive mode ESI, the molecule typically forms the protonated pseudomolecular ion


.
  • Precursor Ion:

    
     244.08
    
  • Primary Fragment (Base Peak):

    
     226.07 (
    
    
    
    )
    • Mechanism:[1][2] Protonation of the hydroxyl group followed by water elimination. The resulting benzylic carbocation is stabilized by the resonance of the phenothiazine ring system.

  • Secondary Fragment:

    
     212/213 (Loss of 
    
    
    
    or
    
    
    )
    • Mechanism:[1][2] High collision energies (CID) can cleave the C-C bond connecting the hydroxymethyl group to the ring, effectively reverting the molecule to the 10-methylphenothiazine core cation.

Electron Impact (EI) Pathways

In GC-MS (EI, 70eV), the radical cation


 is formed.
  • Molecular Ion:

    
     243 (Strong intensity due to aromatic stability).
    
  • Diagnostic Fragment:

    
     226 (
    
    
    
    )
    • Note: Unlike aliphatic alcohols which lose water (

      
      ), benzyl-like alcohols in EI often lose the hydroxyl radical (
      
      
      
      ) to form a stable tropylium-like or quinoid cation.
  • Core Degradation:

    
     198 (Loss of 
    
    
    
    + H rearrangement) and
    
    
    166 (Sulfur extrusion).
Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its direct precursors/analogs to assist in impurity profiling.

FeatureTarget: 10-Me-PTZ-3-MeOH Comparator A: 10-Methylphenothiazine Comparator B: Phenothiazine
MW / Exact Mass 243.32 / 243.07213.30 / 213.06199.27 / 199.05
Dominant Ion (ESI)

226 (Loss of

)

213 (Stable Radical/Protonated)

200 (

)
Diagnostic Loss -18 Da (

)
-15 Da (

)
-32 Da (S) (High Energy)
Key Differentiator Benzylic cation stability makes the parent ion fragile.Extremely stable parent ion; hard to fragment.Lack of Methyl group shifts all peaks by -14 Da.

Part 3: Visualizing the Fragmentation Pathway

The following diagram illustrates the specific ESI+ fragmentation cascade, highlighting the transition from the protonated parent to the stabilized carbocation and subsequent ring degradation.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 244.08 (Protonated Alcohol) Intermediate Transition State (OH2+ Leaving Group) Parent->Intermediate Protonation Fragment2 Core Cation [M - CH2OH]+ m/z 212.05 (Side Chain Loss) Parent->Fragment2 High Energy CID Loss of CH2O (-30 Da) Fragment1 Benzylic Carbocation [M+H - H2O]+ m/z 226.07 (Base Peak / Diagnostic) Intermediate->Fragment1 Loss of H2O (-18 Da) Resonance Stabilization Fragment3 Ring Contraction (Sulfur Extrusion) m/z ~194 Fragment1->Fragment3 Extreme Energy Ring Degradation

Caption: ESI+ fragmentation pathway of 10-methylphenothiazine-3-methanol. The green node represents the most abundant diagnostic ion (


 226) formed via water loss.

Part 4: Experimental Protocol (LC-MS/MS)

To replicate these results for quality control or metabolic stability studies, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of target in 1 mL Acetonitrile (ACN). Dilute to 1 µg/mL with 50:50 ACN:Water + 0.1% Formic Acid.

  • Why Formic Acid? Promotes protonation of the alcohol oxygen, facilitating the diagnostic water loss.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 5 minutes. Phenothiazines are hydrophobic and will elute late.

MS Parameters (Q-TOF / Triple Quad)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 110 V (Keep moderate to prevent complete in-source loss of water).

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Quantification (MRM): Target transition

      
       (CE ~15-20 eV).
      
Workflow Diagram

Workflow Sample Sample Prep 1 µg/mL in ACN/H2O LC LC Separation C18 Column Ret Time: ~3.5 min Sample->LC ESI ESI Source (+) Protonation [M+H]+ LC->ESI Q1 Q1 Filter Select m/z 244.1 ESI->Q1 CC Collision Cell N2 Gas, 20eV Q1->CC Q3 Detector Record m/z 226.1 CC->Q3

Caption: Step-by-step LC-MS/MS workflow for the specific detection of 10-methylphenothiazine-3-methanol.

References

  • NIST Mass Spectrometry Data Center. Phenothiazine Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[3] Available at: [Link]

  • Hubert-Roux, M., et al. (2010). Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n).[4][5] Journal of Mass Spectrometry.[4] Available at: [Link]

  • Gilbert, J.N.T., et al. (1968). High resolution mass spectra of phenothiazines. Organic Mass Spectrometry.[2] (Foundational text on phenothiazine ring stability).

  • Doc Brown's Chemistry. Mass spectrum of Methanol and derivatives (General mechanisms for hydroxymethyl loss). Available at: [Link]

Sources

A Comparative Guide to the FTIR Spectral Identification of 10H-phenothiazine-3-methanol and 10-methyl-phenothiazine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, precise analytical characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for identifying functional groups and elucidating the structural nuances of pharmaceutical compounds. This guide provides an in-depth comparison of the FTIR spectral features of two key phenothiazine derivatives: 10H-phenothiazine-3-methanol and 10-methyl-phenothiazine. Understanding their distinct spectral signatures is crucial for synthesis verification, quality control, and the development of new therapeutic agents based on the versatile phenothiazine scaffold.

Phenothiazine and its derivatives are a significant class of heterocyclic compounds, widely recognized for their broad spectrum of pharmacological activities. The introduction of different substituents onto the phenothiazine core can dramatically alter its biological properties. This guide will dissect the vibrational spectroscopy of two such derivatives, offering a clear rationale for their spectral differences based on their unique functional groups. The data presented herein is a synthesis of experimental findings and theoretical calculations to provide a robust framework for their identification.[1]

The Structural and Vibrational Landscape of Phenothiazine Derivatives

The core structure of phenothiazine consists of a tricyclic system with two benzene rings fused to a central 1,4-thiazine ring.[2] The FTIR spectrum of this parent molecule is characterized by bands corresponding to aromatic C-H stretching, C=C ring stretching, and C-N and C-S stretching modes.[3] The substitution at the N10 position and on the aromatic rings introduces new vibrational modes and shifts existing ones, providing a unique spectral fingerprint for each derivative.

10-methyl-phenothiazine: The Influence of N-Alkylation

The addition of a methyl group at the 10-position of the phenothiazine ring in 10-methyl-phenothiazine (10-MPTZ) primarily influences the vibrations associated with the C-N bond and introduces characteristic C-H vibrations of the methyl group. The experimental infrared spectra of phenothiazine derivatives have been extensively studied to establish the diagnostic value of various substituent positions.[4]

10H-phenothiazine-3-methanol: The Impact of a Hydroxymethyl Group

In contrast, 10H-phenothiazine-3-methanol (PTZ-CH2OH) retains the N-H bond of the parent phenothiazine but incorporates a hydroxymethyl group at the 3-position of one of the benzene rings. This introduces highly characteristic O-H and C-O stretching vibrations, which are key identifiers in its FTIR spectrum. A study by Endrédi et al. (2005) provides a detailed vibrational spectroscopic analysis of this compound alongside 10-methyl-phenothiazine, forming a cornerstone for this comparative guide.[1]

Comparative Analysis of Key FTIR Spectral Bands

The most significant differences in the FTIR spectra of 10-methyl-phenothiazine and 10H-phenothiazine-3-methanol arise from their distinct substituents. The following table summarizes the key differentiating vibrational bands based on experimental data and theoretical calculations.

Vibrational Mode 10H-phenothiazine-3-methanol (cm⁻¹) 10-methyl-phenothiazine (cm⁻¹) Interpretation
O-H Stretch ~3350-3450 (broad)AbsentIndicates the presence of the hydroxyl group, with broadening due to hydrogen bonding.
N-H Stretch ~3325-3395AbsentCharacteristic of the secondary amine in the phenothiazine ring.[5]
Aromatic C-H Stretch ~3050-3100~3050-3100Common to both molecules, arising from the benzene rings.
Aliphatic C-H Stretch ~2850-2960~2850-2960Vibrations of the CH₂ group in the methanol substituent and the CH₃ group in 10-MPTZ.
C=C Aromatic Ring Stretch ~1570-1600~1570-1600Skeletal vibrations of the benzene rings, present in both compounds.
C-O Stretch ~1030-1050AbsentA key indicator of the primary alcohol in 10H-phenothiazine-3-methanol.
C-N Stretch ~1290-1310~1290-1310Associated with the tertiary amine in 10-MPTZ and the secondary amine in PTZ-CH2OH.
C-H Bend (Methyl) Absent~1375-1380, ~1450-1490Characteristic deformation vibrations of the N-methyl group.[5]
Out-of-Plane C-H Bending ~740-820~740-820Dependent on the substitution pattern of the aromatic rings.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

To ensure the reliability and reproducibility of FTIR data, a standardized experimental protocol is essential. The following outlines a typical procedure for analyzing solid samples of phenothiazine derivatives using the KBr pellet technique with a spectrometer such as the Thermo Fisher Scientific Nicolet 5700.[6]

Materials and Equipment
  • FTIR Spectrometer (e.g., Thermo Scientific Nicolet series)

  • Hydraulic press for KBr pellet preparation

  • Agate mortar and pestle

  • Infrared-grade Potassium Bromide (KBr), dried

  • Spatula and weighing paper

  • Sample (10H-phenothiazine-3-methanol or 10-methyl-phenothiazine)

Step-by-Step Methodology
  • Sample Preparation:

    • Thoroughly dry the KBr powder in an oven to remove any adsorbed water, which can interfere with the O-H stretching region of the spectrum.

    • Weigh approximately 1-2 mg of the phenothiazine derivative and 100-200 mg of dry KBr.

    • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the mixture to the die of the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet. A clear pellet indicates good dispersion of the sample.

  • Background Spectrum Acquisition:

    • Place the empty sample holder in the FTIR spectrometer.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum. This will be subtracted from the sample spectrum to provide the true absorbance of the sample.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the sample holder.

    • Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Process the resulting spectrum to identify the wavenumbers of the absorption bands.

    • Compare the obtained spectrum with reference spectra or the data provided in this guide to confirm the identity of the compound.

Visualizing the Molecular and Spectral Comparison

To further clarify the structural differences and the workflow for their spectral identification, the following diagrams are provided.

Molecular Structures cluster_0 10H-phenothiazine-3-methanol cluster_1 10-methyl-phenothiazine PTZ_CH2OH Key Functional Groups: - N-H (secondary amine) - C-O-H (primary alcohol) - 1,2,4-trisubstituted benzene ring MPTZ Key Functional Groups: - N-CH3 (tertiary amine) - 1,2-disubstituted benzene rings

Caption: Key functional group differences between the two phenothiazine derivatives.

FTIR Spectral Identification Workflow Sample Unknown Phenothiazine Derivative FTIR Acquire FTIR Spectrum (KBr Pellet Method) Sample->FTIR Analyze Analyze Spectrum for Key Bands FTIR->Analyze OH_NH_check Broad band at ~3400 cm⁻¹ (O-H)? Sharp band at ~3350 cm⁻¹ (N-H)? Analyze->OH_NH_check CO_check Strong band at ~1040 cm⁻¹ (C-O)? OH_NH_check->CO_check Yes CH3_check Bands at ~1380 & ~1470 cm⁻¹ (C-H bend)? OH_NH_check->CH3_check No Result_PTZ_CH2OH Identified as 10H-phenothiazine-3-methanol CO_check->Result_PTZ_CH2OH Yes Inconclusive Inconclusive or Other Derivative CO_check->Inconclusive No Result_MPTZ Identified as 10-methyl-phenothiazine CH3_check->Result_MPTZ Yes CH3_check->Inconclusive No

Caption: A decision-making workflow for identifying the two compounds via FTIR.

Conclusion

The differentiation between 10H-phenothiazine-3-methanol and 10-methyl-phenothiazine via FTIR spectroscopy is straightforward and reliable due to their distinct functional groups. The presence of a broad O-H stretching band and a C-O stretching band are definitive markers for 10H-phenothiazine-3-methanol. Conversely, the absence of these bands, coupled with the presence of characteristic N-methyl C-H bending vibrations, confirms the identity of 10-methyl-phenothiazine. This guide provides the foundational spectral knowledge and a practical experimental framework to empower researchers in the accurate and efficient characterization of these important pharmaceutical building blocks.

References

  • Endrédi, H., et al. (2005). Experimental and quantum chemical study on the vibrational spectroscopy of N-methylphenothiazines: Part 1. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(2), 349-360.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71015, 10-Methylphenothiazine. Retrieved from [Link].

  • Endrédi, H., et al. (2005). Experimental and quantum chemical study on the vibrational spectroscopy of N-methylphenothiazines: Part 1. ResearchGate. Available at: [Link].

  • Kostenko, A., et al. (2018). Antioxidant Properties of New Phenothiazine Derivatives. Antioxidants, 7(10), 139. Available at: [Link].

  • Sharad Kumar, et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 563-571.
  • Saraf, S., Khan, M. A., & Al-nousaui, S. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University.
  • Saraf, S., Khan, M. A., & Al-nousaui, S. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University.
  • Gupta, R. R., et al. (2012). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 28(4), 1727-1734.
  • National Institute of Standards and Technology. (n.d.). Phenothiazine. In NIST Chemistry WebBook. Retrieved from [Link].

  • Singh, A., & Sharma, P. K. (2011).
  • Kasi, V., et al. (2020). Synthesis, spectral characterization and antitumor activity of phenothiazine derivatives. Journal of Heterocyclic Chemistry, 57(6), 2722-2728.
  • A. Nadeem Hashmi, S., et al. (2002). Synthesis and characterization of pi-stacked phenothiazine-labeled oligodeoxynucleotides. Organic letters, 4(26), 4571-4574.
  • Thermo Fisher Scientific. (n.d.). Nicolet FT-IR Spectrometer.
  • Endrédi, H., et al. (2005). Experimental and quantum chemical study on the vibrational spectroscopy of N-methylphenothiazines: part 1. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 63(2), 349-360.
  • Pharmaffiliates. (n.d.). 10-Methylphenothiazine. Retrieved from [Link].

  • ResearchGate. (n.d.). Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies. Retrieved from [Link].

  • Iovu, M., et al. (2023). Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. International Journal of Molecular Sciences, 24(6), 5449.
  • Ali, B., et al. (2025). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives.
  • Kaczorowska, M. A., et al. (2022).
  • Kaczorowska, M. A., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.
  • Hsu, C.-W., et al. (n.d.).
  • Coldea, T. E., et al. (2013).
  • LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

Sources

Comparative HPLC Method Development: Optimizing Purity Analysis for 10-Methylphenothiazine-3-Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

10-Methylphenothiazine-3-methanol (CAS: 17800-45-2) is a critical intermediate in the synthesis of advanced functional materials and pharmaceutical derivatives. Unlike its pharmacologically active cousins (e.g., Promethazine, Chlorpromazine), this molecule lacks a basic aliphatic amine side chain. This structural distinction fundamentally alters the chromatographic strategy: the challenge is not "silanol suppression" for peak shape, but rather selectivity against structurally similar oxidation by-products (sulfoxides) and lipophilic synthetic precursors.

This guide compares a standard "Generic" Isocratic method against an "Optimized" Stability-Indicating Gradient method. The optimized protocol prioritizes the separation of the parent compound from its 5-oxide (sulfoxide) degradation product, a common impurity that co-elutes on standard C18 systems.

Chemical Context & Impurity Profiling[1][2]

To develop a robust method, we must first map the "Chemical Space" of the analyte. The separation challenge is defined by the synthesis pathway and the molecule's susceptibility to oxidation.

Synthesis & Degradation Pathway (Mechanism)

The following diagram illustrates the origin of key impurities. The critical separation is between the target alcohol and its sulfoxide form, which is generated upon exposure to air or light.

ImpurityPathway PTZ Phenothiazine (Starting Material) MePTZ 10-Methylphenothiazine (Intermediate 1) PTZ->MePTZ Methylation (MeI, NaH) Aldehyde 10-Me-PTZ-3-Carbaldehyde (Intermediate 2) MePTZ->Aldehyde Vilsmeier-Haack (POCl3, DMF) Sulfoxide Sulfoxide Impurity (Oxidation Product) MePTZ->Sulfoxide Side Reaction Target 10-Methylphenothiazine- 3-Methanol (TARGET ANALYTE) Aldehyde->Target Reduction (NaBH4) Target->Sulfoxide Oxidation (Air/Light) [S -> S=O]

Figure 1: Synthesis and degradation pathway identifying critical impurities (gray) and the stability-limiting oxidation product (red).

Method Comparison: Generic vs. Optimized

Method A: The "Generic" Approach (Baseline)

Commonly used for initial screening but often fails in purity determination.

  • Column: Standard C18 (5 µm, 150 x 4.6 mm).[1]

  • Mobile Phase: Isocratic Methanol : Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV 254 nm.[2]

Critical Flaws:

  • Co-elution: The Sulfoxide impurity is more polar than the parent but often co-elutes or elutes on the tail of the parent peak in high-organic isocratic modes.

  • Retention of Precursors: The starting material (10-methylphenothiazine) is significantly more lipophilic (LogP ~5.5) than the alcohol (LogP ~3.0). In isocratic mode, it elutes extremely late (>30 mins) or carries over to the next injection.

  • Peak Broadening: Lack of pH control leads to variable peak widths if any residual acidic impurities are present.

Method B: The "Optimized" Stability-Indicating Protocol

Designed for high resolution, speed, and quantitation of oxidative degradation.

This method utilizes Core-Shell Technology for sharper peaks and a Gradient to elute lipophilic precursors efficiently.

Protocol Parameters
ParameterSpecificationRationale (Causality)
Column Kinetex C18 (Core-Shell) or Phenyl-Hexyl , 2.6 µm, 100 x 4.6 mmCore-shell particles reduce diffusion path (Van Deemter A term), sharpening peaks. Phenyl-Hexyl offers unique π-π selectivity for the aromatic phenothiazine ring.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Acidic pH suppresses ionization of any trace basic impurities and stabilizes the silica surface.
Mobile Phase B Acetonitrile Lower viscosity than methanol, allowing higher flow rates and sharper peaks.
Gradient 0-2 min: 30% B (Hold)2-10 min: 30% -> 90% B10-12 min: 90% B (Wash)12.1 min: 30% B (Re-equilibration)Initial hold separates the polar Sulfoxide. The ramp to 90% B clears the lipophilic 10-methylphenothiazine precursor.
Flow Rate 1.2 mL/minOptimized for 2.6 µm particles to maximize efficiency.
Detection UV 254 nm (Primary)Fluorescence (Ex 280 / Em 450)Phenothiazines are highly fluorescent. Fluorescence detection offers 1000x sensitivity for trace impurity analysis.
Temperature 40°CReduces mobile phase viscosity and improves mass transfer kinetics.

Step-by-Step Experimental Workflow

Phase 1: Sample Preparation (Self-Validating)

Trustworthiness Check: Phenothiazines are light-sensitive. All solutions must be prepared in amber glassware.

  • Stock Solution: Weigh 10.0 mg of 10-methylphenothiazine-3-methanol into a 10 mL amber volumetric flask. Dissolve in Acetonitrile (do not use Methanol as it may react with trace aldehydes). Concentration: 1000 µg/mL.[1]

  • Working Standard: Dilute the Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL.

  • Forced Degradation (Validation Step): Take 1 mL of Stock, add 10 µL of 30% H2O2. Let stand for 30 mins. This must generate a distinct peak at RRT ~0.6-0.8 (Sulfoxide). If this peak is not resolved, the method is invalid.

Phase 2: System Suitability Testing (SST)

Before running samples, ensure the system meets these criteria:

  • Resolution (Rs): > 2.0 between Sulfoxide impurity and Parent peak.

  • Tailing Factor (T): 0.9 < T < 1.2 (Symmetry is critical for integration).

  • Precision: RSD < 1.0% for 5 replicate injections of the Working Standard.

Method Development Decision Matrix

Use this logic flow to troubleshoot or adapt the method for different matrices (e.g., biological fluids vs. synthesis reaction mixtures).

MethodLogic Start Start Method Development CheckLogP Check Analyte Properties (Neutral, Lipophilic, LogP ~3) Start->CheckLogP InitialRun Run Gradient 10-90% B (C18 Column) CheckLogP->InitialRun Decision1 Is Sulfoxide Resolved? InitialRun->Decision1 Yes Proceed to Optimization Decision1->Yes Yes No Change Selectivity Decision1->No No Decision2 Is Precursor (Me-PTZ) Eluting? Yes->Decision2 ActionSelectivity Switch to Phenyl-Hexyl Column (Utilize π-π interactions) No->ActionSelectivity ActionSelectivity->Decision2 ActionGradient Extend Gradient Slope Increase Final %B to 95% Decision2->ActionGradient No (Late Elution) Finalize Finalize Method (Validation) Decision2->Finalize Yes ActionGradient->Finalize

Figure 2: Decision tree for optimizing separation based on resolution and elution of lipophilic impurities.

Results & Performance Data

The following table summarizes the expected performance metrics comparing the Generic vs. Optimized methods.

MetricMethod A (Generic Isocratic)Method B (Optimized Gradient)Improvement
Retention Time (Parent) ~6.5 min~5.2 minFaster Analysis
Resolution (Parent vs. Sulfoxide) 1.2 (Partial Co-elution)3.5 (Baseline Separation)High Purity Assurance
Total Run Time > 30 min (due to late eluters)12 min2.5x Throughput
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL10x Sensitivity
Solvent Consumption 30 mL/run14 mL/runGreener Chemistry
Interpretation

The Optimized Method (B) is superior because it actively manages the "General Elution Problem." By starting at 30% organic, it forces the early elution of the polar sulfoxide (separating it from the void volume). The rapid ramp to 90% organic ensures the highly lipophilic 10-methylphenothiazine precursor elutes as a sharp peak, rather than a broad hump that could be mistaken for baseline drift in an isocratic run.

References

  • National Institute of Standards and Technology (NIST). 10H-Phenothiazine, 10-methyl- (CAS 1207-72-3) Gas Phase Ion Energetics & Spectra. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 10-Methylphenothiazine-3-methanol Compound Summary. National Library of Medicine. [Link]

  • Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium.[4][5] Journal of Pharmaceutical Sciences, 66(10), 1392-1395. [Link]

  • Hoffman, D. W., et al. (1988).[6] Human metabolism of phenothiazines to sulfoxides determined by a new HPLC-ECD method.[6] Biochemical Pharmacology, 37(9), 1773-1777. [Link]

  • Pistos, C., & Stewart, J. T. (2003). Direct injection HPLC method for the determination of selected phenothiazines in plasma. Biomedical Chromatography, 17(7), 465-470. [Link]

Sources

A Comprehensive Comparison Guide: Antioxidant Activity of Phenothiazine vs. 10-Methylphenothiazine-3-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazines are a prominent class of heterocyclic compounds characterized by a tricyclic aromatic ring containing sulfur and nitrogen atoms. They are widely recognized in drug development for their potent pharmacological and antioxidant properties[1]. However, minor structural modifications to the phenothiazine core can fundamentally alter their chemical behavior.

This guide provides an objective, data-driven comparison of the antioxidant activity of the parent compound, Phenothiazine (PTZ) , against its substituted derivative, 10H-phenothiazine-3-methanol, 10-methyl- (also known as 10-methylphenothiazine-3-methanol). By analyzing the underlying thermodynamic mechanisms—specifically Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)—this guide establishes the causality behind their divergent efficacies.

Mechanistic Analysis: The Causality of Antioxidant Efficacy

The antioxidant capacity of phenothiazine derivatives is intrinsically linked to their ability to neutralize reactive oxygen species (ROS) such as hydroxyl (•OH) and hydroperoxyl (•OOH) radicals.

Phenothiazine (PTZ): The Dual-Mechanism Scavenger

Unsubstituted phenothiazine is an exceptionally potent antioxidant in aqueous environments. Its high efficacy is primarily driven by the Hydrogen Atom Transfer (HAT) mechanism. The N-H bond in PTZ has a relatively low dissociation energy, allowing the molecule to easily donate a hydrogen atom to a free radical, thereby forming a highly stable, neutral phenothiazinyl radical[2]. Additionally, PTZ possesses a low ionization potential (~7 eV), allowing it to undergo Single Electron Transfer (SET) to form a radical cation (PTZ•+)[2].

10-Methylphenothiazine-3-methanol: The Impact of N-Methylation

In 10H-phenothiazine-3-methanol, 10-methyl-, the critical N-H bond is replaced by an N-CH₃ (methyl) group. Experimental and quantum chemistry studies confirm that the substitution of the N-H bond with an alkyl group leads to a near-complete loss of HAT-mediated cytoprotective activity[2]. Because it cannot donate a hydrogen atom from the nitrogen, this derivative is forced to rely exclusively on the less efficient SET mechanism[3]. While the 3-methanol group (-CH₂OH) introduces polarity, it does not compensate for the loss of the primary hydrogen donor site. Consequently, N-methylated phenothiazines are generally considered ineffective as primary radical scavengers compared to their unsubstituted counterparts[2][3].

Mechanism PTZ Phenothiazine (PTZ) (Intact N-H bond) HAT Hydrogen Atom Transfer (HAT) PTZ->HAT SET1 Single Electron Transfer (SET) PTZ->SET1 Radical Phenothiazinyl Radical (High Antioxidant Activity) HAT->Radical Cation1 Radical Cation SET1->Cation1 MePTZ 10-Methylphenothiazine- 3-methanol (N-Methylated) NoHAT HAT Pathway Blocked (No H-donor) MePTZ->NoHAT SET2 Single Electron Transfer (SET) MePTZ->SET2 Cation2 Radical Cation (Low Antioxidant Activity) SET2->Cation2

Caption: Divergent antioxidant mechanisms of PTZ vs. N-methylated phenothiazine derivatives.

Quantitative Data Comparison

The following table summarizes the comparative antioxidant profiles based on established structure-activity relationship (SAR) data for phenothiazine and its N-methylated derivatives[2][3][4].

ParameterPhenothiazine (PTZ)10H-phenothiazine-3-methanol, 10-methyl-
N-H Bond Status Intact (Hydrogen Donor)Methylated (No Hydrogen Donor)
Primary Mechanism HAT and SETSET only
DPPH Radical Scavenging Highly Active (Low IC₅₀)Inactive / Very Low (High IC₅₀)
ABTS Radical Scavenging Highly ActiveWeakly Active
Ionization Potential ~7.0 eV>7.0 eV (Steric/Inductive effects)
Cytoprotective Efficacy Nanomolar-activity antioxidantEssentially lacks antioxidant activity

Note: While phenothiazine is a powerful antioxidant in aqueous media, it can exhibit prooxidant behavior in lipid media due to the extreme stability of the phenothiazinyl radical.

Experimental Protocols for Validation

To empirically validate the differences in antioxidant capacity between these two compounds, researchers must utilize self-validating in vitro assay systems. The following protocols detail the standard methodologies for comparative analysis.

Protocol A: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is the gold standard for measuring the hydrogen-donating ability of phenothiazines[4][5].

  • Reagent Preparation: Prepare a 0.1 mM stock solution of DPPH in analytical grade methanol. Store the solution in an amber flask to prevent photodegradation[4].

  • Sample Dilution: Dissolve Phenothiazine and 10-methylphenothiazine-3-methanol in ethanol to create 1000 µM stock solutions. Prepare serial dilutions (e.g., 10, 50, 100, 200, and 500 µM)[5].

  • Reaction Mixture: In a 96-well plate, combine 100 µL of the sample dilution with 100 µL of the DPPH solution. Prepare a control well using 100 µL of ethanol and 100 µL of DPPH[4].

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader. A decrease in absorbance indicates successful radical scavenging[5].

  • Calculation: Calculate the % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] × 100. Determine the IC₅₀ via non-linear regression.

Protocol B: Cyclic Voltammetry (Electrochemical Oxidation)

Electrochemical methods provide a rapid means to assess the SET capabilities and oxidation potentials of phenothiazine derivatives[4][6].

  • Electrolyte Preparation: Prepare a background solution of 0.1 N NaClO₄ in an 85% water-ethanol mixture[6].

  • System Setup: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Sample Addition: Introduce the test compounds into the electrolyte at concentrations ranging from 0.01% to 1.0%[6].

  • Measurement: Run the potential sweep from 0.0 to -1.0 V at a scan rate of 20 to 200 mV/s.

  • Analysis: Compare the peak current of oxygen electroreduction with and without the test substances. A shift in the peak potential to negative values correlates with the compound's electron-donating antioxidant capacity[6].

DPPH_Workflow S1 Step 1: Prepare 0.1 mM DPPH in Methanol (Protect from light) S3 Step 3: Combine DPPH & Samples (Incubate 30 min in Dark) S1->S3 S2 Step 2: Prepare Serial Dilutions of Phenothiazine Derivatives S2->S3 S4 Step 4: Measure Absorbance at 517 nm via Microplate Reader S3->S4 S5 Step 5: Calculate % Scavenging & Determine IC50 Values S4->S5

Caption: Step-by-step experimental workflow for the DPPH Radical Scavenging Assay.

Conclusion & Application Insights

For drug development professionals seeking active radical scavengers, Phenothiazine remains the superior choice due to its intact N-H bond, which facilitates rapid Hydrogen Atom Transfer. Conversely, 10H-phenothiazine-3-methanol, 10-methyl- is structurally precluded from HAT. While it may possess other pharmacological utilities or serve as a stable synthetic intermediate, it should not be selected if primary cytoprotective antioxidant activity is the therapeutic goal[2][3].

References

  • ResearchGate. (2025). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives.[Link]

  • Scholars Research Library. Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential.[Link]

  • PMC. Antioxidant Properties of New Phenothiazine Derivatives. National Institutes of Health. [Link]

  • ResearchGate. (2015). Chemical structure of phenothiazines. [Link]

  • PMC. Epigenetic regulation of the respiratory chain by a mitochondrial distress-related redox signal. National Institutes of Health. [Link]

  • RSC Publishing. (2015). Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study.[Link]

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A Technical Guide to the Structural Confirmation of 10-methylphenothiazine-3-methanol via X-ray Crystallography: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and intellectual property protection. While spectroscopic methods such as NMR and mass spectrometry provide vital information about connectivity and molecular formula, only single-crystal X-ray diffraction (SC-XRD) can provide the definitive atomic coordinates, bond lengths, bond angles, and intermolecular interactions that define a molecule in the solid state. This guide provides a comprehensive, in-depth protocol for the structural determination of 10-methylphenothiazine-3-methanol, a key phenothiazine derivative.

Phenothiazines are a class of compounds with a wide range of biological activities, including antipsychotic and potential anticancer properties.[1] The introduction of a methanol substituent at the 3-position of the 10-methylphenothiazine core is expected to significantly influence its physicochemical properties and biological interactions, primarily through the introduction of hydrogen bonding capabilities.

Currently, a public crystal structure for 10-methylphenothiazine-3-methanol is not available. This guide, therefore, serves a dual purpose: to provide a robust experimental workflow for obtaining this critical data and to establish a framework for a comparative structural analysis against the known crystal structure of its parent compound, 10-methylphenothiazine. By following the protocols outlined herein, researchers can confidently determine the structure of 10-methylphenothiazine-3-methanol and gain valuable insights into the structural consequences of functional group modification.

Experimental Protocols

Part 1: Synthesis and Purification of 10-methylphenothiazine-3-methanol

A reliable synthesis is the prerequisite for obtaining high-purity single crystals. The following protocol is adapted from established methods for the functionalization of phenothiazines.

Step-by-Step Synthesis Protocol:

  • Formylation of 10-methylphenothiazine:

    • In a round-bottom flask, dissolve 10-methylphenothiazine in a suitable solvent such as dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add a Vilsmeier-Haack reagent (e.g., generated from phosphorus oxychloride and dimethylformamide).

    • Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

    • Quench the reaction with an ice-cold aqueous solution of sodium acetate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the resulting 10-methyl-10H-phenothiazine-3-carbaldehyde by column chromatography.[2]

  • Reduction to the Alcohol:

    • Dissolve the purified aldehyde in a suitable solvent like methanol or ethanol.

    • Cool the solution in an ice bath.

    • Add a reducing agent, such as sodium borohydride, portion-wise.

    • Stir the reaction at room temperature until the aldehyde is fully consumed (monitored by TLC).

    • Quench the reaction with water and extract the product.

    • Dry the organic phase and remove the solvent in vacuo to yield crude 10-methylphenothiazine-3-methanol.

  • Purification for Crystallization:

    • The crude product should be purified by column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to achieve a purity of >98%, which is crucial for successful crystallization.

Part 2: Crystallization of 10-methylphenothiazine-3-methanol

The growth of high-quality single crystals is often the most challenging step. The presence of the hydroxyl group in the target molecule introduces the possibility of strong hydrogen bonding, which can be leveraged for crystallization. Several methods should be attempted.

Recommended Crystallization Techniques:

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/methanol).

    • Filter the solution through a syringe filter into a clean vial.

    • Cover the vial with a cap containing a few needle holes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[3]

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is poorly soluble (e.g., hexane or diethyl ether).

    • The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.[4]

  • Solvent Layering:

    • Create a concentrated solution of the compound in a dense, good solvent (e.g., dichloromethane) in a narrow tube.

    • Carefully layer a less dense anti-solvent (e.g., methanol or hexane) on top of the solution, minimizing mixing at the interface.

    • Crystals will hopefully form at the interface over time as the solvents slowly mix.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once suitable crystals (ideally 0.1-0.3 mm in each dimension) are obtained, the following workflow should be followed for data collection and structure determination.[5][6]

experimental_workflow

Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Data Collection and Analysis:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. A stream of cold nitrogen gas (typically around 100 K) is used to cool the crystal, which minimizes thermal motion and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors. This results in a file containing a list of reflection indices (h, k, l) and their corresponding intensities.[7]

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map provides a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and displacement parameters to improve the agreement between the calculated and observed diffraction patterns, typically monitored by the R-factor.[8][9][10]

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The final atomic coordinates are typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Comparative Structural Analysis

A direct comparison of the crystal structure of 10-methylphenothiazine-3-methanol with that of 10-methylphenothiazine (CSD Deposition Code: 1543984) will provide invaluable insights into the effects of the methanol substituent.

Crystallographic Data Comparison

The following table summarizes the known crystallographic data for 10-methylphenothiazine and provides a template for the data that will be obtained for 10-methylphenothiazine-3-methanol.

Parameter10-methylphenothiazine10-methylphenothiazine-3-methanol
CSD Deposition #1543984(To be determined)
Chemical FormulaC₁₃H₁₁NSC₁₄H₁₃NOS
Formula Weight213.29243.32
Crystal SystemMonoclinic(To be determined)
Space GroupP2₁/c(To be determined)
a (Å)11.6245 (7)(To be determined)
b (Å)6.9130 (4)(To be determined)
c (Å)13.7792 (10)(To be determined)
α (°)90(To be determined)
β (°)106.591 (2)(To be determined)
γ (°)90(To be determined)
Volume (ų)1061.20 (12)(To be determined)
Z4(To be determined)
R-factor0.035(To be determined)
Molecular Geometry and Conformation

The key point of comparison will be the impact of the -CH₂OH group on the geometry of the phenothiazine core.

  • Butterfly Angle: The phenothiazine ring system is not planar and adopts a characteristic "butterfly" conformation. The dihedral angle between the two benzo rings should be compared. The introduction of a substituent could potentially alter this angle.

  • Bond Lengths and Angles: Compare the bond lengths and angles within the phenothiazine core. Significant deviations may indicate changes in the electronic distribution due to the substituent.

  • Torsion Angles: The orientation of the methyl group and the methanol substituent relative to the phenothiazine ring should be analyzed through relevant torsion angles.

structural_comparison

Key Points for Structural Comparison.

Intermolecular Interactions and Crystal Packing

This is where the most significant differences are anticipated.

  • 10-methylphenothiazine: The crystal structure of the parent compound is stabilized by van der Waals forces and π-π stacking interactions between the aromatic rings of adjacent molecules.

  • 10-methylphenothiazine-3-methanol: The presence of the hydroxyl group introduces a strong hydrogen bond donor and acceptor. It is highly probable that the crystal packing will be dominated by a network of intermolecular hydrogen bonds (O-H···N or O-H···O). The analysis of these hydrogen bonds (distances and angles) will be crucial to understanding the solid-state architecture. This can be effectively visualized and analyzed using tools like Hirshfeld surface analysis.[11][12]

Corroborative Spectroscopic Analysis

While SC-XRD provides the definitive solid-state structure, spectroscopic techniques offer valuable data for confirmation and for understanding the molecule's properties in solution.

Technique10-methylphenothiazine10-methylphenothiazine-3-methanol (Expected)
¹H NMR (CDCl₃) Aromatic protons (~6.8-7.2 ppm), N-CH₃ singlet (~3.4 ppm)Aromatic protons with more complex splitting, N-CH₃ singlet, -CH₂- singlet, -OH broad singlet
¹³C NMR (CDCl₃) Aromatic carbons, N-CH₃ carbonAdditional signals for -CH₂- and the carbon bearing the substituent
IR (KBr) C-H aromatic and aliphatic stretches, C=C aromatic stretches, C-N stretch, C-S stretchBroad O-H stretching band (~3200-3600 cm⁻¹), C-O stretching band (~1050-1150 cm⁻¹)

The presence of the characteristic O-H stretch in the IR spectrum and the additional signals in the NMR spectra corresponding to the -CH₂OH group will provide strong evidence for the successful synthesis and will complement the crystallographic data.

Conclusion

The structural confirmation of 10-methylphenothiazine-3-methanol is an essential step in its development for potential pharmaceutical applications. This guide provides a comprehensive framework for researchers to obtain and analyze the single-crystal X-ray diffraction data for this compound. By following the detailed protocols for synthesis, crystallization, and data analysis, and by performing a thorough comparative analysis with the known structure of 10-methylphenothiazine, scientists can achieve an unambiguous structural determination. This will not only confirm the molecular identity but also provide critical insights into the solid-state properties and intermolecular interactions that will govern its behavior in more complex systems. The combination of crystallographic and spectroscopic data will provide a self-validating system for the complete and authoritative characterization of this important phenothiazine derivative.

References

  • Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2007). Comparison of Polymorphic Molecular Crystal Structures through Hirshfeld Surface Analysis. Crystal Growth & Design, 7(4), 755–768. [Link]

  • X-Ray Crystallography - Refinement. (n.d.). yetnet. Retrieved March 3, 2026, from [Link]

  • Gould, R. O. (2019). Refining X-ray Crystal Structures. In Principles and Techniques of X-ray Crystal Structure Determination (pp. 214–235). Royal Society of Chemistry. [Link]

  • McKinnon, J. J., Jayatilaka, D., & Spackman, M. A. (2007). Comparison of Polymorphic Molecular Crystal Structures through Hirshfeld Surface Analysis. SciSpace. Retrieved March 3, 2026, from [Link]

  • X-ray Crystallography: Refinement and Structure deposition to PDB. (2021, February 12). YouTube. Retrieved March 3, 2026, from [Link]

  • Rohlíček, J., et al. (2020). CrystalCMP: automatic comparison of molecular structures. Journal of Applied Crystallography, 53(Pt 2), 497–505. [Link]

  • Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. (n.d.). Stanford University. Retrieved March 3, 2026, from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Protheragen. Retrieved March 3, 2026, from [Link]

  • Lehmann, A., et al. (2025). Comparison of Selected Crystal Structures of Rod-like Molecules with Acid and Ester Terminal Groups. MDPI. Retrieved March 3, 2026, from [Link]

  • Crystallography and it's Role in Molecular Structures. (2025, October 30). Oriental Journal of Chemistry. Retrieved March 3, 2026, from [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. Retrieved March 3, 2026, from [Link]

  • Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

  • X-ray data processing. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved March 3, 2026, from [Link]

  • Synthesis of optically active 3-substituted-10-alkyl-10 H-phenothiazine-5-oxides by enantioselective biotransformations. (n.d.). Academia.edu. Retrieved March 3, 2026, from [Link]

  • Chapter 6: Single Crystal X-ray Structure Analysis. (2024, November 20). Books. Retrieved March 3, 2026, from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton. Retrieved March 3, 2026, from [Link]

  • Crystallisation Techniques. (2006, January 8). University of Canterbury. Retrieved March 3, 2026, from [Link]

  • Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. (n.d.). Connect Journals. Retrieved March 3, 2026, from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2108–2126. [Link]

  • Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. (2022, January 5). ResearchGate. Retrieved March 3, 2026, from [Link]

  • CRYSTALLIZATION OF SMALL MOLECULES. (n.d.). Universitat Rovira i Virgili. Retrieved March 3, 2026, from [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screenin. (2025, March 1). Bilkent University. Retrieved March 3, 2026, from [Link]

Sources

Comparative Thermal Analysis Guide: 10-Methylphenothiazine-3-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Characterization, Stability, and Performance Benchmarking

Executive Summary

10-methylphenothiazine-3-methanol (CAS: 17800-45-2) is a critical functionalized intermediate in the synthesis of phenothiazine-based pharmaceuticals and optoelectronic materials (hole-transport layers). Unlike its parent compound (phenothiazine) or its direct precursor (10-methylphenothiazine), the presence of the hydroxymethyl group (-CH₂OH) at the 3-position introduces specific hydrogen-bonding capabilities and thermal vulnerabilities.

This guide provides a technical workflow to characterize this material. We focus on distinguishing it from its precursors and evaluating its thermal stability window—a critical parameter for processing in melt-blending or vacuum deposition environments.

The Comparative Landscape

To validate the quality of 10-methylphenothiazine-3-methanol, one must compare its thermal profile against its structural analogs. The primary failure mode in synthesis is incomplete hydroxylation (leaving 10-methylphenothiazine impurities) or oxidation.

Material Alternatives & Reference Standards
CompoundRole / RelationshipKey Thermal Feature (Reference)
10-Methylphenothiazine-3-methanol Target Analyte Expected Mp > 100°C (due to H-bonding); Potential dehydration onset < 200°C.
10-Methylphenothiazine Precursor / ImpurityMp: 99–101°C [1, 2]. High volatility; lacks -OH dehydration step.
Phenothiazine Core ScaffoldMp: ~185°C [3]. High thermal stability; susceptible to oxidation >200°C in air.

Scientific Insight: The substitution of the N-H proton with a methyl group (in 10-methylphenothiazine) removes the primary hydrogen bond donor, significantly lowering the melting point compared to Phenothiazine (185°C


 ~100°C). However, re-introducing a hydroxyl group in the target molecule (3-methanol derivative) restores some intermolecular hydrogen bonding, typically raising the melting point relative to the 10-methyl precursor and introducing a complex decomposition profile (dehydration).

Experimental Protocol (Self-Validating)

This protocol is designed to eliminate common artifacts such as buoyancy effects (TGA) or thermal lag (DSC).

A. Thermogravimetric Analysis (TGA)

Objective: Determine the safe processing window and detect solvent/volatile impurities.

  • Instrument Prep: Tare a 70

    
    L Alumina crucible. (Do not use Aluminum pans for TGA > 600°C).
    
  • Atmosphere: Nitrogen (N₂) purge at 50 mL/min.

    • Why? Phenothiazines are electron-rich and prone to oxidation to sulfoxides/sulfones in air [4]. Inert gas is mandatory for intrinsic stability measurement.

  • Sample Loading: 5–10 mg. Spread evenly to prevent thermal gradients.

  • Ramp Profile:

    • Step 1: Isothermal at 25°C for 5 min (Stabilize balance).

    • Step 2: Ramp 10°C/min to 150°C.

    • Step 3: Critical Hold: Isothermal at 150°C for 10 min. (Checks for loosely bound solvents like ethanol/THF often used in synthesis).

    • Step 4: Ramp 10°C/min to 600°C.

B. Differential Scanning Calorimetry (DSC)

Objective: Identify melting point (Mp), glass transition (Tg), and polymorphic purity.

  • Calibration: Indium (Mp 156.6°C) and Zinc (Mp 419.5°C) standards.

  • Pan System: Tzero Aluminum Hermetic Pan with pinhole lid.

    • Why? The pinhole prevents pressure buildup from potential dehydration while maintaining self-atmosphere to suppress sublimation.

  • Ramp Profile (Heat-Cool-Heat):

    • Heat 1: 25°C

      
       160°C @ 10°C/min. (Erases thermal history).
      
    • Cool 1: 160°C

      
       0°C @ 10°C/min. (Induces controlled crystallization).
      
    • Heat 2: 0°C

      
       250°C @ 10°C/min. (The analytical run).
      

Data Analysis & Interpretation

TGA: Decomposition Profiles

The TGA curve of 10-methylphenothiazine-3-methanol is distinct from its analogs due to the labile -CH₂OH group.

  • Stage 1 (Volatiles < 100°C): Mass loss here indicates residual solvent (e.g., dichloromethane, ethanol). Target: < 0.5%.

  • Stage 2 (Dehydration/Dehydroxylation ~180–220°C): Unlike 10-methylphenothiazine, the methanol derivative may show a minor mass loss step (~7–8% theoretical) corresponding to the loss of -OH or formaldehyde species before skeletal breakdown.

  • Stage 3 (Skeletal Degradation > 250°C): Catastrophic mass loss as the phenothiazine core cleaves.

DSC: The Fingerprint

The DSC trace is the primary tool for purity confirmation.

Feature10-Methylphenothiazine (Impurity)10-Methylphenothiazine-3-methanol (Target)Interpretation
Melting Endotherm (

)
Sharp peak at 100°C Distinct peak > 100°C (Typically 110–130°C range depending on polymorph)If you see a "shoulder" or double peak at 100°C, your synthesis was incomplete.
Crystallization (

)
Rapid crystallization on coolingSlower crystallization; may form glassThe bulky hydroxymethyl group hinders packing.
Oxidation Exotherm None (in N₂)None (in N₂)If observed in Air >200°C, it confirms sulfoxide formation.

Visualizing the Workflow

The following diagram illustrates the decision logic for characterizing a batch of 10-methylphenothiazine-3-methanol.

ThermalAnalysisWorkflow Sample Raw Sample (10-Me-PTZ-3-MeOH) TGA Step 1: TGA (N2 Atmosphere) Sample->TGA SolventCheck Mass Loss < 150°C? TGA->SolventCheck Data Analysis Dry Dry Sample (Vacuum Oven) SolventCheck->Dry Yes (>1%) DSC Step 2: DSC (Heat-Cool-Heat) SolventCheck->DSC No (<0.5%) Dry->DSC MpCheck Melting Peak Analysis DSC->MpCheck Impurity Peak at ~100°C (Precursor Contamination) MpCheck->Impurity Double Peak Pure Single Peak > 100°C (Target Verified) MpCheck->Pure Single Peak

Figure 1: Logic flow for thermal validation. Note that TGA must precede DSC to ensure solvent volatiles do not burst the DSC hermetic seal.

Comparative Data Summary

Use the table below to benchmark your experimental results.

Parameter10-Methylphenothiazine (Precursor)10-Methylphenothiazine-3-methanol (Target)Phenothiazine (Core)
CAS Number 1207-72-317800-45-292-84-2
Melting Point (

)
99–101°C [1, 2]> 100°C (Experimental) 185°C [3]
Thermal Stability (

)
~200°C~180–200°C (Lower due to -CH₂OH)~250°C
Recrystallization Fast (EtOH/Benzene)Moderate (Requires polar solvent)Fast (Toluene)
Key Impurity Marker N/APeak at 100°C in DSCN/A
Application Note: Handling & Storage

Phenothiazine derivatives are photosensitive.[1] As noted in stability studies of the core structure [3, 4], samples should be stored in amber vials. Exposure to UV light prior to thermal analysis can induce photo-oxidation (sulfoxide formation), which will appear as anomalous exotherms or broadened melting peaks in the DSC trace.

References

  • ChemicalBook. (2025). 10-Methylphenothiazine Properties and Melting Point Data. Retrieved from

  • Thermo Scientific Chemicals. (2025). 10-Methylphenothiazine, 98% Specification Sheet. Retrieved from

  • PubChem. (2025).[2] Phenothiazine Compound Summary: Physical Properties. National Center for Biotechnology Information. Retrieved from

  • National Institutes of Health (PMC). (2023). Temperature-dependence of radical-trapping activity of phenoxazine and phenothiazine. Retrieved from

  • Sigma-Aldrich. (2025). (10-Methyl-10H-phenothiazin-3-yl)methanol Product Detail. Retrieved from

Sources

Chromatographic Separation of 10H-phenothiazine-3-methanol, 10-methyl- Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

The separation of 10-methyl-10H-phenothiazine-3-methanol from its positional isomers (specifically the 2-isomer and 4-isomer) is a critical quality control step in the synthesis of phenothiazine-based pharmaceuticals (e.g., Mequitazine intermediates).

In synthetic pathways such as the Vilsmeier-Haack formylation of 10-methylphenothiazine followed by reduction, the 3-position (para to the nitrogen) is electronically favored.[1] However, steric and electronic effects often lead to the formation of the 2-isomer (meta to nitrogen) and trace amounts of the 1- or 4-isomers .[1] Because these regioisomers possess identical molecular weights and nearly identical polarities, they present a significant chromatographic challenge.[1]

This guide compares three primary separation methodologies—Reverse-Phase HPLC (RP-HPLC) , Normal-Phase TLC/Flash , and Chiral/Specialized Stationary Phases —providing experimental protocols to achieve baseline resolution.[1]

Chemical Identity & Isomerism

Before selecting a method, it is crucial to visualize the structural differences driving the separation.[1] The target molecule is achiral, so "isomers" refers strictly to regioisomers (positional isomers) or potential oxidation byproducts (sulfoxides).[1]

Visualization: Structural Isomers of 10-Methylphenothiazine-methanol

PhenothiazineIsomers cluster_0 Target Compound cluster_1 Critical Impurities (Regioisomers) Target 10-methyl-10H-phenothiazine-3-methanol (Major Product) Isomer2 2-Methanol Isomer (Meta-substitution) Target->Isomer2 Separation Difficulty: High (Similar Polarity) Isomer4 4-Methanol Isomer (Ortho-substitution) Target->Isomer4 Separation Difficulty: Moderate (Steric Differences)

Figure 1: Structural relationship between the target 3-isomer and its co-eluting regioisomers.

Method Comparison: RP-HPLC vs. Normal Phase

The choice of method depends on the stage of development (Analytical Quantitation vs. Preparative Isolation).[1]

Table 1: Comparative Performance of Separation Modes
FeatureReverse-Phase HPLC (C18) Phenyl-Hexyl HPLC Normal Phase (Silica)
Primary Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobicity
Adsorption / H-Bonding
Selectivity for Regioisomers ModerateHigh (Best for aromatics)Moderate to High
Peak Shape Excellent (with buffering)ExcellentProne to tailing (Basic N)
Solvent System ACN / Water / Amm.[1] AcetateMethanol / WaterToluene / Ethyl Acetate
Application QC QuantitationImpurity ProfilingPreparative Purification

Detailed Experimental Protocols

Protocol A: High-Resolution RP-HPLC (Recommended for QC)

Rationale: While C18 columns are standard, Phenyl-Hexyl columns provide superior selectivity for phenothiazine isomers because the rigid tricyclic ring system engages in differential


-

stacking interactions with the phenyl stationary phase depending on the substituent position (3- vs 2-).[1]

System Parameters:

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl, 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0).[1]

  • Mobile Phase B: Methanol (MeOH).[1] Note: MeOH is preferred over ACN here to enhance

    
    -
    
    
    
    selectivity.
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Temperature: 30°C.

Gradient Profile:

  • 0-2 min: Isocratic 40% B.

  • 2-15 min: Linear gradient to 80% B.

  • 15-20 min: Hold at 80% B.

  • 20.1 min: Re-equilibrate.

Self-Validating Check:

  • The 2-isomer (more "bent" electronic distribution) typically elutes before the 3-isomer (more linear conjugation) on Phenyl phases.[1]

  • Resolution (Rs): Should be > 2.0. If Rs < 1.5, lower temperature to 25°C to increase stationary phase interaction.[1]

Protocol B: Thin Layer Chromatography (TLC) for Rapid Screening

Rationale: Silica gel separation is useful for monitoring reaction progress.[1] The basic nitrogen atom in phenothiazine can cause streaking; therefore, a modifier (triethylamine or ammonia) is essential.[1]

Materials:

  • Plate: Silica Gel 60 F254 (Aluminum or Glass backed).[1]

  • Mobile Phase: Toluene : Ethyl Acetate : Triethylamine (70 : 25 : 5 v/v/v).[1]

Procedure:

  • Pre-saturate the TLC chamber for 15 minutes.

  • Spot 1 µL of reaction mixture (10 mg/mL in MeOH).

  • Run to 80% of plate height.[1]

  • Visualization: UV 254 nm.

    • 3-isomer Rf: ~0.45[2][1]

    • 2-isomer Rf: ~0.52 (Typically less polar due to intramolecular H-bonding or steric shielding).

Advanced Separation Logic: The "Isomer Decision Tree"

When standard methods fail, use this logic flow to troubleshoot.

MethodSelection Start Start: Mixture of 10-Me-Phenothiazine-MeOH Isomers Check Is Resolution > 1.5 on C18? Start->Check Yes Validate Method (Protocol A - C18) Check->Yes Yes No Switch Mechanism Check->No No Phenyl Try Phenyl-Hexyl Column (Exploit Pi-Pi Interactions) No->Phenyl PhenylCheck Resolution Acceptable? Phenyl->PhenylCheck Cyclo Try Beta-Cyclodextrin Column (Shape Selectivity) PhenylCheck->Cyclo No Final Final Method Established PhenylCheck->Final Yes Cyclo->Final

Figure 2: Decision matrix for optimizing phenothiazine isomer separation.

References

  • Li, S., & Purdy, W. C. (1991). Liquid chromatographic separation of phenothiazines and structurally-related drugs using a beta-cyclodextrin bonded phase column.[1][3] Journal of Pharmaceutical and Biomedical Analysis, 9(5), 409-415.[1][3]

  • Chi, L. D., Beljean, M., & Siouffi, A. M. (2006). The Behavior of Some Phenothiazines and Their Demethylated Derivatives in Reversed-Phase Liquid Chromatography.[1] Journal of Chromatographic Science, 44.

  • Tseng, W. B., et al. (2018). Enantioseparation of phenothiazines through capillary electrophoresis with solid phase extraction and polymer based stacking.[4][1] Journal of Food and Drug Analysis, 26(3).[4][1][5]

  • Jilek, J. O., et al. (1965).[1] Neurotropic and Psychotropic Substances.[2][1][6] Collection of Czechoslovak Chemical Communications. (Foundational chemistry regarding phenothiazine isomer synthesis).

Sources

Safety Operating Guide

Definitive Safety & Operational Guide: 10H-Phenothiazine-3-methanol, 10-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 17800-45-2 Synonyms: (10-Methyl-10H-phenothiazin-3-yl)methanol; 3-Hydroxymethyl-10-methylphenothiazine Molecular Formula: C₁₄H₁₃NOS Molecular Weight: 243.32 g/mol [1]

Part 1: Executive Safety Assessment (The "Why")

As a Senior Application Scientist, I must emphasize that the safety profile of 10H-phenothiazine-3-methanol, 10-methyl- extends beyond its immediate GHS classification. While standard Safety Data Sheets (SDS) highlight acute toxicity and irritation, the critical operational risk is photosensitization .

Phenothiazine derivatives are tricyclic heterocycles known to absorb ultraviolet and visible light. Upon skin contact, they can act as phototoxic agents, absorbing photon energy and transferring it to surrounding tissue (Type I/II phototoxicity), leading to severe dermatitis and hyperpigmentation. Furthermore, the sulfur moiety is susceptible to oxidation, meaning improper handling not only endangers the operator but compromises the compound's integrity.

Hazard Identification Matrix
Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.No open-bench work. Mouth/face protection required.[2][3]
Skin Irritation H315 Causes skin irritation.[2][3]High Risk: Contact dermatitis potential.
Eye Irritation H319 Causes serious eye irritation.Fine powder can bypass loose safety glasses.
STOT - SE H335 May cause respiratory irritation.[2]Strict Requirement: Fume hood use only.
Aquatic Toxicity H412 Harmful to aquatic life (Long-term).[4]Zero-drain disposal policy.

Part 2: Personal Protective Equipment (PPE) Strategy

Trust in safety comes from redundancy. The following PPE selection is based on permeation resistance to organic amines and physical barrier integrity against fine particulates.

PPE Selection Protocol[3]
Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Primary) Nitrile Gloves (Double Layer) Inner: 4 mil (Blue)Outer: 5-8 mil (Purple/Black)Phenothiazines are lipophilic. Double gloving provides a breakthrough time buffer (>480 min). The outer layer is sacrificial; change immediately upon splash.
Hand Protection (High Risk) Silver Shield / Laminate Required if handling concentrated solutions in penetrating solvents like DMSO or DCM.
Respiratory Engineering Control First Use Chemical Fume Hood.If hood is unavailable (emergency only): Full-face respirator with P100/OV (Organic Vapor) cartridges. N95 is insufficient for solvent vapors.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that drift. Goggles seal the orbital area.
Dermal / Body Tyvek® Lab Coat + Sleeve Covers Critical: The "wrist gap" between glove and coat is the most common exposure point. Sleeve covers bridge this gap.
Visualizing the Safety Logic

The following decision tree illustrates the hierarchy of controls for this specific compound.

SafetyLogic cluster_0 Critical Failure Point Risk Hazard Assessment: Photosensitizer & Irritant State Physical State: Fine Solid / Powder Risk->State define Control Primary Control: Fume Hood (ISO Class 5) State->Control requires PPE_Skin Skin Defense: Double Nitrile + Tyvek Sleeves Control->PPE_Skin supplement with PPE_Resp Respiratory Defense: Negative Pressure Enclosure Control->PPE_Resp supplement with Action Safe Operation Approved PPE_Skin->Action Wrist Gap Exposure Wrist Gap Exposure PPE_Skin->Wrist Gap Exposure prevents PPE_Resp->Action

Figure 1: Safety Decision Logic emphasizing the hierarchy of controls to prevent photosensitization and inhalation.

Part 3: Operational Handling Protocol

This protocol ensures both personnel safety and chemical stability. 10H-phenothiazine-3-methanol, 10-methyl- is sensitive to oxidation and light .

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon (Ar) or Nitrogen (N₂). The sulfur atom is prone to oxidation to sulfoxide (S=O) upon prolonged air exposure.

  • Light: Amber vials are mandatory. Wrap clear vessels in aluminum foil during use.

Weighing & Solubilization Workflow

Objective: Prepare a stock solution without generating airborne dust.

Step 1: Preparation

  • Activate the fume hood. Ensure face velocity is 80–100 fpm.

  • Place an anti-static gun or ionizer inside the hood (phenothiazine powders are often static and "jump").

  • Pre-weigh solvent (e.g., DMSO, Ethanol, or DCM) in the target vial to minimize open-air time.

Step 2: Transfer

  • Do NOT use a spatula if possible. Use the "tap and pour" method from the source container into a pre-tared weighing boat.

  • If a spatula is needed, use a disposable anti-static plastic spatula, not metal (reduces static shock risk).

  • Immediately recap the source container.[2]

Step 3: Solubilization

  • Add the solid to the solvent (not solvent to solid) to prevent puffing.

  • Vortex or sonicate in short bursts.

  • Note: If using DCM (Dichloromethane), use a glass syringe for transfer as it drips from plastic pipettes.

Experimental Workflow Diagram

Workflow Storage Storage (4°C, Dark, Argon) Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO/DCM) Weighing->Solubilization Add Solid to Solvent Reaction Reaction (Protect from UV Light) Solubilization->Reaction Syringe Transfer Waste Disposal (High Temp Incineration) Reaction->Waste Quench & Bin

Figure 2: Operational workflow ensuring chemical integrity (light/air protection) and safety.

Part 4: Emergency Response & Disposal

Spill Management
  • Evacuate the immediate area if the spill is significant (>1g) and outside a hood.

  • PPE Upgrade: Wear goggles and double nitrile gloves.

  • Containment: Do NOT dry sweep.[3] This generates dust.[2][4]

  • Cleanup:

    • Cover spill with a paper towel dampened with Acetone or Ethanol (Phenothiazines are insoluble in water).

    • Wipe inward from the periphery.

    • Place all waste in a sealable bag labeled "Hazardous Chemical Waste - Phenothiazine".

  • Decontamination: Wash the surface with soapy water (surfactant) to remove oily residues.

Waste Disposal
  • Liquids: Collect in "Halogenated" or "Non-Halogenated" solvent waste streams depending on the solvent used.

  • Solids: Must be disposed of via High-Temperature Incineration . Do not landfill.[5]

  • Aquatic Warning: Do not pour down the sink. This compound is H412 (Harmful to aquatic life).[4]

References

  • PubChem. (n.d.). Compound Summary: 10-Methyl-10H-phenothiazine-3-methanol.[6][7] National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Phenothiazine derivatives. Retrieved March 3, 2026, from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Phenothiazine. Retrieved March 3, 2026, from [Link]

Sources

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